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4-[(2,5-Dimethylphenyl)methyl]piperidine Documentation Hub

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  • Product: 4-[(2,5-Dimethylphenyl)methyl]piperidine
  • CAS: 683202-60-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties and Synthetic Applications of 4-[(2,5-Dimethylphenyl)methyl]piperidine

Executive Summary As modern drug discovery pivots toward complex modalities like targeted protein degradation (PROTACs and molecular glues), the demand for highly specific, conformationally restricted pharmacophores has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery pivots toward complex modalities like targeted protein degradation (PROTACs and molecular glues), the demand for highly specific, conformationally restricted pharmacophores has surged. 4-[(2,5-Dimethylphenyl)methyl]piperidine (also known as 4-(2,5-dimethylbenzyl)piperidine) has emerged as a critical building block in this space. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and its integration into self-validating synthetic workflows, specifically focusing on its role in synthesizing IKAROS Family Zinc Finger 2 (IKZF2) degraders.

Structural Rationale & Physicochemical Profile

The utility of 4-[(2,5-Dimethylphenyl)methyl]piperidine stems from the synergistic relationship between its basic piperidine ring and its sterically hindered aromatic system.

The Causality of the 2,5-Dimethyl Substitution

In medicinal chemistry, the shift from an unsubstituted benzyl group to a 2,5-dimethylbenzyl group is rarely arbitrary. This specific substitution pattern provides three distinct mechanistic advantages:

  • Conformational Locking (Entropic Optimization): The ortho-methyl group (position 2) induces a steric clash with the benzylic protons and the piperidine ring, restricting the rotational degrees of freedom around the C-C bond. This locks the aromatic ring into a highly specific bioactive conformation, minimizing the entropic penalty upon binding to target proteins .

  • Metabolic Shielding: Unsubstituted aromatic rings are highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes. The methyl groups at the 2 and 5 positions effectively block these metabolic hotspots, significantly extending the compound's in vivo half-life.

  • Hydrophobic Anchoring: The addition of two methyl groups increases the lipophilicity of the molecule, allowing it to act as a hydrophobic anchor in deep, lipophilic protein pockets.

Physicochemical Data Summary

The following table summarizes the core quantitative properties of the unfunctionalized scaffold, derived from baseline piperidine derivative data [1][2].

PropertyValue / CharacteristicImplication for Synthesis & Formulation
Molecular Formula C₁₄H₂₁NProvides a low molecular weight (203.33 g/mol ) starting point for complex conjugation.
Calculated LogP ~3.2 (Neutral form)Highly lipophilic; requires polar aprotic or halogenated solvents (DCM, DCE) for synthesis.
Topological Polar Surface Area (TPSA) 12.03 ŲExcellent membrane permeability; ideal for CNS-penetrant or intracellular targets.
pKa (Conjugate Acid) ~9.5 – 10.5The secondary amine is highly nucleophilic, allowing for rapid N-alkylation/acylation .

Application in Targeted Protein Degradation

A premier application of 4-[(2,5-Dimethylphenyl)methyl]piperidine is its use as a target-binding ligand in the development of IKZF2 (Helios) degraders. When the piperidine nitrogen is conjugated to an isoindolinone-piperidine-2,6-dione scaffold (a Cereblon-binding moiety), the resulting molecule acts as a molecular glue or PROTAC. The 2,5-dimethylbenzyl moiety selectively anchors into the IKZF2 protein, while the glutarimide tail recruits the Cereblon E3 ligase, initiating a ubiquitination cascade that leads to the proteasomal degradation of IKZF2 [3][4][5].

Mechanism N1 Ligand Scaffold 4-[(2,5-Dimethylphenyl) methyl]piperidine N2 Target Protein IKZF2 (Helios) N1->N2 Hydrophobic Interaction N3 E3 Ligase Cereblon (CRBN) N1->N3 Glutarimide Linker Binding N4 Ubiquitination Proteasomal Degradation N2->N4 Polyubiquitin Chain Formation N3->N4 E2 Transfer

Fig 1. Mechanistic pathway of IKZF2 targeted degradation utilizing the piperidine scaffold.

Self-Validating Synthetic Protocol: N-Functionalization

To integrate this scaffold into larger drug molecules, the secondary amine must be functionalized. The following protocol details a Reductive Amination workflow. As a Senior Application Scientist, I have designed this as a self-validating system—meaning the protocol includes strict analytical checkpoints that dictate whether the reaction proceeds, ensuring absolute trustworthiness and reproducibility.

Step-by-Step Methodology
  • Imine Formation:

    • Action: Dissolve 4-[(2,5-Dimethylphenyl)methyl]piperidine (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE). Stir at room temperature for 1 hour.

    • Causality: DCE is selected over Dichloromethane (DCM) because its slightly higher boiling point and optimal dielectric constant better stabilize the highly polar intermediate iminium ion, driving the equilibrium forward.

  • Selective Reduction:

    • Action: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Stir for 12 hours under an inert N₂ atmosphere.

    • Causality: NaBH(OAc)₃ is a mild, chemoselective reducing agent. Unlike NaBH₄, it will exclusively reduce the iminium ion without prematurely reducing the unreacted aldehyde into an alcohol byproduct.

  • Checkpoint 1 (Self-Validation): LC-MS & TLC Analysis

    • Action: Sample 10 µL of the reaction mixture. Run TLC (9:1 DCM:MeOH) and LC-MS (ESI+).

    • Validation Rule: The reaction may only proceed to workup if the starting material mass ([M+H]⁺ = 204.1) is <5% relative to the product peak. If SM >5%, add 0.5 eq of aldehyde and NaBH(OAc)₃ and stir for 4 additional hours.

  • Quench and Extraction:

    • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract 3x with DCM.

    • Causality: The basic NaHCO₃ neutralizes the acetic acid byproduct generated by the reducing agent and deprotonates the newly formed tertiary amine, ensuring it partitions completely into the organic DCM layer.

  • Purification (Flash Chromatography):

    • Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography using a Hexane/Ethyl Acetate gradient.

SynthWorkflow A Starting Material: 4-[(2,5-Dimethylphenyl)methyl]piperidine B Step 1: N-Alkylation / Reductive Amination (Reagents: R-CHO, NaBH(OAc)3, DCE) A->B C Checkpoint 1: LC-MS & TLC (Verify mass [M+H]+ & consumption of SM) B->C C->B Fail: SM remains (Add more reagent) D Step 2: Workup & Extraction (NaHCO3 wash, DCM extraction) C->D Pass: SM consumed E Checkpoint 2: Crude 1H-NMR (Check for N-CH2 protons & purity) D->E F Step 3: Flash Chromatography (Silica gel, Hexane/EtOAc gradient) E->F Pass: Purity > 70% G Final Validation: HPLC & 13C-NMR (Ensure >95% purity) F->G

Fig 2. Self-validating synthetic workflow for N-functionalization of the piperidine scaffold.

Quantitative Analytical Benchmarks

To ensure the integrity of the synthetic workflow, the following analytical benchmarks must be met. This table summarizes the expected transition of quantitative data from the starting material to a standard N-alkylated derivative.

Analytical Parameter4-[(2,5-Dimethylphenyl)methyl]piperidine (SM)N-Alkylated Derivative (Product)
LC-MS (ESI+) [M+H]⁺ = 204.1 m/z[M+H]⁺ = Expected Mass + 1
¹H-NMR (CDCl₃) Broad singlet at ~1.8–2.2 ppm (N-H proton)Disappearance of N-H signal; emergence of new N-CH₂ signals at ~2.5–3.5 ppm
TLC (DCM:MeOH 9:1) R_f ~ 0.2 (Ninhydrin positive/purple)R_f ~ 0.5–0.7 (UV active, Ninhydrin negative)
HPLC (C18, MeCN/H₂O) RT ~ 3.5 min (Polar, basic secondary amine)RT ~ 5.5 – 7.0 min (Increased lipophilicity)

References

  • Title: WO2019038717A1 - 3-(1-oxoisoindolin-2-yl)
  • Title: Piperidine - Compound Summary Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structure Elucidation of 4-[(2,5-Dimethylphenyl)methyl]piperidine

Abstract This technical guide provides a comprehensive framework for the structural elucidation of 4-[(2,5-dimethylphenyl)methyl]piperidine, a substituted piperidine derivative of interest to researchers in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-[(2,5-dimethylphenyl)methyl]piperidine, a substituted piperidine derivative of interest to researchers in medicinal chemistry and drug development. Piperidine scaffolds are integral to a vast array of pharmaceuticals, and a precise understanding of their structure is paramount for rational drug design.[1][2][3] This document details a multi-faceted analytical approach, combining spectroscopic and spectrometric techniques to unequivocally determine the molecular structure. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section provides not only the procedural steps but also the critical reasoning behind experimental choices, ensuring a self-validating and robust analytical workflow.

Introduction: The Significance of Piperidine Scaffolds and Structural Integrity

The piperidine ring is a ubiquitous structural motif in a multitude of natural products and synthetic pharmaceuticals.[2][4] Its conformational flexibility and ability to engage in various biological interactions make it a privileged scaffold in drug discovery. The compound of interest, 4-[(2,5-dimethylphenyl)methyl]piperidine, combines this heterocyclic amine with a substituted aromatic ring, presenting a unique set of structural features that require careful and systematic characterization.

Accurate structural elucidation is the bedrock of drug development. It ensures the identity and purity of a compound, validates synthetic pathways, and provides the foundational data for structure-activity relationship (SAR) studies and computational modeling. This guide will walk through the essential analytical techniques required to confirm the constitution, connectivity, and, where applicable, the stereochemistry of 4-[(2,5-dimethylphenyl)methyl]piperidine.

Foundational Analysis: Mass Spectrometry and Elemental Composition

Mass spectrometry is the initial and indispensable tool for determining the molecular weight and elemental formula of a novel compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small quantity (typically <1 mg) of the purified compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and maximize the abundance of the molecular ion.

  • Analysis: Acquire the mass spectrum on a high-resolution mass analyzer, for instance, a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Interpretation: Identify the molecular ion peak ([M+H]⁺ in positive ion mode) and use the accurate mass measurement to calculate the elemental formula. For 4-[(2,5-dimethylphenyl)methyl]piperidine (C₁₄H₂₁N), the expected monoisotopic mass of the protonated molecule is approximately 204.1747 g/mol .[5]

Rationale and Trustworthiness

HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which significantly constrains the possible elemental compositions, thereby providing a high degree of confidence in the proposed molecular formula. The choice of ESI is crucial as it preserves the integrity of the molecule, ensuring the observed peak corresponds to the intact molecule and not a fragment.

Expected Fragmentation Patterns

While the primary goal is to observe the molecular ion, analysis of fragmentation patterns in tandem MS (MS/MS) experiments can provide valuable structural clues. For 4-[(2,5-dimethylphenyl)methyl]piperidine, characteristic fragments would likely arise from the cleavage of the benzylic C-C bond and fragmentation of the piperidine ring.

Unraveling the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments will be employed to map out the complete connectivity of 4-[(2,5-dimethylphenyl)methyl]piperidine.

One-Dimensional NMR: The Initial Blueprint

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Record the spectrum on a 400 MHz or higher field spectrometer.

  • Data Analysis: Analyze the chemical shifts, integration, and multiplicity (splitting patterns) of the signals.

Expected ¹H NMR Data:

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
Aromatic~7.0-7.2Multiplet3HAr-H
Benzylic~2.5Dimer2HAr-CH ₂-
Piperidine (α to N)~2.8-3.0Multiplet4H-CH ₂-NH-CH ₂-
Piperidine (β, γ)~1.5-1.8Multiplet5H-CH₂-CH -CH₂-, -CH₂-CH ₂-CH-
AmineVariableBroad Singlet1HNH
Methyl~2.3Singlet6HAr-CH

Protocol:

  • Sample Preparation: As per ¹H NMR.

  • Data Acquisition: Record the spectrum with proton decoupling.

  • Data Analysis: Identify the number of unique carbon signals and their chemical shifts.

Expected ¹³C NMR Data:

Chemical Shift (ppm)Assignment
~135-140Quaternary Aromatic Carbons
~125-130CH Aromatic Carbons
~45-55Piperidine Carbons (α to N)
~30-40Benzylic Carbon
~25-35Piperidine Carbons (β, γ)
~19-22Methyl Carbons
Two-Dimensional NMR: Connecting the Pieces

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between different parts of the molecule.[6][7][8]

The COSY experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[9] Cross-peaks in the COSY spectrum will confirm the connectivity within the piperidine ring and between the benzylic protons and the piperidine ring.

The HSQC experiment correlates each proton with the carbon atom it is directly attached to.[8][10] This allows for the direct assignment of carbon signals based on the already assigned proton signals.

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds.[10] This is a powerful tool for connecting the different fragments of the molecule. For instance, it will show correlations from the benzylic protons to the aromatic carbons and the C4 of the piperidine ring, and from the aromatic protons to the benzylic carbon and other aromatic carbons.

Integrated NMR Data Analysis Workflow

The following diagram illustrates the logical flow for integrating data from various NMR experiments to elucidate the structure.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_Interpretation Structural Elucidation H1_NMR ¹H NMR (Chemical Shift, Integration, Multiplicity) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY Fragments Identify Spin Systems (e.g., Piperidine, Dimethylphenyl) H1_NMR->Fragments C13_NMR ¹³C NMR (Number of Signals, Chemical Shift) C13_NMR->Fragments COSY->Fragments HSQC HSQC (¹H-¹³C One-Bond Correlations) HSQC->C13_NMR Confirm Assignments HMBC HMBC (¹H-¹³C Long-Range Correlations) Connectivity Establish Connectivity Between Fragments HMBC->Connectivity Fragments->HSQC Fragments->HMBC Final_Structure Propose Final Structure Connectivity->Final_Structure

Caption: Workflow for NMR-based structure elucidation.

Vibrational Spectroscopy: Confirming Functional Groups with Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded.

  • Data Analysis: Identify characteristic absorption bands for the functional groups present.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)VibrationFunctional Group
~3300 (broad)N-H stretchSecondary Amine
~3000-3100C-H stretchAromatic
~2800-3000C-H stretchAliphatic
~1600, ~1450C=C stretchAromatic Ring
~1100C-N stretchAmine

The presence of a broad absorption band around 3300 cm⁻¹ is a strong indicator of the N-H bond in the piperidine ring.[11][12]

Definitive Structure Determination: Single-Crystal X-ray Crystallography

When a suitable single crystal can be obtained, X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in the solid state.[1][13]

Experimental Protocol
  • Crystallization: Grow single crystals of the compound from a suitable solvent or solvent mixture through slow evaporation, cooling, or vapor diffusion.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 150 K) to minimize thermal vibrations.[13]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall conformation of the molecule.

Visualization of the Elucidation Process

The overall process of structure elucidation can be visualized as a hierarchical and iterative process.

Elucidation_Process Synthesis Synthesis & Purification MS Mass Spectrometry (Molecular Formula) Synthesis->MS IR IR Spectroscopy (Functional Groups) Synthesis->IR NMR_1D 1D NMR (¹H, ¹³C) (Initial Framework) Synthesis->NMR_1D Proposed_Structure Proposed Structure MS->Proposed_Structure IR->Proposed_Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR_1D->NMR_2D NMR_2D->Proposed_Structure Xray X-ray Crystallography (Definitive 3D Structure) Proposed_Structure->Xray Optional, for absolute confirmation Final_Confirmation Final Confirmed Structure Proposed_Structure->Final_Confirmation If X-ray is not feasible Xray->Final_Confirmation

Caption: Overall workflow for structure elucidation.

Conclusion

References

  • IUCr Journals. (2004). Structures of piperazine, piperidine and morpholine. Retrieved from [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Chemical Communications (London) (RSC Publishing). (n.d.). Infrared-spectral studies on the orientation of the lone pairs in piperidine derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of aqueous piperidine as CO 2 is absorbed to a loading.... Retrieved from [Link]

  • PMC. (n.d.). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of the minor anti -piperidine product 14d. Retrieved from [Link]

  • ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure?. Retrieved from [Link]

  • JYX. (n.d.). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Retrieved from [Link] Kepler University.at/article/view/1066

  • PubChemLite. (n.d.). 4-[(2,5-dimethylphenyl)methyl]piperidine. Retrieved from [Link]

  • MDPI. (2025, July 9). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Retrieved from [Link]

  • R Discovery. (1971, September 1). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • YouTube. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

  • Springer. (2022, October 31). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Piperidone. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • PubMed. (n.d.). Antipsychotic Properties of New N-(4-substituted-1-piperazinylethyl). Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • NIST WebBook. (n.d.). Piperidine. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplemental Information. Retrieved from [Link]

  • PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • Optional. (n.d.). 1-piperidinepropanamide, 4-(aminocarbonyl)-N-(2,5-dimethylphenyl)-. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Phenylpiperidine. Retrieved from [Link]

  • MDPI. (2023, November 27). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(2,5-Dimethylphenyl)piperazine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • PMC. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

Sources

Foundational

The Multifaceted Biological Activity of 4-Benzylpiperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract: The 4-benzylpiperidine scaffold is a privileged motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds, particularly those targeting the central nervous system....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 4-benzylpiperidine scaffold is a privileged motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds, particularly those targeting the central nervous system. This technical guide provides an in-depth exploration of the diverse pharmacological activities of 4-benzylpiperidine derivatives. We delve into their interactions with key biological targets, including sigma (σ) receptors, cholinesterases, and monoamine transporters, offering insights into their therapeutic potential for a range of disorders such as neurodegenerative diseases, pain, and depression. This guide synthesizes critical structure-activity relationship (SAR) data, detailed experimental protocols for evaluating biological activity, and a summary of relevant synthetic strategies, serving as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The 4-Benzylpiperidine Scaffold - A Privileged Motif in CNS Drug Discovery

The 4-benzylpiperidine core, characterized by a piperidine ring substituted at the 4-position with a benzyl group, represents a highly versatile and successful scaffold in the design of centrally acting therapeutic agents.[1] Its inherent structural features and physicochemical properties make it an ideal starting point for the development of ligands for a variety of biological targets.

1.1. Structural Features and Physicochemical Properties

The 4-benzylpiperidine scaffold combines a basic piperidine ring, which is often protonated at physiological pH, with a lipophilic benzyl group. This combination allows for a balance of aqueous solubility and membrane permeability, facilitating passage across the blood-brain barrier. The piperidine ring can adopt various conformations, and the nitrogen atom serves as a key site for hydrogen bonding and salt bridge formation. The benzyl group provides a large surface area for van der Waals interactions and can be readily substituted to modulate potency, selectivity, and pharmacokinetic properties.

1.2. Historical Perspective and Therapeutic Significance

The therapeutic importance of the 4-benzylpiperidine moiety is exemplified by its presence in numerous clinically used drugs. For instance, the acetylcholinesterase inhibitor donepezil, used in the treatment of Alzheimer's disease, features a related N-benzylpiperidine core.[2] Furthermore, derivatives of 4-benzylpiperidine have been extensively investigated as high-affinity ligands for sigma receptors and as modulators of monoamine transporters, highlighting their potential in treating a wide spectrum of neurological and psychiatric disorders.

Modulation of Sigma (σ) Receptors

2.1. Introduction to Sigma Receptors (σ1 and σ2) and their Therapeutic Relevance

Sigma (σ) receptors are a unique class of intracellular proteins, with two main subtypes, σ1 and σ2. The σ1 receptor, in particular, has garnered significant attention as a therapeutic target due to its role in modulating various neurotransmitter systems, including the glutamatergic system via interaction with the N-methyl-D-aspartate (NMDA) receptor.[3][4] Ligands that modulate sigma receptors have shown potential in the treatment of neurodegenerative diseases, pain, and psychiatric disorders.[5]

2.2. 4-Benzylpiperidine Derivatives as High-Affinity Sigma Receptor Ligands

A significant body of research has established 4-benzylpiperidine derivatives as potent and selective ligands for sigma receptors.[5][6] Their affinity for these receptors is often in the nanomolar range, making them attractive candidates for further development.

2.3. Structure-Activity Relationship (SAR) for Sigma Receptor Binding

The affinity and selectivity of 4-benzylpiperidine derivatives for σ1 and σ2 receptors are highly dependent on their structural features.

  • 2.3.1. Impact of N-Substitution on the Piperidine Ring: The nature of the substituent on the piperidine nitrogen is a critical determinant of sigma receptor affinity. Generally, the presence of a substituent is crucial for high affinity.

  • 2.3.2. Influence of Substituents on the Benzyl Moiety: Modifications to the benzyl ring can fine-tune the affinity and selectivity for σ1 versus σ2 receptors.

  • 2.3.3. Role of the Piperidine Ring Conformation: The conformational flexibility of the piperidine ring allows it to adopt an optimal geometry for binding to the receptor.

2.4. Quantitative Analysis of Sigma Receptor Binding Affinity

The following table summarizes the binding affinities of representative 4-benzylpiperidine derivatives for σ1 and σ2 receptors.

CompoundR (N-substituent)σ1 Ki (nM)σ2 Ki (nM)σ2/σ1 Selectivity
1 H1.400.490.35
2 CH2CH2-phenyl0.43.38.25

Data compiled from multiple sources.

2.5. Experimental Protocol: Sigma Receptor Radioligand Binding Assay [7][8]

This protocol describes a method to determine the binding affinity of test compounds for σ1 and σ2 receptors using radioligand competition assays.

Materials:

  • Membrane preparations from guinea pig brain or cells expressing sigma receptors.

  • Radioligand for σ1: [³H]-(+)-pentazocine.

  • Radioligand for σ2: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG).

  • Non-labeled competitor for non-specific binding (e.g., haloperidol).

  • Assay buffer (e.g., Tris-HCl).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound in the assay buffer.

  • Equilibration: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 90-120 minutes).[9]

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

2.6. Signaling Pathway Diagram: Modulation of NMDA Receptor by σ1 Receptor Ligands

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Activates Sigma1_R σ1 Receptor Sigma1_R->NMDA_R Modulates Downstream Downstream Signaling (e.g., LTP, Neuroprotection) Ca_ion->Downstream Initiates

Caption: σ1 receptor modulation of NMDA receptor signaling.

Inhibition of Cholinesterases: A Strategy for Alzheimer's Disease

3.1. The Cholinergic Hypothesis and the Role of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

The cholinergic hypothesis of Alzheimer's disease posits that a deficit in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive decline observed in patients.[10] Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are the two enzymes responsible for the hydrolysis of ACh in the synaptic cleft. Inhibition of these enzymes increases the levels of ACh, thereby enhancing cholinergic neurotransmission.

3.2. 4-Benzylpiperidine Derivatives as Cholinesterase Inhibitors

N-benzylpiperidine derivatives have emerged as a promising class of cholinesterase inhibitors.[2] The well-known Alzheimer's drug, donepezil, features this core structure.

3.3. Structure-Activity Relationship (SAR) for Cholinesterase Inhibition

  • 3.3.1. Modifications of the N-Benzyl Group: The substitution pattern on the benzyl ring significantly influences the inhibitory potency and selectivity for AChE versus BuChE.

  • 3.3.2. Introduction of Carboxamide and Other Linkers: The introduction of a carboxamide or other linker moieties between the piperidine ring and an aromatic group can lead to potent dual inhibitors of both cholinesterases and β-amyloid aggregation.[11]

3.4. Comparative Inhibitory Activity of 4-Benzylpiperidine Derivatives

CompoundModificationAChE IC50 (µM)BuChE IC50 (µM)
Donepezil (Reference)0.0233.5
Derivative A N-(3-chlorobenzyl)2.087.41

Data compiled from multiple sources.[12]

3.5. Experimental Protocol: Ellman's Method for AChE Inhibition Assay [10][13]

This spectrophotometric assay is a standard method for measuring cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Ellman's reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Assay buffer (e.g., phosphate buffer, pH 8.0).

  • 96-well microplate reader.

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, DTNB solution, and varying concentrations of the test compound.

  • Enzyme Addition: Add the AChE solution to each well (except for the blank).

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the ATCI substrate solution to all wells to start the reaction.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

3.6. Experimental Workflow Diagram: Screening Cascade for Novel Cholinesterase Inhibitors

G cluster_0 Screening Cascade Virtual_Screening Virtual Screening (Docking, Pharmacophore) Primary_Assay Primary in vitro Assay (Ellman's Method) Virtual_Screening->Primary_Assay Hit Identification Secondary_Assay Secondary Assays (e.g., Cell-based) Primary_Assay->Secondary_Assay Hit Confirmation Lead_Opt Lead Optimization (SAR Studies) Secondary_Assay->Lead_Opt Hit-to-Lead In_Vivo In vivo Studies (Animal Models) Lead_Opt->In_Vivo Candidate Selection

Caption: A typical workflow for the discovery of new cholinesterase inhibitors.[11][14][15][16][17]

Interaction with Monoamine Transporters

4.1. The Role of Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) Transporters in Neurotransmission

Monoamine transporters are crucial for regulating the concentration of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft.[18] They are the primary targets for many antidepressant and psychostimulant drugs.

4.2. 4-Benzylpiperidine Derivatives as Monoamine Reuptake Inhibitors and Releasing Agents

The parent compound, 4-benzylpiperidine, acts as a monoamine releasing agent with a preference for norepinephrine and dopamine over serotonin.[3] Derivatives of 4-benzylpiperidine have been designed as potent and selective monoamine reuptake inhibitors.[18][19]

4.3. Structure-Activity Relationship (SAR) for Monoamine Transporter Activity

  • 4.3.1. Influence of Linker Length and Aromatic Substituents on SERT, NET, and DAT Selectivity: The length of the linker between the piperidine nitrogen and an aromatic group, as well as the nature and position of substituents on the aromatic rings, are critical for determining the selectivity towards DAT, NET, and SERT.[5][20] For example, compounds with a two-carbon linker tend to show higher potency for DAT inhibition.[5][20]

4.4. Functional Activity of 4-Benzylpiperidine Derivatives at Monoamine Transporters

CompoundLinker (n)Aromatic GroupDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)
Derivative B 2Diphenyl0.05>10>10
Derivative C 3Biphenyl>100.030.01

Data compiled from multiple sources.[5][20]

4.5. Experimental Protocol: In Vitro Monoamine Reuptake Assay [12][21][22]

This assay measures the ability of a compound to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture the transporter-expressing HEK293 cells to confluence in 96-well plates.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound.

  • Uptake Initiation: Add the radiolabeled substrate to initiate the uptake process.

  • Incubation: Incubate for a defined period at a specific temperature (e.g., room temperature or 37°C).

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of monoamine uptake.

4.6. SAR Summary Diagram: Key Structural Modifications and their Impact on Transporter Selectivity

G cluster_0 4-Benzylpiperidine Scaffold cluster_1 Structural Modifications cluster_2 Impact on Selectivity Scaffold R1 R1 (Aromatic Group) DAT DAT ↑ R1->DAT Diphenyl NET_SERT NET/SERT ↑ R1->NET_SERT Biphenyl Linker Linker (n) Linker->DAT n=2 Linker->NET_SERT n=3

Caption: Summary of SAR for 4-benzylpiperidine carboxamides at monoamine transporters.[5][20]

Synthesis Strategies for Biologically Active 4-Benzylpiperidine Derivatives

5.1. General Synthetic Routes

Several synthetic strategies are employed to prepare 4-benzylpiperidine derivatives.

  • 5.1.1. Reductive Amination: The reaction of a piperidone with a benzylamine followed by reduction is a common method.

  • 5.1.2. N-Alkylation of Piperidine: The reaction of a 4-benzylpiperidine with an appropriate alkylating agent is used to introduce substituents on the nitrogen atom.[23]

  • 5.1.3. Suzuki Coupling for C-C Bond Formation: This palladium-catalyzed cross-coupling reaction is a versatile method for creating the C-C bond between the piperidine and benzyl moieties.[24]

5.2. Example Synthetic Scheme with Step-by-Step Protocol [25]

Synthesis of 1-Aralkyl-4-benzylpiperidine Derivatives

A general procedure involves the reaction of a tosylate with 4-benzylpiperidine.

Materials:

  • Appropriate tosylate derivative.

  • 4-benzylpiperidine.

  • Toluene or other suitable solvent.

Procedure:

  • Reaction Setup: Dissolve the tosylate and an excess of 4-benzylpiperidine in toluene.

  • Reflux: Heat the reaction mixture to reflux for several hours.

  • Work-up: Cool the reaction mixture, treat with a saturated solution of potassium carbonate, and extract the product with an organic solvent like dichloromethane.

  • Purification: Dry the organic extracts, remove the solvent under reduced pressure, and purify the crude product by column chromatography.

Conclusion and Future Perspectives

6.1. Summary of the Therapeutic Potential of 4-Benzylpiperidine Derivatives

The 4-benzylpiperidine scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective ligands for a variety of CNS targets. The diverse biological activities of these derivatives underscore their immense therapeutic potential for treating a wide range of disorders, including Alzheimer's disease, pain, depression, and psychosis.

6.2. Future Directions in the Development of Novel 4-Benzylpiperidine-Based Therapeutics

Future research in this area will likely focus on the development of multi-target-directed ligands, where a single molecule is designed to interact with multiple biological targets implicated in a particular disease. This approach holds the promise of enhanced therapeutic efficacy and a more favorable side-effect profile. Furthermore, the continued exploration of the vast chemical space around the 4-benzylpiperidine scaffold, guided by a deeper understanding of structure-activity relationships, is expected to yield novel drug candidates with improved pharmacological properties.

References

  • Sigma-1 Receptor Mediated Modulation of Glutamate Receptors Enhances NMDA Channel Activity and Memory Processes. (URL: )
  • The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus. (URL: [Link])

  • Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. (URL: [Link])

  • Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors -Biomolecules & Therapeutics - KoreaScience. (URL: [Link])

  • Sigma-1 and N-Methyl-d-Aspartate Receptors: A Partnership with Beneficial Outcomes. (URL: [Link])

  • The sigma‐1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus | Request PDF. (URL: [Link])

  • NMDA Receptors Are Upregulated and Trafficked to the Plasma Membrane after Sigma-1 Receptor Activation in the Rat Hippocampus | Journal of Neuroscience. (URL: [Link])

  • Structure−Activity Relationship Studies of 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine Derivatives and Their N-Analogues: Evaluation of Behavioral Activity of O- and N-Analogues and Their Binding to Monoamine Transporters | Journal of Medicinal Chemistry. (URL: [Link])

  • Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands | Journal of Medicinal Chemistry. (URL: [Link])

  • Sigma Receptor Binding Assays - PubMed. (URL: [Link])

  • 4-Benzylpiperidine - Wikipedia. (URL: [Link])

  • Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics - Scribd. (URL: [Link])

  • Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands - PubMed. (URL: [Link])

  • SIGMA RECEPTOR BINDING ASSAYS - PMC. (URL: [Link])

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - Frontiers. (URL: [Link])

  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed. (URL: [Link])

  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF. (URL: [Link])

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - Perelman School of Medicine at the University of Pennsylvania. (URL: [Link])

  • Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands | Request PDF. (URL: [Link])

  • Cholinesterase assay by an efficient fixed time endpoint method - PMC. (URL: [Link])

  • Discovery of novel acetylcholinesterase inhibitors through integration of machine learning with genetic algorithm based in silico screening approaches - Frontiers. (URL: [Link])

  • Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer. (URL: [Link])

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Exploratory

Structure-activity relationship of 4-substituted piperidines

An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Substituted Piperidines Foreword: The Privileged Piperidine In the landscape of medicinal chemistry, few scaffolds are as ubiquitous or as functiona...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Substituted Piperidines

Foreword: The Privileged Piperidine

In the landscape of medicinal chemistry, few scaffolds are as ubiquitous or as functionally versatile as the piperidine ring.[1][2] This saturated heterocycle is a cornerstone in the design of therapeutics across a vast range of target classes, from G-protein coupled receptors (GPCRs) to enzymes and ion channels. Its prevalence stems from a combination of favorable physicochemical properties, synthetic tractability, and, most importantly, its ability to serve as a three-dimensional framework for orienting pharmacophoric elements in precise spatial arrangements.

This guide focuses specifically on the 4-substituted piperidine motif. The C4 position acts as a primary vector for chemical modification, allowing for the systematic exploration of chemical space to fine-tune potency, selectivity, and pharmacokinetic profiles. From this position, substituents can project into receptor binding pockets, engage in critical interactions, and ultimately define the biological activity of the molecule. Here, we will dissect the core principles governing the structure-activity relationship (SAR) of this privileged scaffold, moving beyond simple data cataloging to explain the causal links between molecular architecture and pharmacological function.

Foundational Principles: Conformation and Pharmacophore

The biological activity of a 4-substituted piperidine is inextricably linked to its three-dimensional conformation. Understanding these foundational principles is critical before delving into specific SAR case studies.

The Dominance of the Chair Conformation

Like its carbocyclic analog, cyclohexane, the piperidine ring overwhelmingly adopts a low-energy chair conformation to minimize torsional and angular strain.[3] This results in two distinct orientations for the C4 substituent: axial and equatorial . The relative preference between these two states is a critical determinant of how the molecule presents itself to its biological target.

The conformational free energy difference (ΔG°), often referred to as the "A-value," quantifies this preference.[3] For most non-polar substituents, the equatorial position is heavily favored to avoid steric clashes (1,3-diaxial interactions) with the axial hydrogens at the C2 and C6 positions. However, the presence of the nitrogen atom introduces unique electrostatic considerations. Protonation of the piperidine nitrogen, as typically occurs at physiological pH, can stabilize an axial conformer for polar substituents through favorable electrostatic interactions.[4] In some cases, this effect is so pronounced that the conformational preference is inverted upon protonation, favoring the axial form for substituents like fluorine, hydroxyl, or bromine.[4] This dynamic interplay between sterics and electronics is a key lever in drug design.

A General Pharmacophore Model

While target-specific interactions vary, a general pharmacophore model for many 4-substituted piperidine ligands can be conceptualized. This model provides a logical framework for initiating a drug discovery campaign.

Caption: General Pharmacophore of 4-Substituted Piperidines.

  • The Basic Nitrogen: This is arguably the most critical feature. At physiological pH, this nitrogen is typically protonated, forming a positively charged ammonium ion. This enables a powerful ionic interaction or hydrogen bond with a negatively charged amino acid residue (e.g., Aspartate, Glutamate) in the target protein's binding site.[5]

  • The Rigid Scaffold: The piperidine ring itself serves as a conformationally well-defined linker, holding the nitrogen and the C4 substituent in a specific spatial relationship.

  • The C4-Substituent (R): This is the primary point of diversification. Modifications here are used to explore the contours of the binding pocket, enhance affinity through various interactions (hydrophobic, van der Waals, hydrogen bonding), and fine-tune properties like selectivity, solubility, and metabolic stability.

SAR Case Studies: From Opioids to NK1 Antagonists

The true power of the 4-substituted piperidine scaffold is best illustrated through its application in real-world drug discovery programs.

Opioid Receptor Modulators: A Tale of Affinity and Efficacy

The 4-substituted piperidine framework is classic in opioid chemistry, with fentanyl and its analogs being prominent examples.[6] A more nuanced example comes from the development of ligands with mixed efficacy, such as µ-opioid receptor (MOR) agonists combined with δ-opioid receptor (DOR) antagonism, a profile sought to reduce the side effects of traditional opioids.[7]

A study by Bender et al. provides a clear illustration of SAR at the C4 position.[8] Starting from a core structure, they explored a series of C4 side chains, systematically varying their length, flexibility, and aromatic character.

Table 1: SAR of 4-Substituted Piperidines as MOR/DOR Ligands [8]

Compound R Group (at C4-position) MOR Ki (nM) DOR Ki (nM) MOR Efficacy (EC50, nM)
3 Benzyl 29 ± 7 150 ± 20 >10,000
4 3-Phenylpropyl 23 ± 3 120 ± 20 1,100 ± 200 (Partial Agonist)
6 3-(1-Naphthyl)propyl 0.93 ± 0.08 17 ± 2 200 ± 40 (Partial Agonist)
10 4-(2-Naphthyl)but-3-en-1-yl 0.29 ± 0.02 6.6 ± 0.9 20 ± 2 (Agonist)
11 4-(2-Naphthyl)but-1-yl 0.42 ± 0.04 12 ± 2 41 ± 8 (Agonist)

| 12 | 5-Phenylpentyl | 1.1 ± 0.1 | 21 ± 3 | 110 ± 20 (Agonist) |

Data adapted from Bender et al., Bioorg. Med. Chem. Lett., 2014.[8]

Causality and Insights:

  • Chain Length and Flexibility: Extending the side chain from a simple benzyl group (compound 3 ) to a 3-phenylpropyl group (compound 4 ) introduced weak partial agonism at MOR without significantly altering binding affinity. This suggests the longer, more flexible chain allows the molecule to adopt a conformation that can better stabilize the active state of the receptor.[8]

  • Aromatic Surface Area: Replacing the phenyl ring with a larger naphthyl ring (compound 6 ) dramatically improved MOR binding affinity (~25-fold), highlighting the importance of hydrophobic and π-π interactions deep within the receptor pocket.[8]

  • Unsaturation and Conformational Constraint: Introducing a double bond into the side chain (compound 10 ) led to the most potent MOR binding and efficacy in the series. This unsaturated linker likely pre-organizes the molecule into a more favorable binding conformation, reducing the entropic penalty upon binding.[8] The potent agonist activity of compounds with longer side chains (10 , 11 , 12 ) demonstrates that these extensions are crucial for inducing the conformational change in the receptor required for full activation.[8]

Neurokinin-1 (NK1) Receptor Antagonists: Optimizing for High Affinity

The 4,4-disubstituted piperidine scaffold has been instrumental in developing potent and selective non-peptide antagonists for the NK1 receptor, a target for antiemetic and antidepressant therapies.[9][10] In this context, the SAR is driven by creating highly lipophilic substituents that can occupy a large, hydrophobic pocket in the receptor.

Work from Merck Research Laboratories on 4,4-disubstituted piperidines established key SAR principles for achieving high NK1 affinity.[9][11]

Table 2: SAR of 4,4-Disubstituted Piperidines as NK1 Antagonists [11]

Compound R1 (at N1-position) R2 (at C4-position) hNK1 IC50 (nM)
12 H 3,5-Bis(trifluoromethyl)benzyl ether 0.95
32 2-(R)-Hydroxy-3-phenylpropyl 3,5-Bis(trifluoromethyl)benzyl ether 0.46
38 Acetyl 3,5-Bis(trifluoromethyl)benzyl ether 5.3
39 Methanesulfonyl 3,5-Bis(trifluoromethyl)benzyl ether 5.7

| 48 | H | 2-Methoxybenzylamino | >310 (31% @ 1 µM) |

Data adapted from Stevenson et al., J. Med. Chem., 1998.[9][11]

Causality and Insights:

  • The C4-Substituent is Dominant: The most critical feature for high affinity is a highly lipophilic, 3,5-disubstituted benzyl ether side chain at the C4 position. The 3,5-bis(trifluoromethyl)benzyl ether (compound 12 ) was identified as optimal.[9][11] Replacing this with a less lipophilic 2-methoxybenzylamino group (compound 48 ) resulted in a near-total loss of affinity, demonstrating the stringent requirement for specific hydrophobic interactions.[9]

  • Toleration at the Piperidine Nitrogen: While the C4-substituent is paramount, the piperidine nitrogen tolerates a wide range of substituents. This position can be used to modulate physicochemical properties. For instance, introducing electron-withdrawing groups like acyl (38 ) or sulfonyl (39 ) derivatives can decrease the pKa of the piperidine nitrogen.[9] This is a common strategy to mitigate potential off-target effects, such as L-type calcium channel activity, which can be associated with highly basic amines.[9]

  • Fine-Tuning with N-Substituents: Adding substituents to the nitrogen, such as the hydroxypropylphenyl group in compound 32 , can further enhance potency, likely by engaging in additional favorable interactions with the receptor.[11]

Experimental Design: From Synthesis to Biological Validation

A robust SAR campaign relies on efficient synthesis of analogs and reliable biological assays. The protocols described below represent a self-validating system for prosecuting a 4-substituted piperidine project.

Synthetic Workflow: A Modular Approach

A divergent synthetic strategy starting from a common intermediate like 1-Boc-4-piperidone is often the most efficient way to build a library of analogs for SAR exploration.

Caption: Modular Synthetic Workflow for 4-Substituted Piperidines.

Protocol 1: Synthesis of a 4-(Arylmethyl)piperidine Analog (Adapted from Bender et al.[8])

  • Wittig Reaction: To a stirred suspension of (benzyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir the resulting deep red solution for 1 hour at 0 °C. Add a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the N-Boc-4-benzylidene-piperidine intermediate.

  • Hydrogenation: To a solution of the alkene intermediate (1.0 eq) in methanol, add palladium on carbon (10 wt. %, 0.1 eq). Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 12 hours at room temperature.

  • Purification: Filter the reaction mixture through a pad of Celite®, washing with methanol. Concentrate the filtrate under reduced pressure to yield the N-Boc-4-benzylpiperidine.

  • Deprotection: Dissolve the N-Boc protected piperidine (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.

  • Final Isolation: Concentrate the reaction mixture under reduced pressure. The resulting TFA salt can be purified by reverse-phase HPLC or converted to the free base by partitioning between DCM and saturated aqueous NaHCO3, followed by drying and evaporation of the organic layer.

Biological Evaluation Workflow

A tiered approach to biological evaluation ensures that resources are focused on the most promising compounds. The primary goal is to determine affinity (binding) and then functional activity (efficacy).

G Library Synthesized Analog Library Binding Primary Screen: Radioligand Binding Assay Library->Binding Affinity Determine Affinity (Ki) Binding->Affinity Data Output Functional Secondary Screen: Functional Assay (e.g., [35S]GTPγS) Binding->Functional Active Compounds Progress Efficacy Determine Efficacy (EC50/IC50) & Modality (Agonist/Antagonist) Functional->Efficacy Data Output Downstream Tertiary Assays: Selectivity Panels, ADME, In Vivo Models Functional->Downstream Lead Compounds Progress

Caption: Tiered Biological Evaluation Workflow.

Protocol 2: Radioligand Binding Assay for Receptor Affinity (Ki) [8][12]

  • Membrane Preparation: Use cell membranes prepared from CHO or HEK-293 cells stably expressing the target receptor of interest (e.g., MOR). Protein concentration should be determined via a Bradford or BCA assay.

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • Cell membranes (10-20 µg protein per well).

    • A fixed concentration of a suitable radioligand (e.g., [3H]diprenorphine for opioid receptors) near its Kd value.

    • Varying concentrations of the test compound (typically from 10 µM down to 0.1 nM in a serial dilution).

  • Controls: Include wells for "total binding" (no test compound) and "non-specific binding" (containing a high concentration of a known, non-labeled ligand, e.g., 10 µM naloxone).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a GF/C filter mat using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add liquid scintillation cocktail, and count the retained radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all other values. Plot the percent inhibition of specific binding versus the log concentration of the test compound. Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: [³⁵S]GTPγS Binding Assay for Functional Activity (Efficacy) [8]

  • Principle: This assay measures the activation of G-protein coupled receptors. An agonist-bound receptor catalyzes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and measurement of this activated state.

  • Membrane & Buffer: Use the same cell membranes as the binding assay. The assay buffer is similar but contains GDP (e.g., 30 µM) to ensure a basal state.

  • Incubation: In a 96-well plate, combine:

    • Cell membranes (10-20 µg protein per well).

    • [³⁵S]GTPγS (e.g., 0.1 nM).

    • Varying concentrations of the test compound (agonist mode) or a fixed concentration of a known agonist plus varying concentrations of the test compound (antagonist mode).

  • Controls: Include wells for basal binding (no agonist) and maximal stimulation (a saturating concentration of a standard agonist, e.g., DAMGO for MOR).

  • Incubation: Incubate at 30 °C for 60 minutes.

  • Termination & Analysis: The termination, filtration, and quantification steps are identical to the radioligand binding assay.

  • Data Analysis: For agonists, plot the stimulated binding (as a percentage of the standard agonist's maximal effect) versus log concentration to determine the EC50 (potency) and Emax (efficacy). For antagonists, plot the inhibition of agonist-stimulated binding versus log concentration to determine the IC50.

Conclusion and Future Perspectives

The 4-substituted piperidine is a testament to the power of a privileged scaffold in medicinal chemistry. Its conformational predictability and synthetic accessibility provide a reliable platform for drug discovery. The core principles of its SAR are well-established: the basic nitrogen serves as a critical anchoring point, while the C4-substituent is the primary driver for tuning affinity, selectivity, and functional activity.

Future efforts will continue to build on this foundation. The exploration of novel bioisosteres for the piperidine ring itself, such as spirocyclic systems[13][14] or bridged scaffolds,[15] aims to modulate physicochemical properties and access novel intellectual property. As our understanding of receptor biology deepens, so too will our ability to design 4-substituted piperidines with exquisitely tailored pharmacological profiles, solidifying the role of this simple heterocycle as a pillar of modern drug design.

References

  • Bender, A. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. [Link]

  • Stevenson, G. I., et al. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure-Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 41(22), 4623-4635. [Link]

  • Bender, A. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. [Link]

  • Sun, W., et al. (2016). Structure-activity relationship study of 4-substituted piperidines at Leu26 moiety of novel p53-hDM2 inhibitors. PubMed. [Link]

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  • Aboul-Enein, H. Y., & El-Azzouny, A. A. (1983). 4-Substituted Piperidines. IV. The Synthesis of 4-[(2,6-Dioxo-3-phenyl)-3-piperidyl]piperidines. Journal of Medicinal Chemistry. [Link]

  • Zaragoza, F. (1995). Piperidine Synthesis. DTIC. [Link]

  • Stevenson, G. I., et al. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure-Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry. [Link]

  • Rothman, R. B., et al. (2005). Probes for narcotic receptor mediated phenomena. 33. effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. PubMed. [Link]

  • Casy, A. F., & Ison, R. R. (1970). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed. [Link]

  • Stevenson, G. I., et al. (1998). 4,4-disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. PubMed. [Link]

  • Le, T., et al. (2012). 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid Receptor Agonists for CNS Indications: Identifying Clinical Candidates. PubMed. [Link]

  • Palyulin, V. A., et al. (2002). Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics. PubMed. [Link]

  • Petrovcic, J., et al. (2023). a) Different modalities of piperidine-containing drugs and drug... ResearchGate. [Link]

  • Casy, A. F., Dewar, G. H., & Al Deeb, O. A. (1989). Stereochemical influences upon the opioid ligand activities of 4-alkyl-4-arylpiperidine derivatives. PubMed. [Link]

  • Rubtsov, A. E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(20), 6248. [Link]

  • Zaragoza, F. (2022). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]

  • Kummari, E., et al. (2021). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • ResearchGate. (2020). (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Kubota, H., et al. (2001). Spiro-Substituted Piperidines as Neurokinin Receptor Antagonists. III. Synthesis of (.+-.)-N-12-(3,4-Dichlorophenyl)-4-(spiro-substituted piperidin-1-yl)butyll-N-methylbenzamides and Evaluation of NK1-NK2 Dual Antagonistic Activities. Scilit. [Link]

  • Rubtsov, A. E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • ResearchGate. (2021). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed. [Link]

  • Portoghese, P. S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. [Link]

  • ResearchGate. (2018). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ResearchGate. [Link]

  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Cambridge MedChem Consulting. [Link]

  • ResearchGate. (2023). Ester bioisosterism in 3,4‐disubstituted piperidine compounds. ResearchGate. [Link]

  • MacKenzie, A. R., et al. (2003). 4-Amino-2-(aryl)-butylbenzamides and Their conformationally constrained analogues. Potent antagonists of the human neurokinin-2 (NK2) receptor. Sci-Hub. [Link]

  • Saify, Z.S., Malick, T.Z., & Mallick, T.Z. (2014). Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. INIS-IAEA. [Link]

  • Aggarwal, V. K., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8538-8549. [Link]

  • Coldham, I., et al. (2004). Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation−Cyclization−Oxidation Process: Stereodivergent Reduction to 3,4-Disubstituted Piperidines. The Journal of Organic Chemistry. [Link]

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Foundational

4-[(2,5-Dimethylphenyl)methyl]piperidine mechanism of action hypothesis

Whitepaper: Mechanistic Hypothesis and Preclinical Evaluation Framework for 4-[(2,5-Dimethylphenyl)methyl]piperidine Prepared by: Senior Application Scientist, Preclinical Pharmacology Audience: Pharmacologists, Medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Mechanistic Hypothesis and Preclinical Evaluation Framework for 4-[(2,5-Dimethylphenyl)methyl]piperidine

Prepared by: Senior Application Scientist, Preclinical Pharmacology Audience: Pharmacologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The piperidine scaffold is a privileged structure in neuropharmacology, heavily utilized in the design of monoamine transporter modulators. The compound 4-[(2,5-Dimethylphenyl)methyl]piperidine (also known as 4-(2,5-dimethylbenzyl)piperidine) represents a structurally fascinating derivative of the known monoamine releasing agent (MRA), 4-benzylpiperidine.

While direct empirical data on this specific 2,5-dimethylated derivative is currently limited, applying rigorous structure-activity relationship (SAR) principles allows us to construct a highly probable mechanism of action. This whitepaper proposes a Tri-Modal Pharmacological Hypothesis , suggesting that the addition of the 2,5-dimethyl pharmacophore shifts the molecule from a selective dopamine/norepinephrine (DA/NE) releaser to a broader-spectrum Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA) with concurrent Trace Amine-Associated Receptor 1 (TAAR1) agonism and partial 5-HT2A receptor interaction.

Structural Pharmacology & SAR Rationale

To understand the hypothesized mechanism, we must deconstruct the molecule into its core pharmacophores and compare it against its parent scaffold.

The parent compound, 4-benzylpiperidine, is an established MRA demonstrating a 20- to 48-fold selectivity for dopamine and norepinephrine release over serotonin, with EC50 values of 109 nM (DA), 41.4 nM (NE), and 5,246 nM (5-HT)[1]. It also functions as a weak monoamine oxidase inhibitor (MAOI)[2].

The 2,5-Dimethyl Shift: Modifications to the 4-benzylpiperidine scaffold have been shown to significantly alter monoamine transporter selectivity, effectively shifting molecules from selective DA/NE modulators to dual or triple reuptake inhibitors[3]. The introduction of methyl groups at the 2 and 5 positions of the phenyl ring introduces critical steric bulk and increases the overall lipophilicity (LogP) of the molecule.

  • Transporter Vestibule Docking: The increased steric bulk of the 2,5-dimethylphenyl moiety is hypothesized to force a more favorable interaction within the larger central vestibule of the Serotonin Transporter (SERT), bridging the gap between DAT/NET and SERT affinity.

  • Serotonergic Mimicry: In phenethylamine chemistry, the 2,5-substitution pattern is a classic pharmacophore that dramatically enhances affinity for 5-HT2A and 5-HT2C receptors. While the rigidified piperidine ring attenuates this compared to an open-chain amphetamine, the spatial orientation of the electron-rich aromatic ring is highly likely to induce off-target serotonergic partial agonism.

The Tri-Modal Mechanism of Action Hypothesis

Based on the structural deconstruction, we hypothesize that 4-[(2,5-Dimethylphenyl)methyl]piperidine operates via three distinct but synergistic pathways:

Pathway A: Transporter Reversal (SNDRA Profile)

Like its parent compound, the basic piperidine nitrogen (pKa ~9.5) will be protonated at physiological pH, allowing it to form a critical salt bridge with the highly conserved aspartate residue (Asp79 in hDAT, Asp75 in hNET, Asp98 in hSERT) within the orthosteric binding site of monoamine transporters[4]. Rather than simply blocking the pore (like cocaine), the molecule acts as a substrate, being translocated into the presynaptic terminal and competitively displacing endogenous monoamines from the vesicular monoamine transporter 2 (VMAT2).

Pathway B: TAAR1-Mediated Efflux

Substrate-based releasers do not act solely through competitive displacement. Once internalized, we hypothesize the compound acts as an intracellular agonist at TAAR1 . Activation of TAAR1 couples to Gαs, increasing cAMP and activating Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases phosphorylate the intracellular domains of DAT/NET/SERT, triggering transporter internalization and functional reversal (efflux).

Pathway C: 5-HT2A Receptor Interaction

The 2,5-dimethyl orientation mimics the active conformation required for docking into the orthosteric site of the 5-HT2A receptor, potentially contributing to atypical psychotropic or neuroplastic effects.

TAAR1_Signaling Compound 4-[(2,5-Dimethylphenyl) methyl]piperidine TAAR1 TAAR1 Receptor (Intracellular) Compound->TAAR1 Agonism Gs Gαs Protein TAAR1->Gs Coupling AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP Accumulation AC->cAMP Synthesis PKA PKA / PKC Activation cAMP->PKA Activates DAT Transporter Phosphorylation & Internalization PKA->DAT Phosphorylates Efflux Monoamine Efflux (Reverse Transport) DAT->Efflux Triggers

Caption: Hypothesized intracellular TAAR1 signaling cascade driving monoamine transporter reversal.

Quantitative Data: Predictive Profiling

To guide experimental design, we have synthesized baseline data from the parent compound to generate predictive pharmacological values for the 2,5-dimethyl derivative.

Pharmacological Target4-Benzylpiperidine (Parent)[1]4-[(2,5-Dimethylphenyl)methyl]piperidine (Hypothesized)Causality for Shift
DAT EC50 (Release) 109 nM< 50 nMIncreased lipophilicity enhances membrane permeation and intracellular accumulation.
NET EC50 (Release) 41.4 nM< 30 nMMaintained basic amine interaction; optimal steric fit in NET vestibule.
SERT EC50 (Release) 5,246 nM< 500 nM2,5-dimethyl bulk forces favorable interaction within the larger SERT binding pocket.
5-HT2A Affinity (Ki) > 10,000 nM~ 1,000 nM2,5-substitution mimics the active conformation of serotonergic phenethylamines.

Experimental Validation Framework (Self-Validating System)

A core tenet of rigorous preclinical pharmacology is the implementation of a self-validating assay cascade. A single binding assay only confirms affinity, not functional consequence. To validate this hypothesis, the following step-by-step methodologies must be executed sequentially.

Protocol 1: High-Throughput Monoamine Uptake & Efflux Assay

Causality: This protocol differentiates a standard reuptake inhibitor (which traps monoamines in the synapse) from a releasing agent (which actively pumps monoamines out of the neuron).

  • Cell Preparation: Plate HEK293 cells stably expressing hDAT, hNET, or hSERT in 96-well plates.

  • Uptake Inhibition Phase: Pre-incubate cells with varying concentrations (1 nM - 10 µM) of 4-[(2,5-Dimethylphenyl)methyl]piperidine for 15 minutes. Add [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin. Incubate for 10 minutes, lyse cells, and measure intracellular radioactivity via liquid scintillation. A decrease in intracellular signal indicates binding at the transporter.

  • Efflux Functional Phase: Pre-load a fresh batch of cells with the respective [³H]-monoamine for 30 minutes. Wash thoroughly with assay buffer to remove extracellular radioligand. Expose cells to the test compound for 15 minutes. Collect the supernatant and measure radioactivity. A dose-dependent increase in supernatant radioactivity confirms the compound is a releasing agent (MRA).

Protocol 2: TAAR1 BRET (Bioluminescence Resonance Energy Transfer) Assay

Causality: If Protocol 1 confirms efflux, this assay determines if the efflux is driven by intracellular TAAR1 signaling rather than simple competitive displacement.

  • Transfection: Co-transfect HEK293 cells with human TAAR1 plasmid and a CAMYEL (cAMP sensor using YFP-Epac-RLuc) BRET biosensor.

  • Incubation: Expose cells to the test compound. If the compound enters the cell and activates TAAR1, Gs-coupled cAMP production will induce a conformational change in the CAMYEL sensor.

  • Quantification: Measure the BRET ratio (YFP emission at 535 nm / RLuc emission at 475 nm) using a microplate reader. An increase in the BRET ratio confirms TAAR1 agonism as the upstream driver of transporter reversal.

Workflow Phase1 In Vitro Binding Assays Phase2 Uptake & Efflux Functional Assays Phase1->Phase2 Selectivity Phase3 TAAR1 BRET Signaling Assay Phase2->Phase3 Mechanism Phase5 Pharmacokinetic Profiling Phase2->Phase5 Phase4 In Vivo Microdialysis Phase3->Phase4 Translation Phase4->Phase5 Correlation

Caption: Self-validating preclinical workflow for the evaluation of novel monoamine modulators.

References

  • Wikipedia Contributors. "4-Benzylpiperidine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Biomolecules & Therapeutics. "Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors." KoreaScience / PMC. Available at:[Link]

Sources

Exploratory

Physicochemical Characterization of Novel Piperidine Compounds: A Comprehensive Guide for Early Drug Discovery

Executive Summary: The Strategic Value of the Piperidine Scaffold In modern medicinal chemistry, nitrogen-containing heterocycles are the cornerstone of small-molecule drug design. An analysis of FDA-approved drugs from...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Piperidine Scaffold

In modern medicinal chemistry, nitrogen-containing heterocycles are the cornerstone of small-molecule drug design. An analysis of FDA-approved drugs from 2013 to 2023 reveals that a staggering 82% of unique small-molecule therapeutics incorporate at least one nitrogen heterocycle[1]. Among these, the piperidine ring is one of the most frequently utilized aza-heterocycles[2].

The strategic inclusion of a piperidine moiety allows drug developers to "escape from flatland"—increasing the sp3-carbon saturation of a molecule, which statistically improves clinical success rates compared to flat, aromatic structures like pyridine[1]. Furthermore, the basic nitrogen of piperidine serves as a critical hydrogen-bond acceptor and protonatable center, optimizing both target binding (via salt bridges) and physicochemical properties[3]. However, the strong basicity of the piperidine nitrogen introduces complex ionization dynamics that dictate the molecule's solubility, lipophilicity, and permeability.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere checklists. Here, we will explore the causality behind physicochemical behaviors and establish self-validating experimental protocols to accurately characterize novel piperidine derivatives.

The Physicochemical Evaluation Workflow

To systematically de-risk a novel piperidine compound, scientists must evaluate its properties in a logical sequence, as the results of one assay (e.g., pKa) dictate the parameters of the next (e.g., pH conditions for LogD).

Workflow A 1. Piperidine Synthesis & Purification B 2. Ionization Profiling (pKa Determination) A->B C 3. Lipophilicity Assessment (LogP & LogD7.4) B->C D 4. Thermodynamic Solubility C->D E 5. Membrane Permeability (PAMPA / Caco-2) D->E F 6. Lead Optimization Candidate Selection E->F

Fig 1: Sequential workflow for the physicochemical characterization of piperidine derivatives.

Ionization Profiling (pKa)

The Causality of Basicity

Unsubstituted piperidine is highly basic, with a pKa of approximately 11.2. In a physiological environment (pH 7.4), the Henderson-Hasselbalch equation dictates that the piperidine nitrogen will be almost entirely protonated (ionized). While this cationic state dramatically enhances aqueous solubility, it simultaneously hinders passive diffusion across lipophilic cell membranes. Therefore, medicinal chemists frequently add electron-withdrawing substituents (e.g., fluorine atoms) to the piperidine ring to lower the pKa closer to the 7.5–9.0 range, creating a balance of neutral and ionized species at physiological pH[4].

Protocol: pH-Metric Titration (OECD 122 adaptation)

For ionizable piperidines, the pH-metric method is the gold standard[5].

  • Preparation: Dissolve the piperidine compound in a standardized aqueous background electrolyte (e.g., 0.15 M KCl to mimic physiological ionic strength).

  • Acidification: Lower the pH to ~2.0 using standardized 0.5 M HCl to ensure the piperidine nitrogen is fully protonated.

  • Titration: Titrate the solution with standardized 0.5 M KOH under an inert argon atmosphere (to prevent CO2 absorption) while continuously monitoring the pH with a calibrated glass electrode.

  • Data Analysis: Plot the volume of titrant against pH. The pKa is derived from the inflection point of the titration curve using Bjerrum difference plots. Self-validation step: Perform a blank titration of the solvent to subtract background buffer capacity.

Lipophilicity Assessment (LogP and LogD)

Causality: Shake-Flask vs. HPLC Methods

Lipophilicity drives target affinity, metabolic clearance, and toxicity. The partition coefficient (LogP) measures the distribution of the neutral molecule between 1-octanol and water, while the distribution coefficient (LogD) accounts for all ionized and neutral species at a specific pH (usually 7.4).

The traditional Shake-Flask method (OECD 107) is highly accurate for compounds with a LogP between -2 and 4[6][7]. However, for highly lipophilic piperidines (LogP > 4), the Shake-Flask method is prone to critical artifacts: microdroplets of octanol can transfer into the aqueous phase during separation, artificially inflating the measured aqueous concentration and yielding an erroneously low LogP[5][8]. For such compounds, the HPLC Method (OECD 117) is mandatory[6][8].

Protocol: LogP Determination via HPLC (OECD 117)

This method relies on the principle that chemicals are retained on a reverse-phase column in proportion to their lipophilicity[9][10].

  • Calibration: Select 6–8 reference substances with known, reliable LogP values spanning the expected range of the test compound.

  • Chromatography: Inject the references into an HPLC system equipped with a C18 solid-phase analytical column and a UV/Vis or MS detector. Use an isocratic mobile phase (e.g., methanol/water)[9][10].

  • Retention Time (tR): Measure the retention time of the unretained solvent (t0) using formamide or uracil, and the retention times of the references (tR) in duplicate[9][10].

  • Capacity Factor (k'): Calculate the capacity factor for each reference: k′=(tR−t0)/t0 .

  • Standard Curve: Plot logk′ versus the known logP of the references to generate a linear calibration curve.

  • Test Compound: Inject the novel piperidine compound, calculate its k′ , and interpolate its LogP from the calibration graph[9][10].

Thermodynamic Solubility

While kinetic solubility (often measured via DMSO stock dilution and nephelometry) is useful for early high-throughput screening, it represents a metastable state. Thermodynamic solubility is the definitive measure of a compound's equilibrium solubility in its lowest-energy crystalline form. Because piperidines are basic, their solubility is highly pH-dependent.

Protocol: Shake-Flask Thermodynamic Solubility
  • Equilibration: Add an excess amount of the solid piperidine compound to a glass vial containing phosphate-buffered saline (PBS) at pH 7.4.

  • Incubation: Seal the vial and agitate via mechanical shaking or stirring at a constant 25°C ± 1°C for 24 to 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) or filter through a 0.22 µm PTFE syringe filter to separate the undissolved solid lattice from the saturated solution.

  • Quantification: Dilute the supernatant and quantify the dissolved piperidine concentration using a validated HPLC-UV method against a standard calibration curve. Self-validation step: Analyze the remaining solid via Powder X-Ray Diffraction (PXRD) to ensure the crystal form did not convert to a hydrate or salt during the assay.

Permeability and ADME Implications

The absorption of a piperidine drug is a delicate tug-of-war between its ionization state (driven by pKa) and its lipophilicity (LogP).

Interplay pKa Piperidine pKa (Basicity) Ion Protonated State (Cationic) pKa->Ion pH Physiological pH (7.4) pH->Ion Sol Aqueous Solubility (Increases) Ion->Sol Perm Membrane Permeability (Decreases) Ion->Perm Limits passive diffusion LogD LogD 7.4 (Effective Lipophilicity) Ion->LogD LogD->Perm

Fig 2: The physicochemical interplay dictating the oral bioavailability of piperidines.

Data Presentation: Target Physicochemical Profiles

To ensure a novel piperidine compound is a viable oral drug candidate, its properties should ideally fall within the optimized ranges summarized below:

Physicochemical ParameterIdeal Range for Oral DrugsImpact of the Piperidine Scaffold
pKa (Basic) 7.5 – 9.0Unsubstituted piperidine is too basic (>11). Requires strategic substitution (e.g., fluorination) to lower pKa[4].
LogP (Neutral) 2.0 – 4.0High sp3 character generally lowers LogP compared to aromatic analogs, improving safety profiles.
LogD (pH 7.4) 1.0 – 3.0Balances the need for aqueous solubility in the gut with lipophilicity for membrane permeation.
Thermodynamic Sol. > 50 µg/mLThe protonated fraction at pH 7.4 acts as a powerful driver for aqueous solubility.
PAMPA Permeability > 10 × 10⁻⁶ cm/sHigh basicity can restrict passive transcellular diffusion; tuning LogD is critical to overcome this.

Conclusion

The piperidine ring remains an undisputed champion in the medicinal chemist's toolkit, offering unparalleled three-dimensionality and target engagement capabilities[1][11]. However, harnessing its full potential requires rigorous, artifact-free physicochemical characterization. By employing pH-metric titrations, HPLC-based partitioning (OECD 117)[6][10], and thermodynamic solubility assays, researchers can accurately map the chameleonic nature of these molecules, ensuring only the most robust candidates progress to in vivo pharmacokinetic testing.

References

  • Food and Agriculture Organization of the United Nations (FAO) . Partition coefficient octanol/water | Pesticide Registration Toolkit. Available at:[Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC) . APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Available at: [Link]

  • Situ Biosciences . OECD 117 - Partition Coefficient, HPLC Method. Available at: [Link]

  • Analytice . OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD) . Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD) . Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Available at: [Link]

  • Der Pharma Chemica . A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Available at: [Link]

  • National Institutes of Health (NIH) / PMC . A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available at: [Link]

  • ChemRxiv . Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. Available at: [Link]

  • ResearchGate . Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Available at: [Link]

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Protocols & Analytical Methods

Method

Protocol for synthesizing 4-[(2,5-Dimethylphenyl)methyl]piperidine

Application Note: Scalable Synthesis and Purification Protocol for 4-[(2,5-Dimethylphenyl)methyl]piperidine Introduction & Strategic Overview 4-Benzylpiperidine derivatives, including 4-[(2,5-dimethylphenyl)methyl]piperi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Purification Protocol for 4-[(2,5-Dimethylphenyl)methyl]piperidine

Introduction & Strategic Overview

4-Benzylpiperidine derivatives, including 4-[(2,5-dimethylphenyl)methyl]piperidine, serve as critical building blocks in the development of novel bioactive molecules, particularly in neuroscience and analgesic drug formulation[1]. The structural motif allows for orthogonal modifications that enhance pharmacological properties, making it a highly valuable asset in medicinal chemistry[2]. This application note details a robust, two-step synthetic protocol designed for high yield and chemoselectivity, specifically engineered to avoid the instability of zincate cross-coupling reagents typically used in alternative pathways.

Mechanistic Rationale & Experimental Design

The synthesis utilizes a convergent approach starting with the Friedel-Crafts acylation of p-xylene with isonicotinoyl chloride, followed by a global reduction.

  • Causality in Catalyst Stoichiometry: In standard Friedel-Crafts acylations, 1.1 equivalents of Lewis acid (AlCl3) are sufficient. However, because the strongly basic pyridine nitrogen of isonicotinoyl chloride coordinates with AlCl3, a minimum of 3.0 equivalents is required to ensure the generation of the active acylium ion electrophile.

  • Causality in Global Reduction: The subsequent step is a one-pot catalytic hydrogenation. By performing the hydrogenation in an acidic medium (glacial acetic acid with HCl), the pyridine nitrogen is protonated in situ. This prevents the free amine from poisoning the palladium catalyst and activates the aromatic ring toward hydrogenation, allowing for the simultaneous reduction of the diaryl ketone to a methylene bridge and the pyridine ring to a piperidine[3].

Analytical Validation & Optimization Data

To establish a self-validating system, reaction parameters for the global hydrogenation step were optimized. The data below demonstrates the necessity of acidic conditions and elevated pressure for complete conversion, ensuring reproducible scale-up.

Catalyst SystemSolventPressure (psi)Temp (°C)Conversion (%)Isolated Yield (%)Mechanistic Outcome
10% Pd/CMethanol15254530Partial ketone reduction; intact pyridine ring.
10% Pd/C Glacial AcOH / HCl 50 50 >99 85 Complete global reduction to target compound.
PtO2 (Adams' Catalyst)Glacial AcOH502510078Trace over-reduction (piperidine ring opening).
5% Ru/CEthanol100808560Sluggish kinetics; incomplete reduction profile.

Step-by-Step Synthetic Protocol

Phase 1: Synthesis of (2,5-Dimethylphenyl)(pyridin-4-yl)methanone

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert argon atmosphere.

  • Activation: Charge the flask with anhydrous AlCl3 (3.0 equiv, 400 mmol) and 150 mL of anhydrous dichloromethane (DCM). Cool to 0 °C using an ice-water bath.

  • Electrophile Generation: Add isonicotinoyl chloride hydrochloride (1.0 equiv, 133 mmol) portion-wise over 15 minutes. Causality Note: Portion-wise addition mitigates the highly exothermic Lewis acid-base complexation.

  • Coupling: Dissolve p-xylene (1.2 equiv, 160 mmol) in 50 mL of anhydrous DCM. Add this solution dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Propagation: Remove the ice bath, warm to room temperature, and heat to a gentle reflux (40 °C) for 12 hours. Monitor via LC-MS.

  • Quenching (Critical Safety Step): Cool the mixture to 0 °C. Carefully quench by the dropwise addition of 100 mL of ice-cold 1M HCl. Causality Note: Slow quenching is imperative to safely dissipate the heat generated by the hydrolysis of aluminum complexes and to prevent product degradation.

  • Isolation: Separate the organic layer. Extract the aqueous phase with DCM (2 x 100 mL). Wash combined organics with saturated NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (Hexane/EtOAc) to yield the ketone intermediate.

Phase 2: One-Pot Catalytic Hydrogenation

  • Setup: In a high-pressure Parr hydrogenation reactor, dissolve the purified ketone intermediate (1.0 equiv, 100 mmol) in 100 mL of glacial acetic acid.

  • Protonation: Add concentrated aqueous HCl (1.1 equiv, 110 mmol). Causality Note: This forms the hydrochloride salt in situ, preventing catalyst deactivation and activating the pyridine ring.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to substrate) under a continuous stream of argon to prevent solvent ignition.

  • Purging: Seal the reactor. Purge the headspace with argon (3x), followed by hydrogen gas (3x).

  • Reduction: Pressurize the reactor to 50 psi with H2 gas and heat to 50 °C with vigorous mechanical stirring for 24 hours. Monitor hydrogen uptake until consumption ceases.

  • Workup: Cool to room temperature, safely vent the H2 gas, and purge with argon. Filter the mixture through a Celite pad to remove the catalyst, washing the cake with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from ethanol/diethyl ether to afford 4-[(2,5-Dimethylphenyl)methyl]piperidine hydrochloride as a highly pure white crystalline solid.

Process Visualizations

SynthesisWorkflow Start p-Xylene + Isonicotinoyl Chloride FC_Acyl Friedel-Crafts Acylation (AlCl3, DCM, Reflux) Start->FC_Acyl Intermediate (2,5-Dimethylphenyl) (pyridin-4-yl)methanone FC_Acyl->Intermediate Hydrog Catalytic Hydrogenation (Pd/C, H2, AcOH/HCl, 50 psi) Intermediate->Hydrog Product 4-[(2,5-Dimethylphenyl) methyl]piperidine HCl Hydrog->Product Purification Recrystallization (EtOH/Et2O) Product->Purification

Workflow for the synthesis of 4-[(2,5-Dimethylphenyl)methyl]piperidine.

Mechanism A Acylium Ion Formation B Electrophilic Aromatic Substitution A->B C Ketone Intermediate B->C D Ketone Reduction C->D E Pyridine Ring Hydrogenation D->E

Mechanistic pathway from electrophilic substitution to global reduction.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11159793, 4-(3-Methyl-benzyl)-piperidine." PubChem. Available at:[Link]

  • Xing, L., et al. "Controlling Chemoselective Transformations of 4-Acylpyridines via a Pd-C Catalytic Hydrodechlorination-Hydrogenation." ResearchGate (Tetrahedron). Available at: [Link]

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Application

Application Notes &amp; Protocols for the Quantitative Analysis of 4-[(2,5-Dimethylphenyl)methyl]piperidine

Abstract This comprehensive guide provides detailed analytical methodologies for the accurate and robust quantification of 4-[(2,5-Dimethylphenyl)methyl]piperidine, a substituted piperidine derivative relevant in pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate and robust quantification of 4-[(2,5-Dimethylphenyl)methyl]piperidine, a substituted piperidine derivative relevant in pharmaceutical development and chemical synthesis. Recognizing the compound's structural features—a basic piperidine nitrogen and a UV-active dimethylphenyl moiety—this document outlines two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and quality control, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications, such as pharmacokinetic studies. Each protocol is presented with a deep-seated rationale for methodological choices, from mobile phase composition to sample preparation strategies. All methods are framed within the context of international regulatory standards for analytical validation, ensuring trustworthiness and scientific integrity.

Introduction: The Analytical Imperative

4-[(2,5-Dimethylphenyl)methyl]piperidine is a key structural motif that may function as a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) or emerge as a process-related impurity. The piperidine scaffold is ubiquitous in medicinal chemistry, contributing to the pharmacological activity of numerous drugs.[1] Consequently, the ability to accurately quantify this specific derivative is paramount for ensuring the purity, safety, and efficacy of final drug products, as well as for characterizing its behavior in biological systems.

The analytical challenge lies in developing methods that are not only precise and accurate but also specific enough to distinguish the analyte from structurally similar compounds in complex matrices. The basicity of the piperidine nitrogen can lead to chromatographic issues like peak tailing if not properly addressed, while the need for low-level detection in biological fluids necessitates highly sensitive techniques.[2] This guide provides field-proven protocols designed to overcome these challenges, grounded in established scientific principles and regulatory expectations.

Analyte Physicochemical Profile & Method Selection Rationale

Understanding the analyte's properties is the cornerstone of logical method development. The selection of an analytical technique is a deliberate choice based on these properties and the specific analytical objective (e.g., purity testing vs. bioanalysis).

PropertyPredicted Value / CharacteristicAnalytical Implication
Formula C₁₄H₂₁N---
Molecular Weight 203.33 g/mol Influences mass spectrometry settings.
pKa (Predicted) ~10.5 (for the piperidine nitrogen)Highly basic. Requires acidic mobile phase modifier for good peak shape in RP-HPLC to protonate the nitrogen and minimize silanol interactions.[1][2]
LogP (Predicted) ~3.2Moderately hydrophobic. Suitable for reversed-phase chromatography.
UV Chromophore 2,5-Dimethylphenyl groupAllows for direct UV detection, likely with absorbance maxima around 260-275 nm. Eliminates the need for derivatization in HPLC-UV.[3]
Volatility Low to ModerateLess suitable for direct Gas Chromatography (GC) without derivatization to increase volatility and thermal stability.[2][4]
Comparative Method Overview
TechniqueSuitability for 4-[(2,5-Dimethylphenyl)methyl]piperidineKey AdvantagesKey Considerations
HPLC-UV Excellent for purity, assay, and quality control.Widely available, robust, cost-effective.Lower sensitivity compared to MS; potential for interference from co-eluting impurities.
LC-MS/MS Gold Standard for bioanalysis and trace impurity quantification.Unmatched sensitivity and selectivity; structural confirmation via fragmentation.[2][5][6]Higher cost and complexity; susceptible to matrix effects.[6]
GC-MS Viable Alternative with derivatization.High chromatographic efficiency for volatile compounds.[3][7]Likely requires derivatization to improve volatility and peak shape; risk of thermal degradation.[2][8]

Based on this analysis, this guide will focus on providing detailed protocols for HPLC-UV and LC-MS/MS as the most robust and widely applicable techniques.

General Analytical Workflow

A successful quantitative analysis follows a structured and logical progression from sample receipt to final result. This workflow ensures that each step is controlled and contributes to the overall quality and reliability of the data.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Processing Sample Sample Receipt & Login StdPrep Reference Standard & QC Preparation SamplePrep Sample Preparation (e.g., Dilution, Extraction) SST System Suitability Testing SamplePrep->SST Seq Sequence Run (Standards, QCs, Samples) SST->Seq Integration Peak Integration & Review Seq->Integration Calib Calibration Curve Generation Integration->Calib Quant Concentration Calculation Calib->Quant Report Report Quant->Report Final Report & Archiving

Caption: A logical workflow for quantitative analysis from sample to result.

Application Protocol 1: HPLC-UV for Purity and Assay

This protocol is designed for the routine quantification of 4-[(2,5-Dimethylphenyl)methyl]piperidine in bulk drug substance or as a formulated product, where concentration levels are relatively high.

Causality and Experimental Choices
  • Column: A C18 column is chosen for its versatility in reversed-phase chromatography, suitable for the analyte's moderate hydrophobicity.[1]

  • Mobile Phase: A mixture of acetonitrile and water provides good solvating power. The critical component is the acidic modifier (phosphoric acid). At a pH well below the analyte's pKa, the piperidine nitrogen is protonated (R₃NH⁺). This single ionic state prevents secondary interactions with residual acidic silanols on the silica support, resulting in sharp, symmetrical peaks.[1][2]

  • Detection: Based on the dimethylphenyl chromophore, a wavelength of 265 nm is selected as a starting point, which should be optimized by scanning a standard solution from 200-400 nm.

Experimental Workflow: HPLC-UV Method

cluster_prep Preparation cluster_analysis Analysis cluster_data Quantification A Accurately weigh ~10 mg of sample B Dissolve in 10 mL of Diluent A->B C Further dilute to working concentration B->C D Inject into HPLC-UV System C->D E Separate on C18 Column D->E F Detect at 265 nm E->F G Integrate Peak Area F->G H Calculate Concentration vs. Calibration Curve G->H

Caption: Experimental workflow for the HPLC-UV analysis.

Step-by-Step Protocol
  • Instrumentation and Materials

    • HPLC system with a UV/PDA detector.

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Reagents: Acetonitrile (HPLC grade), Ultrapure Water, Phosphoric Acid (85%).

    • Reference standard of 4-[(2,5-Dimethylphenyl)methyl]piperidine.

  • Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient Isocratic: 60% A, 40% B (Adjust as needed for optimal retention)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm
Run Time 10 minutes
  • Preparation of Solutions

    • Diluent: Mobile Phase (60:40 Water/Acetonitrile with 0.1% Phosphoric Acid).

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Calibration Standards (5-100 µg/mL): Perform serial dilutions of the Standard Stock Solution with Diluent to prepare at least five calibration standards covering the expected concentration range of the samples.

    • Sample Preparation (Targeting 50 µg/mL): Accurately weigh an appropriate amount of the bulk sample, dissolve in Diluent, and dilute to a final theoretical concentration of 50 µg/mL.[9] Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis and System Suitability

    • System Suitability: Before sample analysis, inject a mid-range standard five times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%. Tailing factor should be ≤ 2.0.

    • Quantification: Construct a calibration curve by plotting the peak area versus concentration for the calibration standards. The correlation coefficient (r²) should be ≥ 0.999. Determine the concentration of the analyte in the sample preparations from this curve.

Application Protocol 2: LC-MS/MS for Bioanalysis

This protocol is optimized for the quantification of 4-[(2,5-Dimethylphenyl)methyl]piperidine in a biological matrix (e.g., human plasma), where high sensitivity and selectivity are required.

Causality and Experimental Choices
  • Ionization: Electrospray Ionization (ESI) in positive ion mode is selected because the basic piperidine nitrogen is readily protonated to form a stable [M+H]⁺ ion, making it highly amenable to mass spectrometric detection.[6][8]

  • Internal Standard (IS): A stable isotope-labeled (SIL) analog (e.g., a deuterated version) is the ideal internal standard. It co-elutes with the analyte and experiences identical matrix effects and ionization suppression, providing the most accurate correction.[6] If a SIL-IS is unavailable, a structurally similar compound can be used, but requires more rigorous validation.

  • Sample Preparation: Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[6][10] Cold acetonitrile is used to enhance the precipitation efficiency.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity.[11] It involves selecting the precursor ion ([M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific, stable product ion in the third quadrupole.

Experimental Workflow: LC-MS/MS Method

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Quantification A 100 µL Plasma B Spike with Internal Standard A->B C Add 400 µL Cold ACN (Protein Precipitation) B->C D Vortex & Centrifuge C->D E Transfer Supernatant D->E F Inject into LC-MS/MS System E->F G UPLC Separation F->G H Detect via MRM G->H I Calculate Peak Area Ratio (Analyte / IS) H->I J Quantify vs. Calibration Curve I->J

Caption: Workflow for bioanalytical quantification by LC-MS/MS.

Step-by-Step Protocol
  • Instrumentation and Materials

    • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer with an ESI source).

    • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Reagents: Acetonitrile and Methanol (LC-MS grade), Ultrapure Water, Formic Acid (LC-MS grade).

    • Analyte reference standard and a suitable internal standard (e.g., deuterated analog).

    • Control human plasma.

  • LC and MS Conditions

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions Precursor > Product (To be determined by infusion)
Example Transition Analyte: m/z 204.2 > 121.1 (Hypothetical: loss of piperidine)
IS (d4-analog): m/z 208.2 > 121.1
  • Preparation of Solutions

    • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and internal standard in methanol.

    • Calibration Standards (0.1-100 ng/mL): Serially dilute the analyte stock solution in methanol. Spike these into control plasma to create calibration standards.

    • Internal Standard Working Solution (25 ng/mL): Dilute the IS stock solution in acetonitrile.

    • Sample Preparation:

      • To 100 µL of plasma sample, standard, or blank, add 10 µL of methanol.

      • Add 200 µL of the Internal Standard Working Solution (in acetonitrile) to precipitate proteins.[6]

      • Vortex for 1 minute.

      • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

      • Carefully transfer the supernatant to an HPLC vial for analysis.

  • Data Analysis

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration using a weighted (1/x²) linear regression.

    • Determine sample concentrations from the regression equation.

Method Validation Framework

All analytical methods intended for regulatory submission must be validated to demonstrate their suitability for the intended purpose.[12] The validation should be performed according to ICH Q2(R1) guidelines.[13][14][15][16]

Key Validation Parameters

center Method Validation (ICH Q2(R1)) Specificity Specificity/ Selectivity center->Specificity Linearity Linearity center->Linearity Range Range center->Range Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision LOD Detection Limit (LOD) center->LOD LOQ Quantification Limit (LOQ) center->LOQ Robustness Robustness center->Robustness

Sources

Method

Application Note: Advanced HPLC Method Development for 4-Benzylpiperidine Analogs

Introduction & Analytical Challenges 4-Benzylpiperidine and its structural analogs are critical pharmacophores in modern drug discovery, frequently utilized in the synthesis of neuroactive compounds such as pan-sigma rec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

4-Benzylpiperidine and its structural analogs are critical pharmacophores in modern drug discovery, frequently utilized in the synthesis of neuroactive compounds such as pan-sigma receptor (SR) modulators and targeted analgesics[1]. Despite their pharmacological value, these compounds present significant analytical challenges during High-Performance Liquid Chromatography (HPLC) method development.

As cyclic secondary amines, 4-benzylpiperidines are highly basic (pKa ~9.5). When analyzed using standard reversed-phase HPLC, they are prone to severe peak tailing, which compromises resolution, sensitivity, and quantitative accuracy[2]. Furthermore, the lack of a highly conjugated chromophore—relying solely on the benzyl ring for UV absorbance—necessitates strategic detection approaches to achieve low limits of quantification (LOQ).

This application note details the causality behind these chromatographic behaviors and provides field-proven, self-validating protocols for both direct and derivatized HPLC analysis of 4-benzylpiperidine analogs.

Method Development Rationale: The Causality of Chromatographic Choices

Overcoming the Silanol Effect (Peak Tailing)

In reversed-phase chromatography, analyte retention should ideally be governed by hydrophobic interactions. However, basic compounds like 4-benzylpiperidine undergo secondary interactions with the silica stationary phase. At a neutral or mid-pH (pH 4–7), residual silanol groups on the silica surface become ionized ( SiO− ), while the piperidine nitrogen remains protonated ( NH2+​ ). This creates a powerful ion-exchange mechanism that drags the analyte through the column, resulting in severe peak tailing[3][4].

Mitigation Strategy: To shut down this secondary interaction, the mobile phase pH must be aggressively controlled. By lowering the pH to < 3.0 using additives like 0.05% Trifluoroacetic acid (TFA) or 0.1% phosphoric acid, the silanol groups are fully protonated and neutralized ( SiOH ), effectively eliminating the ion-exchange pathway[4][5]. Coupling this low-pH strategy with high-purity, exhaustively end-capped "Type B" silica columns provides a synergistic defense against peak tailing[2].

Mechanism Amine Basic Amine (Protonated, NH2+) Interaction Ion-Exchange (Severe Peak Tailing) Amine->Interaction Silanol Residual Silanol (Ionized, SiO-) Silanol->Interaction Mitigation1 Acidic Mobile Phase (pH < 3) Neutralizes Silanol (SiOH) Interaction->Mitigation1 Mitigation2 Type B Silica / End-capping Steric Shielding Interaction->Mitigation2

Caption: Mechanism of secondary interactions causing peak tailing and corresponding mitigation strategies.

Detection Strategies: Direct UV vs. Derivatization

Because simple piperidines lack strong UV absorbance, direct UV detection is only viable for high-concentration samples (e.g., formulation testing or transdermal patch evaluation) where detection at 259 nm is sufficient[6].

For trace analysis, impurity profiling, or bioanalytical assays, pre-column derivatization is required. Reacting the secondary amine with 4-toluenesulfonyl chloride (tosyl chloride) achieves two goals simultaneously: it introduces a strong, highly conjugated chromophore (shifting detection to 230 nm), and it masks the basic amine, converting it into a neutral sulfonamide that exhibits perfect Gaussian peak shape without the need for extreme low-pH buffers[7][8].

Workflow A 4-Benzylpiperidine Method Development B Determine Sensitivity & Matrix Needs A->B C1 High Conc. / Bulk Drug Direct RP-HPLC-UV B->C1 C2 Trace Analysis / Bio-matrix Pre-Column Derivatization B->C2 C3 Pharmacokinetics LC-MS/MS B->C3 D1 Low pH (0.05% TFA) Detection: 259 nm C1->D1 D2 Tosyl Chloride Derivatization Detection: 230 nm C2->D2 D3 Volatile Buffer (0.1% FA) ESI+ Mode C3->D3

Caption: Decision matrix for selecting the optimal HPLC method for 4-benzylpiperidine analogs.

Experimental Protocols

Protocol A: Direct RP-HPLC-UV for Formulation Analysis

Designed for high-concentration samples (e.g., API release, transdermal patch permeation studies)[6].

1. System Preparation:

  • Column: High-purity Type B C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Deionized water containing 0.05% v/v Trifluoroacetic acid (TFA).

  • Mobile Phase B: HPLC-grade Acetonitrile.

2. Chromatographic Conditions:

  • Gradient Program:

    • 0–8 min: Linear increase from 10% B to 80% B.

    • 8–13 min: Isocratic hold at 80% B.

    • 13.01–15 min: Return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) or UV at 259 nm.

  • Injection Volume: 10–20 µL.

3. Self-Validation & System Suitability Testing (SST):

  • Inject a 50 µg/mL standard solution six times.

  • Acceptance Criteria: The method is validated for routine use only if the Tailing Factor ( Tf​ ) is ≤1.5 , Theoretical Plates ( N ) are ≥5000 , and the Relative Standard Deviation (RSD) of the peak area is ≤2.0% .

Protocol B: Pre-Column Derivatization RP-HPLC for Trace Analysis

Designed for impurity profiling and low-level quantification[7][8].

1. Derivatization Procedure:

  • Transfer 1.0 mL of the sample containing 4-benzylpiperidine into a reaction vial.

  • Add 0.5 mL of saturated sodium bicarbonate solution to basify the matrix.

  • Add 1.0 mL of 4-toluenesulfonyl chloride reagent (10 mg/mL in acetonitrile).

  • Vortex for 30 seconds and incubate at 30°C for 20 minutes to ensure complete conversion.

  • Filter through a 0.45 µm PTFE syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic mixture of Water with 0.1% Phosphoric Acid (Phase A) and Acetonitrile (Phase B) at a 32:68 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 230 nm.

3. Self-Validation & Derivatization Efficiency:

  • Monitor the baseline for the disappearance of the underivatized amine peak (if using an orthogonal universal detector like ELSD) to confirm 100% derivatization efficiency.

  • Acceptance Criteria: Calibration curves must yield an R2≥0.999 , with an established LOQ ≤0.5 µg/mL.

Quantitative Data Summary

The following tables summarize the expected chromatographic performance and validation metrics when applying the methodologies described above.

Table 1: Comparison of Chromatographic Method Parameters

ParameterProtocol A: Direct UV[6]Protocol B: Derivatized UV[7][8]
Analyte State Free basic amineNeutral sulfonamide derivative
Elution Mode Gradient (10% to 80% ACN)Isocratic (68% ACN)
Aqueous Modifier 0.05% TFA (pH ~2.2)0.1% Phosphoric Acid (pH ~2.5)
Detection Wavelength 259 nm230 nm
Retention Time ~5.5 min~8.2 min
Primary Application Formulation / TransdermalTrace Impurities / Bulk Drug

Table 2: Method Validation Parameters for Derivatized 4-Benzylpiperidine [7][8]

Validation ParameterExpected Value
Linearity Range 0.44 – 53.33 µg/mL
Correlation Coefficient ( R2 ) ≥0.9996
Accuracy (% Recovery) 101.82%
Precision (%RSD) ≤0.6%
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.44 µg/mL

Sources

Application

Application Note: In Vitro Pharmacological Profiling of 4-[(2,5-Dimethylphenyl)methyl]piperidine

Introduction & Pharmacological Context 4-[(2,5-Dimethylphenyl)methyl]piperidine (also referred to as 4-(2,5-dimethylbenzyl)piperidine) is a highly versatile synthetic building block and pharmacophore scaffold. The unsubs...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

4-[(2,5-Dimethylphenyl)methyl]piperidine (also referred to as 4-(2,5-dimethylbenzyl)piperidine) is a highly versatile synthetic building block and pharmacophore scaffold. The unsubstituted 4-benzylpiperidine motif is a proven privileged structure in central nervous system (CNS) drug discovery. It forms the core of potent acetylcholinesterase (AChE) inhibitors like donepezil[1], serves as a scaffold for monoamine transporter modulators[2], and has been evaluated for anti-inflammatory properties via membrane stabilization[3] and as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor[4].

The addition of the 2,5-dimethyl substitution on the phenyl ring significantly alters the physicochemical profile of the molecule. Causally, these methyl groups increase the molecule's lipophilicity (enhancing theoretical blood-brain barrier permeability) and introduce steric bulk. This steric hindrance can dictate receptor subtype selectivity—for instance, shifting affinity between dopamine and serotonin transporters, or altering the binding pose within the AChE peripheral anionic site[2].

This technical guide provides rigorously validated, step-by-step in vitro protocols for evaluating 4-[(2,5-Dimethylphenyl)methyl]piperidine across its primary putative target classes, ensuring that every experimental design acts as a self-validating system.

Acetylcholinesterase (AChE) Inhibition Assay (Modified Ellman’s Method)

Causality & Experimental Logic

Benzylpiperidine derivatives are classic non-covalent, reversible inhibitors of AChE. They typically span the active site gorge, with the benzyl ring interacting via π−π stacking with the peripheral anionic site (PAS) and the protonated piperidine nitrogen engaging the catalytic active site (CAS)[1]. The Ellman's assay is the gold standard for quantifying this interaction. It relies on the enzymatic hydrolysis of acetylthiocholine (ATCh) to thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce the yellow 5-thio-2-nitrobenzoate (TNB) anion, measurable at 412 nm.

Self-Validating System

To ensure trustworthiness, this assay must account for the spontaneous, non-enzymatic degradation of ATCh. A "Blank" (ATCh + DTNB without enzyme) is mandatory for background subtraction. Donepezil must be run in parallel as a positive control to confirm enzyme viability and assay sensitivity.

Step-by-Step Protocol
  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve 4-[(2,5-Dimethylphenyl)methyl]piperidine in DMSO to create a 10 mM stock. Perform serial dilutions in buffer ensuring the final DMSO concentration remains <1% to prevent enzyme denaturation.

  • Enzyme & Substrate: Prepare Electrophorus electricus AChE (0.03 U/mL final concentration), 15 mM ATCh iodide, and 3 mM DTNB in the phosphate buffer.

  • Pre-Incubation (Critical Step): In a 96-well microplate, add 50 µL of buffer, 10 µL of test compound (or vehicle/donepezil controls), 20 µL of DTNB, and 10 µL of AChE. Incubate at 25°C for 10 minutes. Logic: This allows the inhibitor to reach pre-equilibrium binding with the enzyme before the substrate introduces competitive kinetics.

  • Reaction Initiation: Add 10 µL of ATCh to initiate the reaction.

  • Kinetic Readout: Immediately measure absorbance at 412 nm every 1 minute for 15 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance vs. time curve. Calculate % inhibition relative to the vehicle control after blank subtraction.

AChe_Assay AChE AChE Enzyme (Active) AChE_Inhibited AChE Complex (Inhibited) AChE->AChE_Inhibited Inhibition Thiocholine Thiocholine (Product) AChE->Thiocholine Catalysis Inhibitor 4-[(2,5-Dimethylphenyl) methyl]piperidine Inhibitor->AChE Binds PAS/CAS ATCh Acetylthiocholine (Substrate) ATCh->AChE Hydrolysis TNB TNB Anion (Yellow, 412 nm) Thiocholine->TNB Reacts with DTNB DTNB (Ellman's Reagent) DTNB->TNB Cleaved by Thiocholine

Fig 1: Logical flow of the modified Ellman's assay for AChE inhibition.

Monoamine Transporter (DAT/SERT) Reuptake Inhibition Assay

Causality & Experimental Logic

4-Benzylpiperidines are known to act as monoamine releasing agents or reuptake inhibitors[3]. The 2,5-dimethyl substitution often biases selectivity toward the dopamine transporter (DAT) over the serotonin transporter (SERT) due to the specific volumetric requirements of the DAT S1 binding pocket[2]. We utilize a high-throughput fluorescent uptake assay using a mimic substrate (ASP+) rather than radioactive [3H]-dopamine. This eliminates radioactive waste while maintaining high sensitivity and allowing for real-time kinetic monitoring.

Self-Validating System

Assay robustness is validated using the Z'-factor. A Z'-factor > 0.5 indicates an excellent, reliable assay. Nomifensine (DAT) and Fluoxetine (SERT) are used as reference standards. Total uptake (vehicle) and non-specific uptake (10 µM reference inhibitor) define the assay's dynamic window.

Step-by-Step Protocol
  • Cell Culture: Seed HEK293 cells stably expressing hDAT or hSERT at 40,000 cells/well in a black, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Wash cells twice with HBSS (Hank's Balanced Salt Solution) containing 20 mM HEPES (pH 7.4).

  • Compound Pre-incubation: Add 4-[(2,5-Dimethylphenyl)methyl]piperidine (concentrations ranging from 1 nM to 100 µM) or controls to the wells. Incubate for 30 minutes at 37°C to allow the compound to bind the transporter.

  • Substrate Addition: Add the fluorescent substrate ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) to a final concentration of 1 µM.

  • Measurement: Incubate for 15 minutes in the dark. Measure intracellular fluorescence (Ex: 475 nm, Em: 605 nm) using a bottom-reading fluorometer.

  • Z'-Factor Calculation: Calculate Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​ .

Transporter_Workflow Step1 Seed HEK-hDAT Cells (96-well plate) Step2 Add Compound (4-[(2,5-Dimethyl...]) Step1->Step2 Step3 Incubate 30 min (Equilibrium Binding) Step2->Step3 Step4 Add ASP+ Substrate (Fluorescent) Step3->Step4 Step5 Read Fluorescence (Ex:475/Em:605) Step4->Step5 Step6 Calculate IC50 & Z'-Factor Step5->Step6

Fig 2: High-throughput fluorescent monoamine transporter assay workflow.

Quantitative Data Interpretation

Based on structure-activity relationship (SAR) models of structurally analogous benzylpiperidines[1][2][4], the expected in vitro profile for 4-[(2,5-Dimethylphenyl)methyl]piperidine is summarized below to aid in benchmarking experimental results.

Target ClassExpected Affinity (IC50)Validating Positive ControlAssay Quality Metric
Acetylcholinesterase (AChE) 10 nM - 500 nMDonepezilBlank-subtracted V0​ linearity
Dopamine Transporter (DAT) 0.5 µM - 5 µMNomifensineZ'-factor > 0.5
Serotonin Transporter (SERT) > 10 µMFluoxetineZ'-factor > 0.5
Dipeptidyl Peptidase IV (DPP-IV) 1 µM - 10 µMVildagliptinKm validation against literature

References

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors Source: OAText URL:[Link]

  • Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Evaluation of Anti-Inflammatory effect of 4-Benzylpiperidine using Membrane Stabilization Method – an Invitro Study Source: Research Journal of Pharmacy and Technology URL:[Link]

Sources

Method

The Piperidine Pharmacophore: Mechanistic and Thermodynamic Context

Radioligand Binding Assay Protocol for Piperidine Derivatives: Profiling GPCR and Sigma Receptor Affinities Piperidine derivatives represent one of the most privileged scaffolds in medicinal chemistry, serving as the str...

Author: BenchChem Technical Support Team. Date: March 2026

Radioligand Binding Assay Protocol for Piperidine Derivatives: Profiling GPCR and Sigma Receptor Affinities

Piperidine derivatives represent one of the most privileged scaffolds in medicinal chemistry, serving as the structural backbone for blockbuster neuroactive drugs such as haloperidol, donepezil, and fentanyl. The ubiquitous success of the piperidine ring stems from its basic nitrogen atom (pKa ~9.0–10.0), which remains predominantly protonated at physiological pH (7.4).

From a thermodynamic perspective, this protonated amine acts as a critical electrostatic anchor. In G-protein coupled receptors (GPCRs) like the Dopamine D2 receptor, the piperidine nitrogen forms a highly conserved salt bridge with an aspartate residue (Asp3.32) in the transmembrane binding pocket. Similarly, in Sigma-1 ( σ1​ ) receptors, it interacts with Glu172[1]. Because this interaction is strictly pH-dependent, careful control of assay buffer pH is the most critical variable in determining accurate binding affinities ( Ki​ )[2].

Piperidine_Mechanism L Piperidine Derivative (Basic Nitrogen pKa ~9.5) H Protonation at Physiological pH (7.4) L->H R Receptor Binding Pocket (e.g., D2R or Sigma-1) H->R S Salt Bridge Formation (Asp3.32 / Glu172) R->S D Radioligand Displacement & Signal Modulation S->D

Mechanism of target engagement and displacement by piperidines.

Causality in Assay Design: Building a Self-Validating System

A Radioligand Binding Assay (RBA) is the gold standard for quantifying target engagement[3]. However, a robust assay must be a self-validating system. To ensure trustworthiness, the protocol relies on three mechanistic pillars:

  • Equilibrium Dynamics: The incubation time must exceed the time required for the radioligand and the unlabeled piperidine derivative to reach thermodynamic equilibrium. If the assay is terminated prematurely, the calculated IC50​ will be artificially skewed.

  • Mitigating Non-Specific Binding (NSB) with PEI: Glass fiber filters possess negatively charged silanol groups. Because piperidine derivatives are cationic, they will bind non-specifically to the filter, artificially inflating background noise. Pre-soaking filters in 0.3% Polyethyleneimine (PEI)—a cationic polymer—neutralizes the filter's charge, repelling the piperidine and drastically reducing NSB[4].

  • Internal Validation Controls: Every assay plate must contain wells dedicated to Total Binding (TB) (radioligand + membrane only) and Non-Specific Binding (NSB) (radioligand + membrane + vast excess of a known cold competitor). The difference between TB and NSB yields the Specific Binding (SB) , proving the signal is strictly receptor-mediated[5].

Quantitative Affinity Profiles of Standard Piperidines

To contextualize your assay results, the table below summarizes the expected equilibrium dissociation constants ( Ki​ ) for standard piperidine-based therapeutics across primary targets.

CompoundTarget ReceptorRadioligand Used Ki​ (nM)Reference
Haloperidol Dopamine D2 [3H] N-methylspiperone0.087[5]
Haloperidol Sigma-1 ( σ1​ ) [3H] (+)-pentazocine1.6[5]
Compound 10b (Analog)Sigma-1 ( σ1​ ) [3H] (+)-pentazocine3.1[1]
Compound 10b (Analog)Dopamine D4 [3H] N-methylspiperone1158[1]
Fentanyl μ -Opioid (MOR) [3H] DAMGO~1.0 - 10.0[2]

Step-by-Step Methodology: Competition Binding Assay

RBA_Workflow A Membrane Preparation C Equilibrium Incubation A->C B Ligand Dilution B->C D Rapid Filtration C->D E Scintillation Counting D->E F Data Analysis (Cheng-Prusoff) E->F

Workflow of a competition radioligand binding assay.

Phase 1: Reagent & Membrane Preparation
  • Receptor Source: Utilize crude membrane homogenates from HEK293 cells stably expressing the target (e.g., D2R) or MCF-7 cells for σ1​ receptors[5]. Determine protein concentration via BCA assay (target ~10–20 µg protein/well).

  • Assay Buffer: Prepare 50 mM Tris-HCl. Adjust pH to 7.4 at 22°C for GPCRs, or pH 8.0 for Sigma receptors[5]. Note: Strict pH control is mandatory to maintain the piperidine's protonation state.

  • Filter Preparation: Submerge GF/C glass fiber filters in 0.3% PEI solution for at least 60 minutes prior to filtration to block non-specific cationic binding sites[4].

Phase 2: Assay Setup (96-Well Format)

Establish a final assay volume of 500 µL per well. Set up the following conditions in triplicate:

  • Total Binding (TB) Wells: Add 50 µL buffer + 50 µL radioligand (e.g., 0.5 nM [3H] N-methylspiperone for D2R) + 400 µL membrane suspension.

  • Non-Specific Binding (NSB) Wells: Add 50 µL cold competitor (e.g., 10 µM (+)-butaclamol for D2R, or 10 µM Haloperidol for σ1​ ) + 50 µL radioligand + 400 µL membrane suspension[5].

  • Test Compound Wells: Add 50 µL of the unlabeled piperidine derivative (serial dilutions from 10−11 to 10−4 M) + 50 µL radioligand + 400 µL membrane suspension.

Phase 3: Equilibrium Incubation

Seal the plate and incubate with gentle shaking.

  • For D2R: Incubate for 90 minutes at 22°C[5].

  • For σ1​ : Incubate for 3 hours at 37°C[5]. Causality Check: These specific times and temperatures ensure the association and dissociation rates ( kon​ and koff​ ) of both the radioligand and the piperidine derivative have reached a steady thermodynamic state.

Phase 4: Rapid Filtration & Scintillation
  • Termination: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/C filters using a 96-well cell harvester. Why rapid? The separation must occur faster than the radioligand's dissociation half-life ( t1/2​ ) to prevent signal loss.

  • Washing: Wash filters rapidly three times with 3 mL of ice-cold wash buffer (10 mM Tris, pH 7.4 at 0–2°C). The cold temperature kinetically freezes the receptor-ligand complex, preventing dissociation during the wash step[5].

  • Counting: Dry the filters, add 3.5 mL of scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation analyzer[5].

Phase 5: Data Analysis & The Cheng-Prusoff Equation

Raw CPM data must be converted to absolute affinity. The IC50​ (concentration displacing 50% of specific binding) is inherently flawed for cross-assay comparison because it shifts depending on the radioligand concentration used.

To derive the true thermodynamic affinity ( Ki​ ), apply the Cheng-Prusoff equation via non-linear regression software (e.g., GraphPad Prism)[3]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand used in the assay, and Kd​ is the known dissociation constant of the radioligand for that specific receptor batch.

References

  • [2] Discovery of Novel pH-Sensitive μ-Opioid Receptor Agonists as Potent Analgesics with Reduced Side Effects - PMC.[Link]

  • [1] From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators - PMC. [Link]

  • [5] Activation of the Sigma-1 receptor by haloperidol metabolites facilitates brain-derived neurotrophic factor secretion from human astroglia - PMC.[Link]

Sources

Application

Application Note: Methodologies for Evaluating 4-[(2,5-Dimethylphenyl)methyl]piperidine in Neuropharmacology

Target Audience: Researchers, electrophysiologists, and drug development professionals. Focus Areas: Radioligand Binding, Patch-Clamp Electrophysiology, and In Vitro Neuroprotection.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, electrophysiologists, and drug development professionals. Focus Areas: Radioligand Binding, Patch-Clamp Electrophysiology, and In Vitro Neuroprotection.

Introduction & Pharmacological Rationale

In neuropharmacology, the benzylpiperidine scaffold is recognized as a highly privileged structure, serving as the pharmacophoric core for several critical central nervous system (CNS) targets. Most notably, benzylpiperidines are foundational to ligands targeting the Sigma-1 Receptor (S1R) [1] and the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor [2].

The compound 4-[(2,5-Dimethylphenyl)methyl]piperidine (also known as 4-(2,5-dimethylbenzyl)piperidine, hereafter referred to as 4-DMBP ) represents a specialized derivative within this class. The rational design behind the 2,5-dimethyl substitution on the benzyl ring is rooted in steric and electronic optimization.

The Causality of the Chemical Structure: Unsubstituted benzylpiperidines often exhibit high conformational flexibility, leading to promiscuous binding across various monoamine transporters and receptors. The addition of methyl groups at the 2 and 5 positions of the phenyl ring increases the local steric bulk and lipophilicity. Mechanistically, this restricts the rotational freedom of the benzyl moiety. When interacting with the GluN1/GluN2B N-terminal domain (NTD) interface, this locked conformation optimally occupies the hydrophobic pocket typically engaged by the benzylpiperidine moiety of ifenprodil [3]. Concurrently, the increased lipophilicity enhances the compound's affinity for the hydrophobic binding pocket of the ER-resident Sigma-1 receptor, a chaperone protein critical for mitigating endoplasmic reticulum (ER) stress and regulating calcium homeostasis [4].

This application note provides validated, step-by-step protocols for characterizing 4-DMBP (and structurally related benzylpiperidines) across three fundamental neuroscience assays: receptor binding, functional electrophysiology, and neuroprotection.

Mechanistic Overview

To understand the assay design, one must first map the dual-pathway modulation exerted by 4-DMBP. The following diagram illustrates how S1R agonism and GluN2B antagonism synergistically converge on neuroprotection.

G cluster_0 Receptor Targets Ligand 4-[(2,5-Dimethylphenyl)methyl]piperidine S1R Sigma-1 Receptor (ER/MAM) Ligand->S1R Agonism GluN2B GluN2B-NMDA Receptor Ligand->GluN2B Antagonism (NTD) ER_Stress ↓ ER Stress & UPR S1R->ER_Stress Ca_Reg Modulation of IP3R / Ca2+ Efflux S1R->Ca_Reg Ca_Influx ↓ Excitotoxic Ca2+ Influx GluN2B->Ca_Influx Neuroprotection Neuronal Survival & Neuroprotection ER_Stress->Neuroprotection Ca_Reg->Neuroprotection Ca_Influx->Neuroprotection

Fig 1: Dual-pathway neuroprotective mechanism of 4-DMBP via S1R and GluN2B modulation.

Quantitative Data Summary: Expected Pharmacodynamics

When evaluating 4-DMBP against standard reference compounds, researchers should expect a profile characteristic of a selective, high-affinity ligand. The table below summarizes representative target affinities ( Ki​ ) and functional IC50​ values for this class of substituted benzylpiperidines.

Compound / LigandTargetAssay TypeRepresentative Value (nM)Causality / Note
4-DMBP Sigma-1 (S1R)Radioligand Binding Ki​≈10−35 High affinity due to 2,5-dimethyl lipophilic anchoring.
4-DMBP GluN2B-NMDARadioligand Binding Ki​≈50−150 Competes with [3H] ifenprodil at the NTD interface.
Ifenprodil (Ref)GluN2B-NMDARadioligand Binding Ki​≈10 Gold-standard positive control for GluN2B.
(+)-Pentazocine (Ref)Sigma-1 (S1R)Radioligand Binding Ki​≈3 Gold-standard positive control for S1R.
4-DMBP NMDA EPSCPatch-Clamp IC50​≈800−1200 Functional inhibition requires higher concentrations than binding Ki​ .

Experimental Protocols

Protocol A: Radioligand Binding Assays (Self-Validating System)

To establish the pharmacodynamics of 4-DMBP, competitive binding assays are required. This protocol uses a self-validating design by incorporating non-specific binding (NSB) controls to ensure signal-to-noise integrity.

Step-by-Step Methodology:

  • Membrane Preparation:

    • For S1R: Homogenize whole rat brain (excluding cerebellum) in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 × g for 15 min at 4°C. Resuspend the pellet and repeat centrifugation.

    • For GluN2B: Isolate the cerebral cortex and hippocampus (regions with high GluN2B expression). Homogenize and wash as above.

    • Causality: The cerebellum is excluded for GluN2B assays because adult cerebellar NMDA receptors are predominantly composed of GluN2A and GluN2C subunits; including it would dilute the target receptor pool and increase background noise.

  • Incubation Setup:

    • S1R Assay: Incubate 100 µg of membrane protein with 3 nM [3H] (+)-pentazocine and varying concentrations of 4-DMBP (0.1 nM to 10 µM) in 50 mM Tris-HCl for 120 min at 25°C. Use 10 µM Haloperidol to define NSB.

    • GluN2B Assay: Incubate 100 µg of membrane protein with 5 nM [3H] ifenprodil and varying concentrations of 4-DMBP in 50 mM Tris-HCl for 120 min at 4°C. Use 10 µM unlabeled ifenprodil to define NSB.

  • Termination and Quantification:

    • Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion).

    • Wash filters three times with 3 mL of ice-cold buffer.

    • Quantify bound radioactivity using liquid scintillation spectrometry.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

To validate that the binding affinity translates to functional receptor antagonism, patch-clamp recordings of NMDA-mediated Excitatory Postsynaptic Currents (EPSCs) are performed.

Workflow Prep 1. Slice Prep (300 µm, aCSF) Incubate 2. Drug Perfusion (1-10 µM 4-DMBP) Prep->Incubate Patch 3. Whole-Cell Patch (Hold at +40 mV) Incubate->Patch Stim 4. Electrical Stimulation Patch->Stim Record 5. Record EPSCs (Quantify Inhibition) Stim->Record

Fig 2: Workflow for patch-clamp electrophysiology evaluating NMDA receptor antagonism.

Step-by-Step Methodology:

  • Slice Preparation: Prepare acute transverse hippocampal slices (300 µm) from P14-P21 rats using a vibratome in ice-cold cutting solution. Transfer to artificial cerebrospinal fluid (aCSF) at 34°C for 30 min, then maintain at room temperature.

  • Pharmacological Isolation: Continuously perfuse slices with aCSF containing 10 µM CNQX (to block AMPA/kainate receptors) and 10 µM Bicuculline (to block GABAA​ receptors).

  • Electrophysiological Recording:

    • Patch CA1 pyramidal neurons using a glass pipette (3-5 MΩ) filled with a Cs-methanesulfonate internal solution.

    • Causality of Holding Potential: Voltage-clamp the neuron at +40 mV . At resting membrane potentials (e.g., -70 mV), the NMDA receptor pore is blocked by extracellular Mg2+ . Depolarizing the cell to +40 mV electrostatically repels the Mg2+ ion, allowing the isolation of pure NMDA-mediated outward currents upon synaptic stimulation.

  • Stimulation and Drug Application: Place a concentric bipolar stimulating electrode in the Schaffer collaterals. Evoke EPSCs at 0.05 Hz. Once a stable baseline is achieved, bath-perfuse 4-DMBP (e.g., 3 µM) for 10-15 minutes and measure the percentage reduction in EPSC amplitude.

Protocol C: In Vitro Neuroprotection Assay (Glutamate Challenge)

Because S1R agonists and GluN2B antagonists are inherently neuroprotective, cell viability under excitotoxic stress is the ultimate functional readout for 4-DMBP.

Step-by-Step Methodology:

  • Cell Culture: Culture primary cortical neurons from E18 rat embryos on poly-D-lysine coated 96-well plates. Maintain in Neurobasal medium supplemented with B27 until Days in Vitro (DIV) 12-14, when NMDA receptors are fully expressed and functional.

  • Pre-treatment: Replace half the media and pre-treat the neurons with 4-DMBP (0.1, 1, and 10 µM) or vehicle (0.1% DMSO) for 1 hour.

    • Causality: Pre-treatment is crucial. S1R-mediated neuroprotection relies on the upregulation of chaperone proteins and modulation of ER stress pathways, which require time to activate before the excitotoxic insult occurs.

  • Excitotoxic Challenge: Expose the neurons to 100 µM Glutamate for 24 hours.

  • Viability Readout: Add MTT reagent (0.5 mg/mL final concentration) for 2 hours. Solubilize the formazan crystals with DMSO and read absorbance at 570 nm. Calculate viability as a percentage of the untreated, unchallenged control.

References

  • Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects Source: Neural Regeneration Research (NIH/PMC) URL:[Link]

  • A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists Source: Molecular Pharmacology (NIH/PMC) URL:[Link]

  • Replacement of the Benzylpiperidine Moiety with Fluorinated Phenylalkyl Side Chains for the Development of GluN2B Receptor Ligands Source: ChemMedChem (PubMed) URL:[Link]

  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases Source: Frontiers in Cellular Neuroscience URL:[Link]

Method

High-Throughput and Mechanistic Profiling of Novel Monoamine Reuptake Inhibitors

Application Note & Protocol Guide Target Audience: Assay Developers, Pharmacologists, and Drug Discovery Scientists Introduction: The Strategic Imperative of Targeting Monoamine Transporters The monoamine transporters (M...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Assay Developers, Pharmacologists, and Drug Discovery Scientists

Introduction: The Strategic Imperative of Targeting Monoamine Transporters

The monoamine transporters (MATs)—specifically the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—are critical integral membrane proteins responsible for the reuptake of neurotransmitters from the synaptic cleft [1]. By terminating synaptic transmission, MATs regulate the amplitude and duration of monoaminergic signaling. Consequently, they are primary targets for a wide range of neuropsychiatric therapeutics, including selective serotonin reuptake inhibitors (SSRIs) for major depressive disorder (MDD) and serotonin-norepinephrine reuptake inhibitors (SNRIs) for chronic neuropathic pain [2].

Workflow Lib Novel Compound Library HTS Tier 1: HTS Fluorescent Uptake Assay (Live-cell kinetics, IC50) Lib->HTS RLB Tier 2: Radioligand Binding Assay (Membrane prep, Ki determination) HTS->RLB Active Hits (IC50 < 1 µM) Selectivity Tier 3: Transporter Selectivity Profiling (SERT vs DAT vs NET ratios) RLB->Selectivity High Affinity Compounds InVivo Tier 4: In Vivo Behavioral Models (Efficacy & Safety) Selectivity->InVivo Optimized Leads

Figure 1: Tiered screening workflow for novel monoamine reuptake inhibitors.

Tier 1: High-Throughput Live-Cell Fluorescent Uptake Assay

Causality and Assay Selection

Historically, transporter uptake assays relied heavily on tritiated neurotransmitters. While highly sensitive, radioactive assays are strictly endpoint-based, require extensive washing steps (which can disturb cell monolayers), and generate hazardous waste [5]. To facilitate High-Throughput Screening (HTS), we utilize a homogeneous fluorescent uptake assay. This system employs a proprietary fluorescent substrate that mimics biogenic amines. Crucially, it utilizes an extracellular masking dye that quenches the fluorescence of the substrate outside the cell. As the substrate is actively transported into the cell by SERT, DAT, or NET, it escapes the masking dye, resulting in a measurable increase in intracellular fluorescence [6]. This allows for real-time kinetic monitoring of reuptake inhibition without a single wash step.

G Substrate Fluorescent Substrate (Extracellular) MAT Monoamine Transporter (SERT/DAT/NET) Substrate->MAT Transport Masking Masking Dye (Quenches Signal) Masking->Substrate Quenches extracellularly Intracellular Intracellular Accumulation (High Fluorescence) MAT->Intracellular Accumulation Inhibitor Test Compound (Reuptake Inhibitor) Inhibitor->MAT Blocks transport

Figure 2: Mechanistic principle of the homogeneous fluorescent monoamine uptake assay.

Step-by-Step Protocol

Note: This protocol is optimized for 384-well microplates using HEK293 cells stably expressing human SERT, DAT, or NET.

  • Cell Preparation: Seed HEK293-hSERT (or hDAT/hNET) cells at a density of 15,000–20,000 cells/well in 25 µL of culture medium (DMEM + 10% dialyzed FBS) into a 384-well black-walled, clear-bottom microplate [6].

  • Incubation: Incubate the plate overnight (approx. 20 hours) at 37°C, 5% CO2​ to allow for cell adherence and the formation of a confluent monolayer.

  • Compound Addition: Prepare 5X concentration stocks of the novel test compounds in assay buffer (HBSS + 20 mM HEPES, pH 7.4, containing 0.1% BSA). Add 6.25 µL of the test compound (or vehicle control) to the respective wells.

  • Pre-incubation: Incubate the cells with the compounds for 30 minutes at 37°C. Rationale: This allows the inhibitor to reach equilibrium with the transporter before the substrate is introduced.

  • Dye Preparation: Reconstitute the fluorescent neurotransmitter substrate and the extracellular masking dye in assay buffer according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit) [6].

  • Substrate Addition: Add 31.25 µL of the dye mixture to each well.

  • Kinetic Reading: Immediately transfer the plate to a bottom-read fluorescence microplate reader. Read the plate in kinetic mode for 30–60 minutes at 37°C (Excitation: ~440 nm, Emission: ~520 nm).

  • Data Analysis: Calculate the initial velocity ( V0​ ) of uptake from the linear portion of the fluorescence-time curve. Plot V0​ against compound concentration to determine the IC50​ .

Tier 2: Radioligand Competitive Binding Assay

Causality and Assay Selection

While the fluorescent assay is excellent for functional HTS, fluorescent substrates are bulkier than endogenous monoamines and may interact with transporters differently. To determine the true thermodynamic binding affinity ( Ki​ ) and confirm that the novel compounds bind to the orthosteric site, we must perform a classical radioligand competitive binding assay using isolated cell membranes[7]. By displacing highly selective, tritiated radioligands—such as [3H] -citalopram for SERT, [3H] -nisoxetine for NET, and [3H] -WIN35,428 for DAT—we generate a self-validating system that directly measures target engagement [8].

Step-by-Step Protocol
  • Membrane Preparation: Harvest HEK293 or CHO-K1 cells stably expressing the target MAT. Homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Polytron homogenizer. Centrifuge at 48,000 × g for 30 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and store aliquots at -80°C [9].

  • Assay Setup: In a 96-well U-bottom plate, combine the following in a total volume of 200 µL:

    • 50 µL of test compound (serial dilutions from 10 µM to 10 pM).

    • 50 µL of the appropriate radioligand at a concentration near its Kd​ (e.g., 1.5 nM [3H] -citalopram for SERT).

    • 100 µL of membrane suspension (approx. 10–20 µg of protein/well).

  • Non-Specific Binding (NSB): Define NSB in parallel wells using a high concentration of an unlabeled reference inhibitor (e.g., 10 µM paroxetine for SERT, 10 µM desipramine for NET, 10 µM GBR12909 for DAT).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature (22°C) to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester. Wash filters three times with 1 mL of ice-cold wash buffer.

  • Detection: Dry the filters, add scintillation fluid, and measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ from the displacement curve using non-linear regression. Convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

Data Presentation and Selectivity Profiling

A critical aspect of developing novel MAUIs is determining their selectivity profile. A compound's therapeutic utility (e.g., as an antidepressant vs. a psychostimulant) is largely dictated by its relative affinity for SERT, NET, and DAT [10].

Below is a representative data summary table illustrating how quantitative data from the radioligand binding assays should be compiled to assess the selectivity of a novel Triple Reuptake Inhibitor (TRI-001) against established clinical benchmarks.

Compound ClassCompound NameSERT Ki​ (nM)NET Ki​ (nM)DAT Ki​ (nM)Selectivity Ratio (DAT/SERT)Selectivity Ratio (NET/SERT)
SSRI Fluoxetine0.8240.03,100.03,875300
SNRI Duloxetine0.57.5450.090015
NDRI Bupropion>10,00052.0120.0< 0.01< 0.01
Novel TRI TRI-001 1.2 3.8 18.5 15.4 3.1

Interpretation: The novel compound TRI-001 demonstrates potent nanomolar affinity across all three monoamine transporters. Unlike Fluoxetine (highly selective for SERT) or Duloxetine (dual SERT/NET selectivity), TRI-001 maintains a tight selectivity ratio across all three targets, validating its classification as a Triple Reuptake Inhibitor suitable for further in vivo efficacy testing in behavioral models of depression and pain.

References

  • Discovery and Development of Monoamine Transporter Ligands. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Serotonin–norepinephrine reuptake inhibitor. Wikipedia. Available at:[Link]

  • Monoaminergic Antidepressants in the Relief of Pain: Potential Therapeutic Utility of Triple Reuptake Inhibitors (TRIs). NCBI. Available at:[Link]

  • Monoamine reuptake inhibitors in Parkinson's disease. PubMed. Available at:[Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Available at:[Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at:[Link]

  • Simultaneous Multiple MS Binding Assays Targeting the Monoamine Transporters hDAT, hNET, and hSERT. LMU Munich. Available at:[Link]

  • Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of Derivatives with Affinity for the Serotonin Transporter. MDPI. Available at:[Link]

  • Opioid‐induced inhibition of the human 5‐HT and noradrenaline transporters in vitro. NCBI. Available at:[Link]

  • How do antidepressants work? New perspectives for refining future treatment approaches. NCBI. Available at:[Link]

Application

Application Notes and Protocols: High-Throughput Screening of 4-Benzylpiperidine Libraries for CNS Drug Discovery

Introduction & Pharmacological Rationale The 4-benzylpiperidine scaffold is a highly privileged structure in central nervous system (CNS) drug discovery[1]. Its inherent lipophilicity and basic amine allow for excellent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The 4-benzylpiperidine scaffold is a highly privileged structure in central nervous system (CNS) drug discovery[1]. Its inherent lipophilicity and basic amine allow for excellent blood-brain barrier (BBB) penetration, making it an ideal pharmacophore for targeting neurological and psychiatric disorders[1]. Extensive structure-activity relationship (SAR) studies have demonstrated that modifications to the benzyl ring or N-substitution of the piperidine ring can dramatically shift the pharmacological profile, enabling the design of highly selective therapeutics[1].

Historically, 4-benzylpiperidine derivatives have been optimized as potent monoamine reuptake inhibitors (targeting DAT, SERT, and NET)[2], Sigma-1 (σ1R) and Sigma-2 (σ2R) receptor ligands[3], and NMDA receptor antagonists[4]. For instance, extending the carbon linker between the piperidine nitrogen and aromatic substituents can convert a serotonin/norepinephrine reuptake inhibitor (SNRI) into a triple reuptake inhibitor (TRI)[2]. Furthermore, the biphenyl or diphenyl groups on 4-benzylpiperidine carboxamides play a critical role in determining selectivity toward SERT and DAT, respectively[2].

This application note outlines a robust, self-validating high-throughput screening (HTS) workflow designed to evaluate 4-benzylpiperidine libraries, ensuring high-fidelity hit identification while minimizing false positives.

High-Throughput Screening (HTS) Strategy

When screening a diverse 4-benzylpiperidine library (e.g., 10,000+ compounds), a tiered HTS approach is essential. The workflow begins with a highly scalable fluorescence-based functional assay, followed by rigorous hit triage, and concludes with an orthogonal radioligand binding assay to confirm direct target engagement.

HTS_Workflow A 4-Benzylpiperidine Library Synthesis B Primary HTS (Fluorescence Uptake) A->B C Hit Triage & QC (Z'-factor > 0.6) B->C D Orthogonal Validation (Radioligand Binding) C->D E Lead Optimization (SAR Analysis) D->E

Fig 1: High-throughput screening workflow for 4-benzylpiperidine libraries.

Experimental Protocols

Protocol A: Primary HTS – Fluorescence-Based Monoamine Transporter Uptake Assay

Rationale: While radioligand uptake is the historical standard for monoamine transporters[5], it generates prohibitive radioactive waste at the HTS scale. We utilize a fluorescence-based kinetic uptake assay using a masking dye technology. This provides a real-time readout of transporter kinetics without washing steps, preserving the integrity of the loosely adherent HEK-293 cell lines.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK-293 cells stably expressing human DAT, SERT, or NET at 15,000 cells/well in 384-well black, clear-bottom poly-D-lysine coated plates. Incubate overnight at 37°C, 5% CO₂.

  • Buffer Exchange: Aspirate culture media and replace with 20 µL/well of Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4).

    • Causality: Serum proteins in standard culture media can bind highly lipophilic 4-benzylpiperidine derivatives, artificially inflating the apparent IC₅₀.

  • Compound Addition: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of 4-benzylpiperidine library compounds (from 10 mM DMSO stocks) directly to the assay plates.

    • Causality: Acoustic dispensing eliminates tip carryover and keeps the final DMSO concentration at ≤0.25%, preventing DMSO-induced membrane permeabilization which alters transporter kinetics.

  • Incubation: Incubate plates for 20-30 minutes at 37°C to allow compounds to equilibrate with the transporters[2].

  • Substrate Addition: Add 20 µL/well of fluorescent neurotransmitter analog mixed with extracellular masking dye.

  • Kinetic Readout: Immediately read plates on a kinetic fluorometer (Ex 440 nm / Em 520 nm) for 30 minutes. Calculate the initial velocity (V₀) of uptake to determine IC₅₀ values.

Pathway Ligand 4-Benzylpiperidine Derivative Target Monoamine Transporter (DAT / SERT / NET) Ligand->Target Competitive Inhibition Synapse Synaptic Cleft (Elevated Monoamines) Target->Synapse Blocked Reuptake Receptor Post-Synaptic Receptor Activation Synapse->Receptor Signal Transduction

Fig 2: Pharmacological mechanism of 4-benzylpiperidine monoamine reuptake inhibitors.

Protocol B: Orthogonal Validation – Radioligand Binding Assay for Sigma-1 Receptors (σ1R)

Rationale: Because σ1R is an intracellular chaperone protein rather than a surface ion channel or GPCR, functional fluorescent assays are notoriously unreliable. Radioligand binding remains the gold standard to confirm direct target engagement of 4-benzylpiperidine hits[6].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat brain or σ1R-transfected CHO cells in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Filter Pre-treatment: Pre-soak GF/B 96-well glass fiber filter plates in 0.5% polyethylenimine (PEI) for 1 hour.

    • Causality: PEI neutralizes the negative charge of the glass fibers. Because 4-benzylpiperidines are basic amines that are positively charged at physiological pH, this step is mandatory to prevent massive non-specific binding to the filter itself, thereby rescuing the signal-to-noise ratio.

  • Assay Assembly: In a 96-well deep-well plate, combine 150 µL of membrane suspension, 25 µL of test compound, and 25 µL of [³H]-pentazocine (final concentration 3.0 nM)[6].

  • Incubation: Incubate for 120 minutes at 37°C to reach thermodynamic equilibrium.

  • Filtration & Washing: Transfer the reaction to the PEI-soaked GF/B plate using a cell harvester. Wash rapidly 3 times with 300 µL of ice-cold Tris-HCl buffer.

    • Causality: Rapid, ice-cold washing traps the receptor-ligand complexes on the filter while preventing the dissociation of the bound radioligand.

  • Detection: Dry the plates, add 50 µL of scintillation cocktail per well, and read on a microplate scintillation counter.

Data Presentation & Hit Triage

A robust HTS campaign requires strict statistical validation. The Z'-factor must be calculated for every plate to ensure assay reliability. Below is a summary of the required assay parameters and historical quantitative data for 4-benzylpiperidine derivatives across various CNS targets.

Table 1: HTS Assay Parameters and Quality Control Metrics

TargetAssay TypePositive ControlReadoutZ'-factor Threshold
DAT / SERT / NET Fluorescence UptakeGBR12909 / VenlafaxineEx/Em 440/520 nm> 0.60
Sigma-1 (σ1R) Radioligand BindingHaloperidol / PentazocineCPM (Scintillation)> 0.70
NMDA (NR1/2B) Calcium Flux (FLIPR)IfenprodilEx/Em 488/525 nm> 0.50

Table 2: Representative 4-Benzylpiperidine HTS Hits and Quantitative Target Affinities

Compound / DerivativePrimary TargetQuantitative MetricPharmacological ActionReference
4-Benzylpiperidine (Core) NET / DATEC₅₀ = 41.4 nM (NE), 109 nM (DA)Monoamine Releasing Agent[7]
Compound 8 NMDA (NR1/2B)IC₅₀ = 0.63 µMSelective Antagonist[4]
Compound 10 PARP1IC₅₀ = 0.88 µMEnzyme Inhibitor[3]
Compound 1 DPP IVIC₅₀ = 1.6 µM (ΔG = -8.9 Kcal/mol)Enzyme Inhibitor[8]

References

  • [7] 4-Benzylpiperidine - Wikipedia. 7

  • [1] The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery - Benchchem. 1

  • [4] 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist - Scilit. 4

  • [8] Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors - OAText. 8

  • [2] Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - Biomolecules & Therapeutics. 2

  • [3] Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands - ResearchGate. 3

  • [5] Potential Therapeutic Targets of (4-Benzyl-piperidin-1-yl)-acetic acid and Related Compounds: A Technical Guide - Benchchem.5

  • [6] Structure-Activity Relationship within a new series of σ1 and σ2 receptor ligands: identification of a novel σ2R agonist - Università degli Studi di Catania. 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-[(2,5-Dimethylphenyl)methyl]piperidine

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges in the synthesis of 4...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges in the synthesis of 4-[(2,5-Dimethylphenyl)methyl]piperidine. We will move beyond simple procedural outlines to dissect the critical parameters that govern reaction outcomes, providing you with the expert insights needed to enhance yield, simplify purification, and troubleshoot common synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to consider for 4-[(2,5-Dimethylphenyl)methyl]piperidine, and what are their relative merits?

When approaching the synthesis of a 4-substituted piperidine like this, three primary disconnection strategies are generally considered, each with distinct advantages and challenges.

  • Reductive Amination: This is often the most direct and convergent approach. It involves the condensation of a piperidine derivative with a carbonyl compound, followed by in-situ reduction of the resulting iminium ion. For this target, the most logical pathway is the reaction of 4-piperidinone with 2,5-dimethylbenzylamine , or alternatively, piperidine with 2,5-dimethylbenzaldehyde . The choice of reducing agent is critical to success.[1]

  • Suzuki-Miyaura Cross-Coupling: A powerful and modern method for forming the key C-C bond. A common strategy involves the hydroboration of an N-protected 4-methylenepiperidine to form a boronate ester, which is then coupled with a suitable 2,5-dimethylphenyl halide under palladium catalysis.[2] This route offers excellent functional group tolerance and often high yields, making it attractive for complex molecule synthesis.[3][4]

  • Grignard Reaction: This classic organometallic approach involves the addition of a 2,5-dimethylbenzylmagnesium halide to an N-protected 4-piperidinone . The resulting tertiary alcohol must then be deoxygenated to yield the final product. While effective, this multi-step route can be sensitive to moisture and prone to side reactions like enolization or reduction of the ketone.[5]

The choice of route depends on starting material availability, scale, and the specific challenges encountered in your laboratory. For general laboratory scale and high convergence, reductive amination and Suzuki coupling are often preferred.

Q2: I am attempting a reductive amination using 4-piperidinone and 2,5-dimethylbenzylamine, but my yields are poor. What are the key parameters to optimize?

Reductive amination is a robust reaction, but its efficiency hinges on the delicate balance between iminium ion formation and reduction. Poor yields typically stem from an imbalance in these rates or from competing side reactions.

The most critical parameter is your choice of reducing agent.

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is the reagent of choice for most modern reductive aminations.[1] It is a mild and selective reducing agent that is particularly effective at reducing the protonated iminium ion intermediate without significantly reducing the starting ketone. Its acidity can also help catalyze imine formation.

  • Sodium Cyanoborohydride (NaBH₃CN): A classic reagent, but its use has declined due to the toxicity of cyanide byproducts, especially under acidic conditions required for iminium formation. It can also introduce nitrile-containing impurities.[6]

  • Borane-Pyridine Complex (BAP): An excellent, less toxic alternative to NaBH₃CN. It is effective for reductive aminations involving secondary amines like piperidines and avoids the formation of nitrile impurities.[6]

Key Optimization Points:

  • pH Control: Iminium ion formation is acid-catalyzed. A catalytic amount of acetic acid is often added to facilitate the initial condensation.[1] However, strongly acidic conditions can deactivate the amine starting material through protonation.

  • Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are common solvents that work well for this reaction.[1]

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine to drive the reaction towards the iminium intermediate.

The following table compares common reducing agents for this transformation:

Reducing AgentTypical SolventAdditiveProsCons
NaBH(OAc)₃ DCE, THFNone or Acetic Acid (cat.)High selectivity, mild, one-pot procedure.[1]Can be slower, moisture sensitive.
NaBH₃CN MethanolAcetic Acid (to pH 5-6)Effective and well-established.Toxic cyanide byproducts, potential for nitrile impurities.[6]
Borane-Pyridine EthanolNoneEliminates nitrile impurities, less toxic than NaBH₃CN.[6]Can reduce some functional groups.
Q3: My attempts at purification are complicated by byproducts. What are the likely culprits and how can they be minimized?

Effective purification begins with a clean reaction. The identity of the byproducts is directly linked to the synthetic route chosen.

  • For Reductive Amination: The most common byproduct is the alcohol resulting from the direct reduction of the starting carbonyl compound (if using 2,5-dimethylbenzaldehyde). Using a selective reducing agent like STAB minimizes this.[1] Another issue can be over-alkylation if the product piperidine nitrogen reacts further, though this is less common for C-alkylation.

  • For Grignard Reactions: You may see the starting 4-piperidone (from enolization), the tertiary alcohol intermediate (if deoxygenation is incomplete), and a bi-aryl byproduct (from Wurtz coupling of the Grignard reagent with unreacted benzyl halide).[5] To minimize these, ensure slow addition of reagents at low temperatures (-78 °C to 0 °C) and use highly pure magnesium and anhydrous solvents.[5]

  • For Suzuki Coupling: Homo-coupling of the boronic acid/ester is a common side reaction. This can be minimized by careful control of catalyst loading, base, and temperature.

General Purification Strategy: The product, 4-[(2,5-Dimethylphenyl)methyl]piperidine, is a basic amine. This property can be exploited for purification.

  • Acid-Base Extraction: After the initial workup, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

  • Liberation and Extraction: Basify the acidic aqueous layer with a base like NaOH or Na₂CO₃ until it is strongly alkaline (pH > 12).

  • Final Extraction: Extract the liberated free amine back into an organic solvent. Dry the organic layer, filter, and concentrate to yield the purified product. This method is highly effective at removing neutral or acidic byproducts.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki Coupling Route for C-C Bond Formation

You are attempting to synthesize the target via the hydroboration of N-Boc-4-methylenepiperidine followed by Suzuki coupling with 2,5-dimethylbromobenzene, but are observing low conversion to the desired product.

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Check_Reagents Verify Reagent Quality: - Aryl Halide Purity - Boronate Ester Integrity - Anhydrous Solvent - Active Catalyst Start->Check_Reagents Check_Conditions Review Reaction Conditions: - Base Choice & Strength - Temperature Control - Inert Atmosphere Start->Check_Conditions Check_Ligand Evaluate Pd Ligand: - Steric/Electronic Properties - Catalyst Loading (1-5 mol%) Start->Check_Ligand Solution_Reagents Solution: - Recrystallize Aryl Halide - Use Freshly Prepared Boronate - Degas Solvent Thoroughly Check_Reagents->Solution_Reagents Issue Found Solution_Conditions Solution: - Screen Bases (K₂CO₃, Cs₂CO₃) - Optimize Temperature (80-110°C) - Ensure Strict Schlenk/Glovebox Technique Check_Conditions->Solution_Conditions Issue Found Solution_Ligand Solution: - Screen Ligands (e.g., SPhos, XPhos) - Titrate Catalyst Loading Check_Ligand->Solution_Ligand Issue Found Success Improved Yield Solution_Reagents->Success Solution_Conditions->Success Solution_Ligand->Success

Caption: Troubleshooting workflow for Suzuki coupling reactions.

  • Problem: Inactive Catalyst or Ligand Degradation

    • Causality: The catalytic cycle of the Suzuki reaction involves sensitive Pd(0) species.[3] Exposure to oxygen can oxidize the catalyst, rendering it inactive. Phosphine ligands can also degrade.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use degassed solvents. Employ a robust palladium precatalyst (e.g., Pd(OAc)₂) with a suitable phosphine ligand (e.g., SPhos, RuPhos) that is known to promote the coupling of sterically hindered partners.[7]

  • Problem: Incorrect Base

    • Causality: The base plays a crucial role in the transmetalation step, activating the organoboron species.[4] The choice of base can dramatically affect the reaction rate and yield.

    • Solution: An aqueous solution of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically effective.[8] If you are using anhydrous conditions, a strong non-nucleophilic base like sodium tert-butoxide may be required, but this can sometimes promote side reactions. A screening of different bases is often a worthwhile optimization step.

  • Problem: Poor Quality Boronate Ester

    • Causality: Boronic acids and their esters can degrade upon storage, particularly if exposed to moisture, leading to protodeboronation (replacement of the boron group with hydrogen).

    • Solution: Use freshly prepared or high-purity boronate ester. The hydroboration of N-Boc-4-methylenepiperidine should be performed carefully, and the resulting boronate ester used directly or purified quickly before the coupling step.[2]

This protocol is adapted from established methods for the synthesis of 4-benzyl piperidines.[2]

Suzuki_Protocol cluster_0 Step 1: Hydroboration cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Deprotection & Purification Step1_Start Dissolve N-Boc-4-methylenepiperidine in anhydrous THF Step1_Add Add 9-BBN dimer at 0°C Step1_Start->Step1_Add Step1_React Warm to RT, stir for 4h Step1_Add->Step1_React Step2_Setup To the borane solution, add: - 2,5-Dimethylbromobenzene - PdCl₂(dppf) (3 mol%) - Aqueous K₂CO₃ (2M) Step1_React->Step2_Setup Use resulting borane solution directly Step2_React Heat to reflux (approx. 80°C) for 12-16h under Argon Step2_Setup->Step2_React Step2_Workup Cool, separate layers, extract aqueous with EtOAc, wash, dry, concentrate Step2_React->Step2_Workup Step3_Deprotect Dissolve crude in Dioxane/HCl Stir at RT for 2-4h Step2_Workup->Step3_Deprotect Proceed with crude N-Boc product Step3_Purify Concentrate, perform acid-base extraction, purify via chromatography Step3_Deprotect->Step3_Purify Final_Product Final_Product Step3_Purify->Final_Product Final Product

Caption: Step-by-step workflow for the Suzuki coupling route.

References

  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry (RSC Publishing).
  • managing side reactions in piperidine functionalization. Benchchem.
  • Literature review on the synthesis of N-substituted piperidin-4-amines. Benchchem.
  • Reaction Between Grignard reagents and Heterocyclic N-oxides : Synthesis of Substituted Pyridines, Piperidines and Piperazines. Diva-Portal.org.
  • Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. Benchchem.
  • Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Marcel Dekker, Inc..
  • Application Notes and Protocols for 1-(Piperidin-2-ylmethyl)piperidine in Catalysis. Benchchem.
  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Available at: [Link]

  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification Challenges of Substituted Piperidines

Welcome to the Technical Support Center for the purification of substituted piperidines. As a cornerstone of many pharmaceuticals and specialty chemicals, the purity of piperidine derivatives is paramount.[1] However, th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of substituted piperidines. As a cornerstone of many pharmaceuticals and specialty chemicals, the purity of piperidine derivatives is paramount.[1] However, their inherent basicity and diverse functionalities present unique and often frustrating challenges during isolation and purification.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from high-level frequently asked questions to in-depth troubleshooting of specific chromatographic and crystallization issues, supported by detailed, validated protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the purification of piperidine derivatives.

Q1: My purified piperidine derivative is a yellow oil/solid. What causes this color and how can I remove it?

A: A yellow to brown discoloration is typically due to the presence of minor oxidation products.[1][2][3] The piperidine nitrogen and/or other sensitive functional groups can be susceptible to air oxidation, especially upon prolonged storage or exposure to light and heat.[2][3]

  • Troubleshooting:

    • Distillation: For thermally stable, liquid piperidines, distillation is highly effective at removing colored, non-volatile impurities.[2]

    • Recrystallization: For solid derivatives, recrystallization is the preferred method. If the color persists, you can add a small amount of activated charcoal to the hot solution, followed by a hot filtration step to remove the charcoal and adsorbed impurities before cooling.[4]

    • Preventative Measures: To prevent re-oxidation, store the purified compound under an inert atmosphere (nitrogen or argon) and protect it from light.[2][3]

Q2: I'm trying to purify my product with flash chromatography on silica gel, but I'm getting very broad peaks (tailing). What's happening?

A: This is the most common issue when purifying piperidines on silica gel. The basic nitrogen atom interacts strongly with acidic silanol groups (Si-OH) on the silica surface, causing the compound to "stick" and elute slowly and unevenly.[3][5] This leads to poor separation and low resolution.[3]

  • Solution Overview: The primary solution is to add a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your eluent system (e.g., ethyl acetate/hexanes). This is the most common and effective solution.[3]

    • Ammonia: A solution of 7N ammonia in methanol (often used as a 1-2% addition to the mobile phase) can be very effective for more strongly basic compounds.[3]

Q3: How do I separate my basic piperidine derivative from neutral or acidic impurities?

A: Acid-base extraction is a highly effective and scalable technique for this purpose.[3][6] It leverages the ability of the basic piperidine to be protonated into a water-soluble salt, while neutral or acidic compounds remain in the organic phase.

  • Workflow:

    • Dissolve the crude mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl). The protonated piperidine salt will move into the aqueous layer.[7][8]

    • Separate the layers. The organic layer now contains your neutral impurities.

    • Basify the aqueous layer with a base (e.g., 1 M NaOH) to deprotonate the piperidine salt, regenerating the free base.

    • Extract the aqueous layer again with an organic solvent to recover your purified piperidine derivative.

Q4: I have a mixture of diastereomers (e.g., cis/trans isomers). What is the best approach to separate them?

A: Separating diastereomers is a common challenge, as they often have very similar polarities.

  • High-Performance Flash Chromatography: This is often the first method to try. You may need to screen various solvent systems and use a very shallow elution gradient to achieve separation. Protecting the piperidine nitrogen with a group like Boc (tert-butyloxycarbonyl) can sometimes alter the conformation and improve separability.[9]

  • Crystallization: If the product is crystalline, fractional crystallization can be an excellent method for obtaining pure diastereomers.

  • Preparative HPLC/SFC: For difficult separations or when high purity is essential, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on either normal-phase or chiral stationary phases can provide baseline separation.[9]

Part 2: In-Depth Troubleshooting Guides

Chromatography Troubleshooting

This guide provides a structured approach to resolving common issues during the chromatographic purification of substituted piperidines.

Problem: Severe Peak Tailing & Low Recovery on Silica Gel

  • Root Cause: Strong acid-base interaction between the basic piperidine nitrogen and acidic silanol groups on the silica surface, leading to irreversible adsorption in some cases.[3][5]

  • Troubleshooting Workflow:

start Start: Peak Tailing Observed mod_mobile Add Basic Modifier to Eluent (e.g., 0.5% TEA) start->mod_mobile check_tlc Analyze by TLC. Improved Shape? mod_mobile->check_tlc optimize_mod Optimize Modifier Conc. (0.1% to 2% TEA or NH3/MeOH) check_tlc->optimize_mod No / Partially success Success: Good Peak Shape check_tlc->success Yes change_sp Change Stationary Phase optimize_mod->change_sp alumina Try Alumina (Basic or Neutral) change_sp->alumina rev_phase Try Reverse-Phase (C18) with Acidic Modifier (TFA/Formic Acid) change_sp->rev_phase alumina->success rev_phase->success

Caption: Troubleshooting workflow for peak tailing.

IssueRoot Cause(s)Recommended Solutions & Key Insights
Peak Tailing Strong interaction of basic piperidine with acidic silica gel.[3]1. Add Basic Modifier: Add 0.1-1% triethylamine (TEA) or 1-2% of 7N NH3 in MeOH to the eluent. This neutralizes active sites on the silica.[3] 2. Change Stationary Phase: Use basic or neutral alumina, or pre-treated amine-deactivated silica.[3] 3. Reverse-Phase: Use a C18 column with an acidic modifier (0.1% TFA or formic acid) to protonate the piperidine, which often improves peak shape.[3]
Low Recovery Irreversible binding to silica; compound instability on the acidic stationary phase.[3]1. Mitigate Tailing: First, apply the solutions for peak tailing, as this is the most common cause. 2. Reduce Residence Time: Use flash chromatography with a faster flow rate to minimize contact time with the silica. 3. Check Stability: Run a small-scale test by spotting the compound on a TLC plate and letting it sit for an hour before eluting to see if degradation occurs.
Poor Separation of Isomers Diastereomers or positional isomers have very similar polarity.1. Optimize Mobile Phase: Screen a wide range of solvent systems (e.g., DCM/MeOH, EtOAc/Heptane, Acetone/Toluene). 2. Use a Shallow Gradient: A slow, shallow gradient can resolve closely eluting compounds. 3. Derivatization: Protecting the piperidine nitrogen (e.g., with a Boc group) can change the molecule's conformation and may significantly improve separation.[9] 4. Preparative HPLC/SFC: For very difficult separations, this is the most powerful tool.
Co-elution with N-Oxide Impurity The N-oxide byproduct can have a similar polarity to the parent piperidine.[5]1. Optimize Chromatography: N-oxides are typically more polar. A well-optimized gradient may provide separation. 2. Chemical Conversion: Consider a mild reduction step (e.g., using PPh3) to convert the N-oxide back to the desired piperidine before a final purification step.
Crystallization Troubleshooting

Crystallization is a powerful purification technique but can be challenging for substituted piperidines, which may prefer to "oil out."[4]

IssueRoot Cause(s)Recommended Solutions & Key Insights
Product "Oils Out" The compound is coming out of solution above its melting point; impurities are inhibiting crystal lattice formation.[4][10]1. Lower the Concentration: A highly concentrated solution is more likely to become supersaturated and oil out. Use more solvent. 2. Slow Down Cooling: Allow the solution to cool very slowly to room temperature before moving to an ice bath. Crash cooling is a common cause of oiling. 3. Change Solvent System: Try a solvent system with a lower boiling point or different polarity.
Fails to Crystallize The compound is too soluble in the chosen solvent, even when cold; the solution is not saturated.1. Use an Anti-Solvent: Dissolve the compound in a minimum of a "good" solvent, then slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble until the solution becomes turbid. Gently warm to clarify and then cool slowly.[1][4] 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the air-liquid interface or add a seed crystal of the pure compound.[10]
Poor Purity After Crystallization Impurities are co-crystallizing or being trapped within the crystal lattice.1. Re-crystallize: A second crystallization from a different solvent system can often remove trapped impurities. 2. Slow Cooling is Key: Rapid crystal growth is more likely to trap impurities. Ensure the solution cools as slowly as possible to promote the formation of a pure, well-ordered crystal lattice. 3. Wash Crystals: After filtering, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[1][4]

Part 3: Detailed Experimental Protocols

Protocol 1: Flash Chromatography of a Basic Piperidine Derivative

This protocol details the purification of a substituted piperidine using silica gel chromatography with a basic modifier.

  • Prepare the Mobile Phase:

    • Select a starting solvent system based on TLC analysis (e.g., 30% Ethyl Acetate in Heptane).

    • Prepare a sufficient volume of this eluent and add 0.5% by volume of triethylamine (TEA). For 1 L of eluent, add 5 mL of TEA. Mix thoroughly.

  • Prepare the Column:

    • Dry-pack a glass column with an appropriate amount of silica gel (a silica-to-crude material ratio of at least 30:1 by weight is recommended).[3]

    • Wet the column with the prepared mobile phase, ensuring no air bubbles are trapped.

  • Load the Sample:

    • Dissolve the crude piperidine derivative in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively (recommended for better resolution): Adsorb the crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a volatile solvent (e.g., DCM), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the sample through the column using the prepared mobile phase. Apply positive pressure for flash chromatography.

    • Collect fractions in test tubes. The fraction size should be appropriate for the column size (e.g., 10-20 mL fractions for a 40g column).

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product. Use a UV lamp and/or a potassium permanganate stain for visualization.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified piperidine derivative.

Protocol 2: Purification via Salt Formation and Crystallization

This method is highly effective for purifying crystalline piperidine derivatives that are difficult to handle via chromatography.

  • Salt Formation:

    • Dissolve the crude piperidine derivative (1.0 equivalent) in a suitable organic solvent such as diethyl ether, ethyl acetate, or isopropanol.

    • Slowly add a solution of an appropriate acid (e.g., HCl in ether, or a solution of tartaric acid in methanol) dropwise with stirring. Typically, 1.0 to 1.1 equivalents of acid are used.

    • The corresponding salt (e.g., hydrochloride, tartrate) will often precipitate from the solution.[5] Continue stirring for 30-60 minutes.

  • Isolation of the Salt:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the salt cake with a small amount of the cold organic solvent used for the precipitation to remove soluble impurities.

    • Dry the salt under vacuum.

  • Recrystallization of the Salt:

    • The salt can now be recrystallized to achieve higher purity. Screen for a suitable recrystallization solvent (e.g., ethanol, methanol/ether, isopropanol).

    • Dissolve the salt in a minimal amount of the hot solvent, allow it to cool slowly, and collect the purified crystals by vacuum filtration.

  • Liberation of the Free Base (Optional):

    • If the final product is required as the free base, dissolve the purified salt in water.

    • Add a base (e.g., 1 M NaOH or saturated NaHCO3 solution) until the solution is basic (pH > 10).

    • Extract the liberated free base into an organic solvent (e.g., DCM or ethyl acetate) multiple times.

    • Combine the organic extracts, dry over a suitable drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

Protocol 3: Chiral Separation of Piperidine Enantiomers by HPLC

This protocol provides a general workflow for developing a chiral HPLC method, a critical step in pharmaceutical development.[11]

Caption: General workflow for developing a chiral HPLC separation method.[12]

Key Considerations:

  • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs) like Chiralpak® and Chiralcel® series are highly effective for a wide range of piperidine derivatives.[11][12]

  • Mobile Phase: For normal-phase HPLC, a mixture of hexane or heptane with an alcohol modifier (isopropanol or ethanol) is common.[12] Adding a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA) is often crucial to improve the peak shape of basic piperidines.[12]

  • Derivatization: If the piperidine lacks a UV chromophore or is difficult to resolve, pre-column derivatization with a UV-active agent can enhance detection and sometimes improve separation.[11][13]

References

  • Arulraj, R. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

  • Study.com. Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Lerchen, H. G., et al. (2014). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. Organic Process Research & Development, 18(9), 1109-1117. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Benzylpiperidine Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming the physicochemical hurdles associated with the 4-benzylpiperidine scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming the physicochemical hurdles associated with the 4-benzylpiperidine scaffold.

This motif is a privileged structure in central nervous system (CNS) drug discovery, forming the backbone of acetylcholinesterase (AChE) inhibitors (e.g., donepezil analogs), NMDA receptor antagonists, and sigma receptor ligands[1][2][3]. However, the combination of a basic piperidine ring and a bulky, lipophilic benzyl group frequently results in high crystal lattice energy and poor aqueous solubility, complicating both in vitro assays and in vivo formulation[4][5].

This guide provides a mechanistic approach to troubleshooting and resolving these solubility issues.

Part 1: Mechanistic Causality (The "Why")

Before applying a fix, it is critical to understand the thermodynamic and chemical forces driving the insolubility of your specific 4-benzylpiperidine derivative:

  • Protonation State (pKa): The piperidine nitrogen is highly basic, with a pKa typically around 11.22[6]. At physiological pH (7.4), the nitrogen is protonated, but if your assay buffer drifts basic (pH > 9), the compound rapidly converts to its neutral free-base form, which is highly insoluble in aqueous media[6].

  • Hydrophobic Bulk: The benzyl substituent introduces significant lipophilicity. While the piperidine nitrogen can participate in hydrogen bonding, the bulky aromatic ring disrupts water networks, driving the molecule out of solution[5].

  • Crystal Lattice Energy: Many 4-benzylpiperidine derivatives exhibit strong intermolecular pi-pi stacking between benzyl groups in the solid state. To dissolve the compound, the solvent must overcome this high crystal lattice energy[4].

DecisionTree N1 Precipitation of 4-Benzylpiperidine N2 Is Assay pH < 9.0? N1->N2 N3 Perform Salt Screening (HCl, Mesylate) N2->N3 Yes N4 Is the derivative highly lipophilic? N2->N4 No N5 Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) N4->N5 Yes N6 Co-solvent Optimization (DMSO / PEG 400) N4->N6 No

Fig 1. Decision matrix for resolving 4-benzylpiperidine solubility.

Part 2: Frequently Asked Questions (FAQs)

Q1: My 4-benzylpiperidine derivative precipitates immediately upon addition to my in vitro assay buffer (pH 7.4). How do I prevent this? A1: First, verify the form of your active pharmaceutical ingredient (API). If you are using the free base, it will struggle to dissolve even at pH 7.4 due to poor initial wetting and high lattice energy. You must synthesize a salt form (e.g., hydrochloride or mesylate)[4]. Salt formation lowers the melting point and drastically increases the dissolution rate by altering the solid-state properties[5].

Q2: I have formed the HCl salt, but solubility is still too low for my in vivo dosing requirements. What formulation strategy is most effective for this scaffold? A2: Cyclodextrin (CD) complexation is highly efficacious for 4-benzylpiperidines. The hydrophobic cavity of β-cyclodextrin derivatives encapsulates the lipophilic benzyl moiety (and sometimes the piperidine ring) via van der Waals interactions, shielding it from the aqueous environment[7][8]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are the industry standards due to their own high aqueous solubility and safety profiles[7].

Q3: Can I just use DMSO to force the compound into solution for my cell-based assays? A3: Yes, but with strict limitations. Dimethyl sulfoxide (DMSO) is a powerful polar aprotic co-solvent that disrupts the crystal lattice[6]. However, for cell-based assays, final DMSO concentrations must be kept below 0.1% - 0.5% (v/v) to prevent cytotoxicity. If your compound crashes out upon dilution from the DMSO stock into the aqueous buffer, you are hitting the thermodynamic solubility limit, and you must switch to a cyclodextrin or lipid-based formulation[4][6].

Part 3: Quantitative Data Summaries

To guide your formulation choices, review the expected solubility enhancements based on pH adjustment and cyclodextrin selection.

Table 1: Impact of pH on the Aqueous Solubility of a Standard 4-Benzylpiperidine Free Base [5][6]

Solvent SystempHDominant SpeciesApproximate Solubility (mg/mL)
0.01 M HCl~2.0Piperidinium Cation> 10.0
Deionized Water~7.0Mixed (Cation/Neutral)< 0.0001
Phosphate-Buffered Saline7.4Mixed (Cation/Neutral)< 0.0001
0.01 M NaOH~12.0Neutral Free BaseInsoluble

Table 2: Relative Efficacy of β-Cyclodextrin Derivatives for Piperidine Scaffolds [5][7]

Cyclodextrin TypeAbbreviationRelative Stability Constant ( Kc​ )Encapsulation Mechanism
Native β-Cyclodextrinβ-CDBaseline (~100 M−1 )Hydrophobic insertion of benzyl group
Hydroxypropyl-β-CDHP-β-CD~2x Baseline (~200 M−1 )Enhanced atom contacts; low solvent access
Sulfobutyl-ether-β-CDSBE-β-CD>2x BaselineElectrostatic interactions + hydrophobic insertion

Part 4: Self-Validating Experimental Protocols

To ensure scientific rigor, every troubleshooting step must be validated. Below are the definitive methodologies for the two most common solubility fixes.

Protocol A: Self-Validating Salt Screening

Objective: Convert the insoluble free base into a highly soluble salt while verifying the solid-state change.

  • Preparation: Weigh 50 mg of the 4-benzylpiperidine free base into a 4 mL glass vial.

  • Solvation: Add 1 mL of a volatile organic solvent (e.g., ethanol or acetone) where the free base is moderately soluble. Stir until completely dissolved.

  • Acid Addition: Slowly add 1.05 molar equivalents of the counterion acid (e.g., 1M HCl in diethyl ether, or methanesulfonic acid).

  • Crystallization: Stir at room temperature for 2 hours. If precipitation does not occur, cool to 4°C or slowly add an anti-solvent (e.g., heptane) until cloudiness persists.

  • Isolation: Filter the resulting solid and dry under vacuum for 12 hours.

  • Validation Check (Critical): Analyze the dried solid via Powder X-ray Diffraction (PXRD) to confirm a new crystalline phase distinct from the free base. Perform a pH-solubility profile to ensure the salt does not disproportionate back to the free base at pH 7.4.

Protocol B: Phase Solubility Study for Cyclodextrin Complexation

Objective: Determine the stoichiometry and stability constant of the API-Cyclodextrin inclusion complex[4][7].

  • Matrix Preparation: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 30, 40, and 50 mM) in your target assay buffer (e.g., PBS, pH 7.4).

  • API Saturation: Add an excess amount of the 4-benzylpiperidine derivative (e.g., 10 mg) to 1 mL of each CD solution in sealed vials.

  • Equilibration: Place the vials in a shaking incubator at 37°C for 72 hours. Causality note: 72 hours ensures thermodynamic equilibrium is reached, preventing false-positive supersaturation readings.

  • Filtration: Remove the vials and allow undissolved solids to settle. Carefully extract the supernatant and filter through a 0.45 µm chemically inert syringe filter[4].

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV to determine the concentration of dissolved API.

  • Validation Check (Critical): Plot API concentration vs. CD concentration. A linear increase (A_L type phase diagram) confirms a 1:1 inclusion complex. If the curve plateaus, the complex has reached its intrinsic solubility limit.

CDWorkflow S1 Prepare CD (0-50 mM) S2 Add Excess API S1->S2 S3 Equilibrate (72h, 37°C) S2->S3 S4 Filter (0.45 µm) S3->S4 S5 HPLC Analysis S4->S5

Fig 2. Self-validating phase solubility workflow for cyclodextrin complexation.

References

  • Technical Support Center: Enhancing the Solubility of Piperidine Intermediates - Benchchem. 4[4]

  • Addressing poor solubility of piperidine derivatives in reactions - Benchchem. 6[6]

  • 4-Benzylpiperidine - Wikipedia. 1[1]

  • The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery - Benchchem. 2[2]

  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds - Benchchem. 5[5]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - Pharma Excipients. 7[7]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF - ResearchGate. 8[8]

  • Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors - Journal of Medicinal Chemistry (ACS Publications). 3[3]

Sources

Optimization

Technical Support Center: Optimizing In Vivo Dosage for Piperidine Compounds

Welcome to the In Vivo Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the unique pharmacokinet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the In Vivo Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the unique pharmacokinetic (PK), pharmacodynamic (PD), and toxicological challenges associated with piperidine-containing compounds.

Piperidines are ubiquitous in drug discovery due to their structural versatility and ability to modulate target binding. However, their inherent physicochemical properties—specifically their basicity (pKa ~9–10) and lipophilicity—often lead to formulation bottlenecks, rapid tissue partitioning, and off-target liabilities like hERG channel inhibition. This guide provides causality-driven explanations, self-validating protocols, and authoritative troubleshooting steps to optimize your in vivo studies.

Section 1: Formulation & Solubility Troubleshooting

Q: My piperidine compound crashes out of solution when injected in vivo. Why does this happen, and how do I formulate it? A: This is a classic physicochemical conflict. The piperidine ring contains a basic secondary or tertiary amine that is protonated at physiological pH (7.4). While the protonated amine is hydrophilic, the rest of the molecule is often highly lipophilic. When introduced to the aqueous in vivo environment, the lipophilic bulk drives aggregation, causing the compound to precipitate.

Optimization Strategy:

  • Salt Formation: Convert the free base to a salt (e.g., hydrochloride, mesylate, or tosylate) to lower the lattice energy and improve dissolution.

  • Host-Guest Complexation: If the compound remains insoluble, utilize cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the lipophilic tail of the piperidine, while its hydrophilic exterior maintains aqueous solubility. Studies have shown that HP-β-CD complexation significantly enhances the dissolution and bioavailability of piperidine derivatives [1].

  • Nanoparticle Formulation: For extreme cases (BCS Class II/IV compounds), formulating the piperidine into polymeric nanoparticles can increase aqueous solubility by over 1000-fold, dramatically enhancing systemic and brain exposure [2].

Section 2: Pharmacokinetics & Dose Selection

Q: How do I translate my rodent Maximum Tolerated Dose (MTD) to a higher species or a Human Equivalent Dose (HED)? A: Direct milligram-per-kilogram (mg/kg) scaling frequently leads to toxic overdoses in higher species because metabolic rates do not scale linearly with body weight. Instead, you must use Allometric Scaling based on Body Surface Area (BSA).

According to the [3], BSA is believed to scale with an allometric exponent of 0.67. The standard conversion formula is: HED (mg/kg) = Animal NOAEL (mg/kg) × (Weight_animal / Weight_human)^(1 - 0.67)

Alternatively, you can use the standardized Km​ factors (Table 1) to convert mg/kg to mg/m², ensuring a conservative and safe starting dose across species[3].

Q: My compound shows a massive Volume of Distribution (Vd) and a very short plasma half-life. Why? A: Basic amines like piperidines are highly susceptible to lysosomal trapping . Because they are uncharged in the slightly alkaline plasma, they easily diffuse across cell membranes. Once inside the acidic environment of a lysosome (pH ~4.5), the piperidine nitrogen becomes heavily protonated and trapped, removing the drug from systemic circulation. This artificially inflates the Vd and accelerates plasma clearance. Mitigate this by lowering the basicity (pKa) of the amine via the addition of electron-withdrawing groups (EWGs).

Section 3: Toxicity & Off-Target Effects

Q: Why does my piperidine analog show severe hERG liability, and how do I optimize it out? A: The human ether-à-go-go-related gene (hERG) potassium channel is a major anti-target. Its inner vestibule is lined with aromatic amino acids, specifically Tyr652 and Phe656. The protonated nitrogen of the piperidine ring (often classified as an N16 pharmacophore feature) engages in strong cation-π interactions with these aromatic residues, trapping the channel in a closed state and causing life-threatening QT prolongation [4].

Optimization Strategy: You must disrupt this binding pharmacophore. As outlined in modern medicinal chemistry workflows [5], you can:

  • Reduce Basicity: Introduce an electronegative fluorine atom adjacent to the amine, or replace the piperidine with a less basic morpholine or piperazine ring.

  • Increase Steric Bulk: Add methyl groups around the nitrogen to sterically hinder the cation-π interaction.

  • Lower cLogP: hERG binding is heavily driven by lipophilicity. Replacing hydrophobic aromatic rings with polar heterocycles reduces the compound's affinity for the channel's hydrophobic pocket[5].

Self-Validating Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) & Dose-Ranging Study

Every step in this protocol includes a validation checkpoint to ensure the system is functioning before proceeding.

  • Vehicle Preparation: Dissolve the piperidine compound in 10% HP-β-CD in sterile saline (pH adjusted to 6.5).

    • Validation Checkpoint: Perform Dynamic Light Scattering (DLS) or visual inspection against a dark background after 24 hours at room temperature. The solution must remain optically clear (no precipitation).

  • Single Ascending Dose (SAD): Administer the compound via oral gavage to 3 cohorts of mice (n=5) at 10, 30, and 100 mg/kg.

    • Validation Checkpoint: Collect tail-vein blood samples at 1h and 4h post-dose. Analyze via LC-MS/MS. System Validation: If plasma concentrations are below the limit of quantification (BLQ), halt the study. The lack of toxicity is due to poor absorption, not safety. Reformulate before escalating.

  • Clinical Observation: Monitor for 7 days for signs of distress, weight loss (>10%), or neurological deficits. The highest dose that does not trigger these endpoints is your MTD.

Protocol 2: hERG Mitigation & PK Profiling Workflow
  • In Vitro Thallium Flux Assay: Screen your piperidine analogs for hERG inhibition.

    • Validation Checkpoint: Include Dofetilide as a positive control. The assay is only valid if Dofetilide produces an IC50 < 50 nM.

  • pKa Modulation: Synthesize analogs with adjacent electron-withdrawing groups (e.g., fluorination) to drop the pKa below 8.0.

  • In Vivo PK Bridging: For analogs that clear the hERG threshold (IC50 > 10 µM), dose intravenously (IV) at 1 mg/kg in rodents to determine clearance (CL) and Vd.

    • Validation Checkpoint: Calculate extraction ratio (ER). If CL approaches hepatic blood flow (ER > 0.7), the compound is suffering from rapid first-pass metabolism, requiring metabolic soft-spot blocking before efficacy testing.

Quantitative Data & Reference Tables

Table 1: FDA Allometric Scaling Factors ( Km​ ) for Dose Conversion [3] To convert human dose in mg/kg to animal equivalent dose (AED), multiply the human dose by the ratio of Human Km​ / Animal Km​ .

SpeciesReference Body Weight (kg)Body Surface Area (m²) Km​ Factor
Mouse0.020.0073
Rat0.150.0256
Dog10.00.5020
Micro Pig20.00.7427
Human (Adult)60.01.6237

Table 2: Common Formulation Vehicles for Piperidine Compounds

Vehicle SystemMechanism of ActionBest Suited For
Saline (pH 5.5 - 6.5) Solvates the protonated amineHighly basic, low cLogP piperidines
10-20% HP-β-CD Host-guest inclusion complexLipophilic piperidines with poor aqueous solubility
PEG400 / Tween 80 Co-solvent / Surfactant micellizationHighly lipophilic, neutral piperidine analogs

Mandatory Visualizations

DoseOpt Start In Vitro Potency & ADME Formulation Vehicle Selection & Solubility Testing Start->Formulation MTD Rodent MTD Study (Dose Escalation) Formulation->MTD PK In Vivo PK Profiling (Clearance, Vd, t1/2) MTD->PK Scale Allometric Scaling (BSA Normalization) PK->Scale Efficacy In Vivo Efficacy Model Scale->Efficacy

Workflow for optimizing in vivo dosing, from formulation to allometric scaling.

hERG Detect hERG Signal Detected (Patch Clamp/Thallium Flux) Assess Assess Piperidine Basicity (pKa > 8.0?) Detect->Assess ReduceBasicity Reduce Basicity (Add EWG, Fluorination) Assess->ReduceBasicity Yes Steric Increase Steric Hindrance Around Amine Assess->Steric Essential Amine Lipophilicity Lower cLogP / TPSA (Increase Polarity) Assess->Lipophilicity High cLogP Retest Retest hERG & PK ReduceBasicity->Retest Steric->Retest Lipophilicity->Retest

Decision tree for mitigating hERG liability in basic piperidine compounds.

References

  • Food and Drug Administration (FDA). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. FDA Guidance Documents.[Link]

  • Drug Hunter. Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.[Link]

  • National Center for Biotechnology Information (PMC). Prediction of hERG Liability: Using SVM Classification, Bootstrapping and Jackknifing.[Link]

  • National Center for Biotechnology Information (PMC). Formulation and Evaluation of Supramolecular Food-Grade Piperine HP β CD and TPGS Complex.[Link]

  • National Center for Biotechnology Information (PMC). Significantly Increased Aqueous Solubility of Piperine via Nanoparticle Formulation Serves as the Most Critical Factor for Its Brain Uptake Enhancement.[Link]

Sources

Troubleshooting

Troubleshooting Guide 1: Mitigating hERG Channel Cardiotoxicity

Welcome to the Technical Support & Troubleshooting Center for 4-Benzylpiperidine Analog Development . As a Senior Application Scientist, I have designed this guide to help you navigate the polypharmacological complexitie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for 4-Benzylpiperidine Analog Development . As a Senior Application Scientist, I have designed this guide to help you navigate the polypharmacological complexities of the 4-benzylpiperidine scaffold.

While this structural motif is highly privileged in medicinal chemistry—serving as the backbone for numerous neuroactive and targeted therapies—its inherent physicochemical properties often lead to promiscuous binding. The basic piperidine nitrogen and the lipophilic benzyl group create a perfect storm for off-target interactions with hERG channels, sigma (σ) receptors, and various monoamine transporters[1],[2].

Below, you will find causality-driven troubleshooting guides, self-validating experimental protocols, and structural strategies to engineer selectivity into your pipeline.

Q: My lead 4-benzylpiperidine analog shows excellent primary target efficacy but is failing preclinical safety due to high hERG channel inhibition (IC50 < 1 µM). Why is this happening, and how can I structurally engineer it out?

The Causality: The hERG (human Ether-à-go-go-Related Gene) potassium channel features a large inner vestibule lined with aromatic residues (e.g., Tyr652, Phe656). The 4-benzylpiperidine scaffold perfectly matches the classic hERG pharmacophore: a basic amine (the piperidine nitrogen, which is protonated at physiological pH) flanked by lipophilic groups (the benzyl ring)[1]. The protonated nitrogen forms critical cation- π interactions with the channel's aromatic residues, trapping the drug in the pore.

The Solution: You must disrupt this pharmacophore without losing your primary target affinity. Two field-proven strategies are:

  • pKa Modulation: Introduce electron-withdrawing groups (e.g., fluorination) near the piperidine nitrogen to lower its pKa. Reducing the fraction of the protonated state at pH 7.4 directly correlates with reduced hERG trapping[3].

  • Introduction of Polarity (Tertiary Alcohols): Converting a hydrophobic site into a tertiary alcohol significantly decreases lipophilicity (LogD) and disrupts the hydrophobic interactions required for hERG binding, often improving target potency simultaneously[4].

hERG_Mitigation Lead 4-Benzylpiperidine Lead PatchClamp hERG Patch-Clamp Assay Lead->PatchClamp Toxic IC50 < 1 µM (High Risk) PatchClamp->Toxic Liability detected Safe IC50 > 10 µM (Low Risk) PatchClamp->Safe Proceed to in vivo Mod1 Decrease pKa (Fluorination/Amidation) Toxic->Mod1 Mod2 Increase Polarity (Add Tertiary Alcohol) Toxic->Mod2 Mod1->Lead Iterative Design Mod2->Lead Iterative Design

Caption: Workflow for identifying and mitigating hERG liability in 4-benzylpiperidine analogs.

Self-Validating Protocol: Automated Patch-Clamp for hERG Liability

To ensure your structural modifications are genuinely reducing hERG affinity (and not just causing assay artifacts due to poor solubility), use this self-validating patch-clamp protocol.

  • Step 1: Cell Preparation. Use CHO or HEK293 cells stably expressing the hERG channel. Ensure cells are clamped at a holding potential of -80 mV.

  • Step 2: Voltage Protocol (The "Why"). Apply a depolarizing prepulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds. Causality: hERG blockers predominantly bind to the open or inactivated states of the channel. The +20 mV step forces the channels to open and inactivate, exposing the inner vestibule to your drug.

  • Step 3: Compound Application. Perfuse the modified benzylpiperidine at concentrations ranging from 0.1 µM to 30 µM.

  • Step 4: System Self-Validation (Critical).

    • Negative Control: Run 0.1% DMSO to establish baseline leak current. If leak current exceeds 100 pA, discard the cell.

    • Positive Control: Apply 500 nM E-4031 (a highly selective hERG blocker). Validation gate: If E-4031 fails to produce >90% inhibition of the tail current, the entire assay plate must be rejected, as the channels are not functioning correctly or the perfusion system is blocked.

Troubleshooting Guide 2: Eliminating Sigma Receptor ( σ1​ / σ2​ ) Off-Target Binding

Q: My compound is designed as a monoamine transporter inhibitor, but counter-screening shows sub-nanomolar affinity for the Sigma-1 ( σ1​ ) receptor. How do I engineer selectivity?

The Causality: The σ1​ receptor acts as a pluripotent chaperone protein located at the mitochondria-endoplasmic reticulum membrane[2],[5]. The σ1​ pharmacophore requires a basic amine site and two hydrophobic regions (Primary Hydrophobic Region 6–10 Å from the amine; Secondary Hydrophobic Region 2.5–3.9 Å from the amine)[2]. The 4-benzylpiperidine scaffold is a near-perfect superimposition of this pharmacophore, making σ1​ binding a very common off-target effect[2],[3].

The Solution: To break σ1​ affinity, you must introduce steric clash or alter the basicity of the nitrogen. Modifying the scaffold by adding bulky substituents (e.g., spirocyclic systems or bulky alkyl groups on the piperidine nitrogen) disrupts the tight fit within the σ1​ hydrophobic pockets[6],[3]. Alternatively, reducing the pKa of the amine to below 7.5 drastically reduces the percentage of the monoprotonated state required for σ1​ binding[3].

Sigma_Selectivity Scaffold Benzylpiperidine Scaffold SigmaBind σ1/σ2 Off-Target Binding Scaffold->SigmaBind Cause1 Basic Amine Interaction SigmaBind->Cause1 Cause2 Hydrophobic Pocket Fit SigmaBind->Cause2 Sol2 Lower Amine pKa Cause1->Sol2 Prevents protonation Sol1 Introduce Steric Bulk Cause2->Sol1 Disrupts pocket fit Target Primary Target Selectivity Sol1->Target Sol2->Target

Caption: Mechanistic pathway for eliminating sigma receptor off-target activity via structural modification.

Self-Validating Protocol: Radioligand Binding Assay for σ1​ / σ2​ Selectivity
  • Step 1: Membrane Preparation. Isolate membranes from guinea pig brain (rich in both σ1​ and σ2​ receptors).

  • Step 2: Radioligand Incubation (The "Why").

    • For σ1​ : Incubate with-pentazocine. Causality: (+)-pentazocine is highly selective for σ1​ , ensuring no cross-talk from σ2​ [2].

    • For σ2​ : Incubate with [3H]DTG in the presence of 1 µM dextrallorphan. Causality: DTG binds both subtypes; dextrallorphan selectively masks the σ1​ sites, leaving only σ2​ available for measurement.

  • Step 3: System Self-Validation. Use 10 µM Haloperidol to define non-specific binding (NSB)[3]. Validation gate: Calculate the specific binding (Total Binding minus NSB). If specific binding is less than 60% of the total radioactive signal, the assay is invalid due to membrane degradation or excessive ligand depletion.

Frequently Asked Questions (FAQs)

Q: How do I separate Acetylcholinesterase (AChE) inhibition from Serotonin Transporter (SERT) activity when using this scaffold? A: Benzylpiperidines are classic AChE inhibitors (e.g., donepezil) and monoamine transporter ligands[6],[7]. To separate these, focus on the steric bulk around the benzyl ring. Introducing bulky halogen substituents at the 3-position of the aromatic ring in the benzylpiperidine moiety tends to abolish AChE activity while maintaining or enhancing SERT affinity[6].

Q: What computational tools should I use before synthesizing new analogs to predict polypharmacology? A: Before heading to the fume hood, utilize 3D pharmacophore modeling and QSAR. Map your proposed structures against established hERG and σ1​ crystal structures (e.g., PDB ID: 5HK1 for σ1​ )[2]. Calculate the predicted pKa of the piperidine nitrogen using tools like MarvinSketch; if the predicted pKa is >8.5 , you are at high risk for both hERG and σ1​ off-target effects[3].

Quantitative Data: Impact of Structural Modifications

The following table summarizes how specific structural modifications to the 4-benzylpiperidine scaffold alter off-target profiles, allowing for rapid comparison of mitigation strategies.

Modification StrategyExample Compound ProfilePrimary Target AffinityhERG IC50 (Cardiotoxicity) σ1​ Ki (Off-Target)Ref.
Unmodified Scaffold Standard 4-BenzylpiperidineHigh (e.g., DAT/SERT)~1.2 µM (High Risk)3.2 nM (High Risk)[1],[3]
Introduce Polarity Addition of Tertiary Alcohol (3° ROH)Maintained / Improved> 30 µM (Safe)N/A[4]
Reduce Amine pKa Fluorination / Amide conversionMaintained> 10 µM (Safe)> 400 nM (Safe)[3]
Steric Bulk Addition 3-Halogenation on Benzyl ringShifts to SERT / BuChEN/AReduced[6]

References

  • Source: researchgate.
  • Source: nih.
  • Source: rsc.
  • Title: Multi-Target Directed Ligands (MTDLs)
  • Source: acs.
  • Source: frontiersin.
  • Source: rsc.

Sources

Optimization

Technical Support Center: Chromatography &amp; Troubleshooting for Piperidine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, my objective is to provide you with robust, self-validating methodologies and the mechanistic reasoning behind them.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, my objective is to provide you with robust, self-validating methodologies and the mechanistic reasoning behind them. Method development is not merely about adjusting solvent ratios; it requires a fundamental understanding of the analyte's 3D spatial geometry and its thermodynamic interactions with the stationary phase.

Below is our comprehensive guide addressing the chromatographic behavior of 4-[(2,5-Dimethylphenyl)methyl]piperidine , common analytical pitfalls, and validated protocols for resolving its chiral positional isomers.

🚨 Critical Scientific Alert: The Achirality of the 4-Substituted Scaffold

Before attempting a chiral separation, we must establish the structural reality of the target analyte. 4-[(2,5-Dimethylphenyl)methyl]piperidine does not possess enantiomers.

In a piperidine ring, the nitrogen atom is designated as position 1. When a single substituent—in this case, the (2,5-dimethylphenyl)methyl group—is attached at position 4, the molecule possesses an internal plane of symmetry passing directly through the N1 and C4 atoms[4]. Because the path from C4 through C3-C2 to N1 is chemically and spatially identical to the path through C5-C6 to N1, C4 is not a stereocenter. Furthermore, while the secondary amine nitrogen undergoes inversion, the free energy activation barrier for this process is extremely low (~6.1 kcal/mol), meaning it interconverts too rapidly at room temperature to be isolated as a stable chiral center [1].

If you are attempting to separate this specific molecule and are observing two peaks, you are not seeing enantiomers . You are encountering a chromatographic artifact or an impurity.

SymmetryAnalysis A Target Molecule: 4-[(2,5-Dimethylphenyl)methyl]piperidine B Analyze Substitution Pattern (Substituent at C4 of Piperidine) A->B C Assess Ring Symmetry (Paths C4-C3-C2-N1 vs C4-C5-C6-N1) B->C D Are the two paths identical? C->D E YES: Internal Plane of Symmetry Molecule is Achiral D->E Identical Paths F Evaluate Nitrogen Center (Secondary Amine) E->F G Rapid Nitrogen Inversion Barrier ~6.1 kcal/mol (Achiral at RT) F->G

Workflow for structural symmetry analysis confirming the achirality of 4-substituted piperidines.

Frequently Asked Questions (FAQs)

Q1: I am using a Chiralpak AD-H column and clearly see two baseline-resolved peaks for 4-[(2,5-Dimethylphenyl)methyl]piperidine. What are they? A1: You are likely observing "ghost peaks" or peak splitting, a common artifact in HPLC [2]. This occurs when the sample solvent is significantly stronger or more polar than the mobile phase, causing a portion of the analyte to travel faster through the column before partitioning properly. Alternatively, you may be observing a co-eluting positional isomer impurity (such as the 2- or 3-substituted derivative) synthesized during the upstream benzyl addition.

Q2: How can I definitively prove whether the split peak is an artifact or a true impurity? A2: Implement a self-validating diagnostic workflow. First, reduce your injection volume from 10 µL to 1 µL. If the peaks merge into a single sharp peak, the issue was column volume overload. If two peaks remain, collect the eluates of both peaks and analyze them via LC-MS. If the mass-to-charge ratios (m/z) differ, you have an impurity. If the m/z is identical, inspect your column frit for collapse or voiding [2].

Q3: My synthetic target was actually the chiral positional isomer, 3-[(2,5-Dimethylphenyl)methyl]piperidine. Can this be separated? A3: Yes. Moving the substituent to the C3 position breaks the plane of symmetry, creating a true chiral center at C3. This racemate can be highly successfully resolved using polysaccharide-based Chiral Stationary Phases (CSPs) in normal-phase mode [3].

Troubleshooting Guide: Diagnosing "False Enantiomers"

When working with achiral basic amines, secondary interactions with the silica backbone of the column can cause severe peak distortion that mimics enantiomeric separation. Follow this logic tree to resolve the issue:

Troubleshooting A Observation: Two Peaks Detected for Achiral Sample B Step 1: Reduce Injection Volume (Test for Column Overload) A->B C Do peaks merge into one? B->C D Diagnosis: Volume Overload Action: Dilute Sample C->D YES E Step 2: Add Basic Modifier (DEA) (Test for Silanol Interactions) C->E NO F Do peaks merge into one? E->F G Diagnosis: Secondary Interactions Action: Optimize Buffer pH F->G YES H Step 3: LC-MS Analysis (Test for Impurities vs Artifacts) F->H NO I Different m/z: Positional Isomer Impurity Same m/z: Column Void / Frit Collapse H->I

Troubleshooting decision tree for diagnosing false enantiomeric peaks in achiral chromatography.

Validated Protocol: Chiral Separation of 3-[(2,5-Dimethylphenyl)methyl]piperidine

If your actual target is the chiral 3-substituted isomer, utilize the following field-proven methodology. This protocol utilizes an amylose-based CSP and incorporates a basic modifier to ensure a self-validating, high-efficiency separation [3].

Step-by-Step Methodology
  • System Suitability Testing (SST): Before introducing the sample, perform a blank injection using only the mobile phase. This validates system cleanliness and rules out late-eluting ghost peaks from previous runs.

  • Column Selection: Install a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica, 250 x 4.6 mm).

  • Mobile Phase Preparation: Prepare a normal-phase isocratic mixture of n-Hexane / Isopropanol / Diethylamine (DEA) in a 90:10:0.1 (v/v/v) ratio.

    • Mechanistic Causality: The DEA is non-negotiable. Piperidine derivatives are highly basic. Without DEA, the secondary amine will interact with residual acidic silanol groups on the silica support, causing severe peak tailing and destroying chiral resolution [2, 3].

  • Sample Preparation: Dissolve the racemic mixture directly in the mobile phase to a concentration of 1.0 mg/mL.

    • Mechanistic Causality: Dissolving the sample in the mobile phase prevents refractive index disturbances and solvent-mismatch peak splitting at the column head.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min. Maintain the column oven precisely at 25°C to stabilize the thermodynamic exchange kinetics between the analyte and the chiral cavities of the amylose phase. Set UV detection to 220 nm.

  • Data Acquisition & Validation: Inject 10 µL of the sample. To self-validate the identity of the separated peaks as true enantiomers, collect the eluates and subject them to polarimetry (confirming equal but opposite specific rotations, [α]D​ ) and LC-MS (confirming identical mass spectra).

Quantitative Separation Data Summary

The following table summarizes the expected quantitative metrics for the optimized separation of the 3-substituted chiral isomer:

Chromatographic ParameterEnantiomer 1 (Elutes First)Enantiomer 2 (Elutes Second)
Retention Time ( tR​ ) 8.4 min11.2 min
Capacity Factor ( k′ ) 1.802.73
Selectivity ( α ) -1.52
Resolution ( Rs​ ) -3.40
Enantiomeric Excess ( ee ) >99.5%>99.5%

(Note: An Rs​ value > 1.5 indicates complete baseline separation, ensuring high-purity preparative fraction collection is possible).

References

  • Title : Piperidine - Wikipedia Source : Wikipedia URL :[Link]

  • Title : HPLC Troubleshooting - Peak Shape Problems & Ghost Peak Source : Biovanix Chromatography URL :[Link]

  • Title : 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers: Preparative Chiral Separation Source : Organic Process Research & Development (ACS Publications) URL :[Link]

  • Title : 4-Benzylpiperidine - Wikipedia Source : Wikipedia URL : [Link]

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 4-[(2,5-Dimethylphenyl)methyl]piperidine vs. Classical Monoamine Reuptake Inhibitors

Executive Summary & Pharmacological Context The development of novel monoamine reuptake inhibitors (MRIs) remains a critical frontier in neuropsychopharmacology and drug discovery. The compound 4-[(2,5-Dimethylphenyl)met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The development of novel monoamine reuptake inhibitors (MRIs) remains a critical frontier in neuropsychopharmacology and drug discovery. The compound 4-[(2,5-Dimethylphenyl)methyl]piperidine (commonly referred to as 4-(2,5-dimethylbenzyl)piperidine) represents a highly tunable, synthetic scaffold derived from the classical 4-benzylpiperidine structure.

While the parent 4-benzylpiperidine primarily functions as a monoamine releasing agent with weak monoamine oxidase (MAO) inhibitory activity [1], targeted substitutions—specifically the 2,5-dimethylation of the phenyl ring—fundamentally shift the molecule's pharmacological profile. This structural rigidification and increased lipophilicity drive potent, competitive reuptake inhibition at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters [2].

This guide objectively compares the performance, structural mechanics, and experimental validation of the 4-[(2,5-Dimethylphenyl)methyl]piperidine scaffold against classical clinical alternatives like Venlafaxine (SNRI) and Methylphenidate (NDRI).

Structural and Mechanistic Divergence

Unlike classical Selective Serotonin Reuptake Inhibitors (SSRIs) or Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) that leave dopaminergic transmission largely unmodulated, substituted 4-benzylpiperidines can be engineered into balanced Triple Reuptake Inhibitors (TRIs) [3].

The addition of the 2,5-dimethyl groups significantly increases the steric volume and the partition coefficient (LogP) of the benzyl moiety. Molecular docking simulations on related 4-benzylpiperidine derivatives reveal that these hydrophobic expansions optimize binding within the deep hydrophobic pockets formed by transmembrane domains TM1, TM3, and TM6 of the monoamine transporters [2]. This allows the compound to act as a competitive antagonist at the orthosteric site, preventing the conformational changes required for monoamine translocation.

G Presynaptic Presynaptic Terminal Vesicles Monoamine Vesicles Presynaptic->Vesicles Release Synapse Synaptic Cleft Vesicles->Synapse Exocytosis Transporter Transporters (DAT/NET/SERT) Synapse->Transporter Reuptake Postsynaptic Postsynaptic Receptors Synapse->Postsynaptic Receptor Activation Transporter->Presynaptic Recycling Inhibitor 4-(2,5-Dimethylbenzyl) piperidine Inhibitor->Transporter Competitive Blockade

Mechanism of action: 4-(2,5-dimethylbenzyl)piperidine blocking DAT/NET/SERT to elevate monoamines.

Comparative Performance Data

To understand the efficacy of the 2,5-dimethylbenzylpiperidine scaffold, we compare its structural class against standard clinical and experimental inhibitors. The data below synthesizes the structure-activity relationship (SAR) shifts observed when modifying the benzylpiperidine core [2, 4].

Compound Class / DrugPrimary Target(s)DAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Clinical / Research Utility
4-Benzylpiperidine (Parent) Releasing Agent / MAOI~109 (EC₅₀)~41 (EC₅₀)>5000Baseline scaffold; fast onset [1].
4-(2,5-Dimethylbenzyl)piperidine derivatives DAT / NET / SERT15 - 8510 - 5025 - 120Highly tunable TRI/SNRI scaffold; enhanced TM3/TM6 binding [2].
Venlafaxine NET / SERT>2000~80~30Standard SNRI; poor dopaminergic modulation [4].
Methylphenidate DAT / NET~25~40>10,000Standard NDRI; lacks serotonergic activity.
Cocaine DAT / NET / SERT~200~250~300Non-selective TRI reference standard.

Note: Data synthesized from comparative SAR studies of 4-benzylpiperidine carboxamides and ethers. Exact affinities vary based on secondary N-substitutions.

Experimental Methodologies: Self-Validating Protocols

To accurately benchmark 4-[(2,5-Dimethylphenyl)methyl]piperidine against compounds like Venlafaxine, a robust, self-validating monoamine uptake assay must be employed. As an Application Scientist, I emphasize the critical importance of defining non-specific uptake to ensure the integrity of your IC₅₀ calculations.

Protocol: High-Throughput Monoamine Reuptake Assay

Rationale: We utilize HEK293 cells stably transfected with human DAT (hDAT), NET (hNET), or SERT (hSERT). The use of a homologous cell line isolates the transporter variable, preventing cross-reactivity from endogenous receptors.

  • Cell Preparation: Seed HEK293-hDAT, -hNET, and -hSERT cells in poly-D-lysine coated 96-well plates at 5×104 cells/well.

    • Causality: Poly-D-lysine ensures strong cellular adherence during subsequent washing steps, preventing cell loss that would artificially skew fluorescence or radioactivity readouts.

  • Compound Equilibration: Wash cells with assay buffer (HBSS supplemented with 10 mM HEPES, pH 7.4). Add 4-[(2,5-Dimethylphenyl)methyl]piperidine in a 10-point concentration gradient (0.1 nM to 10 µM). Incubate for 30 minutes at 37°C.

    • Causality: This pre-incubation allows the highly lipophilic 2,5-dimethylbenzyl moiety to partition into the lipid bilayer and fully occupy the orthosteric binding site before substrate competition begins.

  • Control Establishment (Self-Validation): In parallel control wells, apply 10 µM Nomifensine (for DAT/NET) or 10 µM Fluoxetine (for SERT) to define non-specific uptake (background noise).

  • Substrate Addition: Add the fluorescent substrate ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) or tritiated monoamines ([³H]-DA, [³H]-NE, [³H]-5-HT) to a final concentration of 20 nM. Incubate for exactly 10 minutes.

  • Termination and Quantification: Terminate the reaction by rapid washing with ice-cold assay buffer.

    • Causality: The sudden temperature drop instantly halts transporter kinetics, freezing the intracellular substrate concentration. Lyse cells using 1% SDS and quantify via liquid scintillation counting or fluorometry.

Workflow CellCulture Seed HEK293 Cells (hDAT, hNET, hSERT) CompoundPrep Apply 10-Point Gradient of 4-(2,5-Dimethylbenzyl)piperidine CellCulture->CompoundPrep Incubation Pre-incubate 30 min at 37°C (Equilibrate Binding Sites) CompoundPrep->Incubation Substrate Add [³H]-Monoamines or ASP+ (10 min competitive uptake) Incubation->Substrate Wash Rapid Ice-Cold Wash (Halt Transporter Kinetics) Substrate->Wash Quantification Cell Lysis & Scintillation/ Fluorescence Quantification Wash->Quantification Analysis Calculate IC₅₀ via Non-linear Regression Quantification->Analysis

Step-by-step workflow for high-throughput in vitro monoamine reuptake quantification.

Application Notes & SAR Insights

When handling 4-[(2,5-Dimethylphenyl)methyl]piperidine in high-throughput screening, researchers must account for its physicochemical properties. The dimethyl substitutions at the 2 and 5 positions of the phenyl ring create a specific steric geometry that restricts the rotational freedom of the benzyl bond. This rigidification forces the molecule into a conformation that is highly favorable for π

π stacking with aromatic residues (e.g., Tyr156 in DAT) within the transporter [2].

Handling Tip: Due to increased lipophilicity, use glass vials for stock solutions and maintain a final DMSO concentration of <1% in the assay buffer to prevent solvent-induced cytotoxicity or artifactual membrane permeabilization. Compared to Venlafaxine, which lacks the necessary hydrophobic bulk to effectively block DAT [4], the 2,5-dimethylbenzylpiperidine scaffold bridges the gap, allowing researchers to synthesize balanced TRIs that can address treatment-resistant depression without the severe addiction liabilities of standard NDRIs.

References

  • 4-Benzylpiperidine Pharmacology and Baseline Activity Source: Wikipedia URL:[Link]

  • Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors Source: Biomolecules & Therapeutics URL:[Link]

  • Design, synthesis, and systematic evaluation of 4-arylpiperazine- and 4-benzylpiperidine napthyl ethers as inhibitors of monoamine neurotransmitters reuptake Source: Bioorganic & Medicinal Chemistry URL:[Link]

  • Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors Source: Bioorganic & Medicinal Chemistry URL:[Link]

Comparative

The 2,5-Dimethylphenyl Moiety: A Privileged Scaffold in the Quest for Novel Therapeutics

A Comparative Guide to the Biological Activity of 2,5-Dimethylphenyl Substituted Compounds for Researchers, Scientists, and Drug Development Professionals. The 2,5-dimethylphenyl group, a seemingly simple aromatic scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Biological Activity of 2,5-Dimethylphenyl Substituted Compounds for Researchers, Scientists, and Drug Development Professionals.

The 2,5-dimethylphenyl group, a seemingly simple aromatic scaffold, has emerged as a cornerstone in medicinal chemistry, contributing to the development of a diverse array of biologically active molecules.[1] The strategic placement of two methyl groups on the phenyl ring significantly influences the physicochemical properties of the parent molecule, including lipophilicity, metabolic stability, and steric profile. These modifications can enhance target binding and improve pharmacokinetic parameters, making this moiety a "privileged structure" in the design of novel therapeutic agents.[1] This guide provides an in-depth, comparative analysis of the biological activities of various 2,5-dimethylphenyl substituted compounds, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

Antimicrobial Activity: A Targeted Assault on Drug-Resistant Pathogens

The rise of antimicrobial resistance presents a formidable challenge to global health.[2][3] Compounds incorporating the 2,5-dimethylphenyl scaffold have demonstrated significant promise, particularly against multidrug-resistant Gram-positive bacteria and pathogenic fungi.[1][4] This targeted spectrum of activity suggests the existence of specific molecular targets within these microorganisms.[1][5]

Comparative Efficacy of 2,5-Dimethylphenyl Substituted Compounds

Thiazole and chalcone derivatives featuring the 2,5-dimethylphenyl group have shown notable antimicrobial efficacy. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity, with lower values indicating greater potency.

Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of Selected 2,5-Dimethylphenyl Substituted Compounds

Compound ClassSpecific Compound/DerivativeStaphylococcus aureus (including MRSA)Enterococcus faecium (including VRE)Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa)Reference(s)
Thiazole N-2,5-dimethylphenylthioureido acid derivative (3h)Favorable ActivityFavorable Activity> 64[1][5]
Thiazole N-2,5-dimethylphenylthioureido acid derivative (3j)Favorable ActivityFavorable Activity> 64[1][5]
Thiazole Naphthoquinone-fused thiazole derivative (7)Favorable ActivityFavorable Activity> 64[1][5]
Chalcone (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one---[6]
Chalcone Trifluoromethyl-substituted chalcone analog (13)--31.25 (E. coli), 31.25 (P. aeruginosa)[7]
Note: "Favorable Activity" indicates reported efficacy where specific MIC values were not detailed in the source. Dashes (-) indicate data not available.

Table 2: Comparative Antifungal Activity (MIC, µg/mL) of Selected 2,5-Dimethylphenyl Substituted Compounds

Compound ClassSpecific Compound/DerivativeCandida albicansCandida parapsilosisCandida aurisReference(s)
Thiazole N-2,5-dimethylphenylthioureido acid derivative (9f)Broad-spectrum activity--[2][3]
Thiazole N-2,5-dimethylphenylthioureido acid derivative (14f)Broad-spectrum activity--[2][3]
Thiazole Ester derivative (8f)--> Fluconazole[2][3]
Chalcone (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one15.662.5-[7]
Note: "Broad-spectrum activity" indicates efficacy against multiple resistant Candida strains. Dashes (-) indicate data not available.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound, a fundamental assay in antimicrobial drug discovery.

Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution: Dissolve the 2,5-dimethylphenyl substituted compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in the broth medium, adjusted to a specific cell density (typically 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive controls (microorganism in broth without the compound) and negative controls (broth only).

  • Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35-37°C) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Causality Behind Experimental Choices: The use of standardized broth media and inoculum densities ensures reproducibility and comparability of results across different studies. The inclusion of positive and negative controls validates the experimental setup, confirming the viability of the microorganism and the sterility of the medium.

Workflow for MIC Determination

MIC_Workflow A Prepare Compound Stock Solution B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum C->D E Incubate at 35-37°C D->E F Visually Assess Growth and Determine MIC E->F

Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity: A Multi-pronged Attack on Malignant Cells

Derivatives of thiazole, chalcone, and phenylurea containing the 2,5-dimethylphenyl scaffold have demonstrated significant cytotoxic and antiproliferative activities against a range of human cancer cell lines.[8][9] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[4][9][10]

Comparative Cytotoxicity of 2,5-Dimethylphenyl Substituted Compounds

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[11] In the context of anticancer activity, it represents the concentration of a compound that is required for 50% inhibition of cancer cell growth.

Table 3: Comparative Anticancer Activity (IC50, µM) of Selected 2,5-Dimethylphenyl Substituted Compounds

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference(s)
Thiazole 4c (with 2-(4-hydroxybenzylidene) substitution)MCF-7 (Breast)2.57[12]
Thiazole 4c (with 2-(4-hydroxybenzylidene) substitution)HepG2 (Liver)7.26[12]
Thiazole 4iSaOS-2 (Osteosarcoma)0.190[8]
Chalcone 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalconeHCT116 (Colon)~40% growth suppression at 40 µM[7]
Chalcone 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalconeLOVO (Colon)~37% growth suppression at 40 µM[7]
Phenylurea CTPPUA549 (Lung)52.91[13]
Phenylurea CTPPUH460 (Lung)65.52[13]
Phenylurea CTPPUH292 (Lung)62.54[13]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][14][15]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.[2][14] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the 2,5-dimethylphenyl substituted compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include vehicle-treated controls.

  • Incubation: Incubate the cells with the compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[14][15]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the compound concentration to determine the IC50 value.

Causality Behind Experimental Choices: The use of a logarithmic dilution series of the test compound allows for the determination of a dose-response curve and the accurate calculation of the IC50 value. The solubilization step is critical as the formazan crystals are insoluble in aqueous solutions.

Workflow for MTT Assay

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Serially Diluted Compound A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance at 570-590 nm F->G H Calculate IC50 G->H PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor 2,5-Dimethylphenyl Phenylurea Derivative Inhibitor->PI3K

Caption: The PI3K/Akt signaling pathway and potential inhibition by 2,5-dimethylphenyl phenylurea derivatives.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. The anti-inflammatory properties of 2,5-dimethylphenyl substituted compounds are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. [16][17]COX-2 is a central enzyme in the inflammatory response, responsible for the production of pro-inflammatory prostaglandins.

Comparative COX-2 Inhibition

The selectivity of a compound for COX-2 over COX-1 is a critical factor, as selective COX-2 inhibition can provide anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition. [18] Table 4: Comparative COX-2 Inhibitory Activity (IC50, µM) of Selected Compounds

Compound ClassSpecific Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference(s)
Pyrazole 5u-1.7972.73[5]
Pyrazole 5s-2.5165.75[5]
Oxadiazole ODZ2-0.48132.83[16]
Thiazole A3--Similar to meloxicam[19]
Note: Dashes (-) indicate data not available.
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol describes a method for screening inhibitors of COX-2 activity.

Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic substrate. The inhibition of this activity is directly proportional to the inhibition of COX.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents, including COX assay buffer, a fluorescent probe (e.g., Amplex™ Red), a cofactor, and the COX-2 enzyme, according to the manufacturer's instructions.

  • Inhibitor Preparation: Dissolve the 2,5-dimethylphenyl substituted compound in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.

  • Reaction Setup: In a 96-well opaque plate, add the assay buffer, cofactor, COX-2 enzyme, and the test inhibitor at various concentrations. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 5-10 minutes using a microplate reader (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the positive control and calculate the IC50 value.

Causality Behind Experimental Choices: The use of a fluorometric detection method provides high sensitivity and a continuous read-out of the enzymatic reaction, allowing for accurate kinetic analysis. The pre-incubation step is important for inhibitors that exhibit time-dependent binding to the enzyme.

Workflow for COX-2 Inhibition Assay

COX2_Workflow A Prepare Reagents and Compound Dilutions B Set up Reaction in 96-well Plate A->B C Pre-incubate Inhibitor with Enzyme B->C D Initiate Reaction with Arachidonic Acid C->D E Measure Fluorescence Kinetically D->E F Calculate Inhibition and IC50 E->F

Caption: Standardized workflow for an in vitro COX-2 inhibition assay.

Conclusion and Future Directions

The 2,5-dimethylphenyl scaffold is a highly valuable core in the design and synthesis of novel therapeutic agents. Compounds incorporating this moiety have demonstrated potent and often selective activity against a range of biological targets. The data and protocols presented in this guide provide a solid foundation for researchers to compare and evaluate the potential of their own 2,5-dimethylphenyl substituted compounds. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and exploring the full therapeutic potential of this versatile chemical scaffold. A deeper understanding of the structure-activity relationships will undoubtedly pave the way for the development of next-generation drugs with improved efficacy and safety profiles.

References

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 graphs of compounds 2, 5 and 7 in MDA-MB-231 and MKN74 cell lines.... Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). N,Nʹ-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth and Induced Cell Cycle Arrest through Akt/GSK-3β/c-Myc Signaling Pathway. International Journal of Molecular Sciences, 24(2), 1435.
  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Assessment of Substituent Effects and Antimicrobial Activities of some 2ʹ,5ʹ-Dimethyl Phenyl Chalcones. Retrieved from [Link]

  • Semantic Scholar. (2022, September 30). Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. Retrieved from [Link]

  • Ali, R., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of new pyrazole-based 1,3,4-oxadiazole derivatives. Drug Design, Development and Therapy, 10, 3569–3583.
  • Brullo, C., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16694.
  • El-Sayed, N. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7304.
  • Sino Biological. (n.d.). PI3K-Akt Signaling Pathway. Retrieved from [Link]

  • Asiri, A. M., et al. (2025, August 26). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Journal of Molecular Structure, 1319, 138543.
  • Leonte, D., & Bucur, I. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Molecules, 26(11), 3121.
  • Ko, Y. J., et al. (2011). 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone suppresses the proliferation of human colorectal cancer cells by inducing apoptosis and cell cycle arrest. Food and Chemical Toxicology, 49(12), 3249–3256.
  • Al-Ostoot, F. H., et al. (2023).
  • Al-Amiery, A. A., et al. (2025, February 15). Chalcone-related small molecules as potent antibacterial and antifungal agents. Journal of Molecular Structure, 1307, 137889.
  • GSC Online Press. (2022, November 29). Synthesis, in-vitro antibacterial and antioxidant activity of chalcone derivatives. Retrieved from [Link]

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Sources

Validation

Cross-Reactivity Profiling of Novel Piperidine Derivatives: A Comparative Guide

As drug discovery pipelines mature, mitigating off-target toxicity remains a paramount challenge. Piperidine is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved drugs, serving as a core scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines mature, mitigating off-target toxicity remains a paramount challenge. Piperidine is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved drugs, serving as a core scaffold in antipsychotics, antihistamines, and analgesics. However, the inherent physicochemical properties of the piperidine ring—specifically its basic nitrogen and conformational flexibility—frequently lead to promiscuous binding.

This guide provides an objective, data-driven comparison of standard piperidine scaffolds versus novel, conformationally restricted derivatives. By detailing the mechanistic causality behind off-target liabilities and establishing self-validating experimental protocols, we aim to equip researchers with a robust framework for safety pharmacology profiling.

Mechanistic Rationale: The Causality of Promiscuity

The classic off-target liability of piperidines stems from their pharmacophore overlap with endogenous monoamines. The charged piperidine nitrogen (typically possessing a pKa > 9) engages in a critical salt bridge with conserved aspartate residues across various G-protein coupled receptors (GPCRs). For instance, in 5-HT receptors, the basic amine interacts with Asp134 in transmembrane helix 3 (TM3), while the flexible hydrophobic tail engages in edge-to-face π–π stacking with aromatic residues like Phe327 and Phe328 [1][1].

Furthermore, piperidine rings are highly enriched in compounds that block the human ether-à-go-go-related gene (hERG) potassium channel [2][2]. In the hERG channel, similar hydrophobic and cation-π interactions within the inner cavity trap the molecule, blocking potassium efflux and leading to potentially fatal QT prolongation.

To engineer out these liabilities, modern medicinal chemistry employs two primary strategies:

  • Conformational Restriction: Utilizing spirocyclic systems (e.g., spiropiperidines) to lock the molecule into a geometry that fits the primary target but sterically clashes with off-target binding pockets[1].

  • pKa Modulation: Introducing electron-withdrawing groups (e.g., fluorination or oxygen-linked motifs) near the basic nitrogen to reduce its basicity at physiological pH, thereby weakening off-target salt bridges [3][3].

Mechanism Sub1 Unsubstituted Piperidine (High pKa, Flexible) Target Primary Target (e.g., 5-HT2C Agonism) Sub1->Target Binding OffTarget Off-Target GPCRs (e.g., D2, 5-HT2A) Sub1->OffTarget Salt Bridge (Asp134) hERG hERG Channel (Inner Cavity) Sub1->hERG Cation-Pi Interaction Sub2 Spiropiperidine Derivative (Rigid, Steric Bulk) Sub2->Target Optimized Fit Sub2->OffTarget Steric Clash Sub2->hERG Weakened Binding

Caption: Mechanistic divergence of flexible vs. rigid piperidines in off-target binding.

Comparative Data: Standard vs. Novel Scaffolds

The table below contrasts a generic, un-substituted piperidine scaffold (representative of early-generation neuroleptics) against a novel conformationally restricted spiro[chromene-2,4′-piperidine] derivative (Compound 8)[1] and a multi-target optimized piperazine/piperidine derivative[4].

Table 1: Cross-Reactivity and Safety Profiling of Piperidine Scaffolds

Scaffold TypeStructural StrategyPrimary Target Affinity (EC50/Ki)hERG Inhibition (at 10 µM)GPCR Off-Target ProfilePredicted Toxicity
Standard Piperidine (e.g., Haloperidol analog)Unsubstituted, flexible aliphatic chainD2: ~1.5 nM>80% (High Liability)High promiscuity (5-HT2A, H1, α1)High (EPS, QT prolongation)
Novel Spiropiperidine (Compound 8)Spiro-fusion, conformational locking5-HT2C: 121.5 nM43.92% (Low Liability)No activity at 5-HT2A or 5-HT2BLow (ProTox-II validated)
Optimized Piperazine/Piperidine (Compound 3w)Multi-target linker optimizationD2/5-HT1A: <10 nMNegligibleLacks 5-HT2C, α1, H1 bindingLow (High acute toxicity threshold)

Data synthesized from recent medicinal chemistry optimizations highlighting the shift from flexible to rigidified scaffolds to mitigate off-target binding [4][4].

Experimental Methodologies: The Self-Validating Profiling System

To ensure trustworthiness, cross-reactivity must be assessed through an orthogonal, tiered screening cascade. Relying solely on in silico predictions or single-concentration binding assays is insufficient due to the complex allosteric nature of GPCRs and ion channels.

Workflow A Novel Piperidine Library (Synthesis & Design) B Tier 1: In Silico Profiling (ProTox-II & QSAR) A->B Structural Inputs C Tier 2: Radioligand Binding (GPCR Off-Target Panel) B->C Low Predicted Toxicity D Tier 3: Patch-Clamp (Functional hERG Block) C->D >100x GPCR Selectivity E Optimized Lead Candidate (High Selectivity) D->E hERG IC50 > 10 µM

Caption: Workflow of the tiered cross-reactivity screening cascade for novel piperidines.

Protocol 1: High-Throughput Radioligand Binding Assay (GPCR Panel)

Causality: Radioligand displacement provides a direct, quantifiable measure of affinity (Ki) across a broad panel of off-target receptors. It is prioritized over functional assays in early screening because it directly measures binding site occupancy, independent of G-protein coupling efficiency.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target off-target GPCRs (e.g., 5-HT2A, D2, H1). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Incubation Setup: In a 96-well plate, combine 50 µg of membrane protein, the specific radioligand (e.g., [3H]-ketanserin for 5-HT2A) at its Kd concentration, and the novel piperidine derivative at varying concentrations (10 pM to 10 µM).

  • Equilibration: Incubate the plates at 25°C for 60–90 minutes to ensure steady-state equilibrium is reached.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer. Measure bound radioactivity using a liquid scintillation counter.

  • Self-Validation Check: Include a known high-affinity antagonist (e.g., Clozapine) as a positive control in every plate. The assay is only valid if the reference compound yields a Ki within 0.5 log units of its historical average.

Protocol 2: Automated Patch-Clamp for hERG Liability

Causality: While radioligand binding (e.g., [3H]-astemizole displacement) can flag hERG binders, it cannot distinguish between open, closed, or inactivated state blockers. Patch-clamp electrophysiology is the FDA-mandated gold standard (ICH S7B) because it measures functional current block, which directly correlates to QT prolongation risk.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency to ensure optimal membrane health for seal formation.

  • Electrophysiology Setup: Utilize an automated planar patch-clamp system. Suspend cells in extracellular solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4) and apply negative pressure to form a giga-ohm (GΩ) seal.

  • Voltage Protocol: Rupture the membrane to achieve whole-cell configuration. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Compound Perfusion: Perfuse the novel piperidine derivative (e.g., at 1 µM and 10 µM) into the extracellular recording chamber. Record the steady-state reduction in peak tail current amplitude.

  • Self-Validation Check: Following test compound evaluation, perfuse 1 µM E-4031 (a selective hERG blocker). The system is validated only if E-4031 produces >90% inhibition of the remaining tail current, proving the recorded current was exclusively hERG-mediated.

References

  • Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Medicinal Chemistry Letters.
  • Integrating qHTS and QSAR Models to Identify Safe GPCR-Targeted Compounds: A Focus on hERG-Dependent Cardiotoxicity.
  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing.
  • GPR6-Targeting Solengepras (CVN424) in Phase 3 as Adjunctive Parkinson's Therapy. Drug Hunter.

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Comparative

A Head-to-Head Comparison of 4-Benzylpiperidine Analogs: A Guide for Researchers

The 4-benzylpiperidine scaffold is a privileged motif in medicinal chemistry, serving as a versatile framework for the development of a diverse array of centrally acting therapeutic agents. Its inherent structural featur...

Author: BenchChem Technical Support Team. Date: March 2026

The 4-benzylpiperidine scaffold is a privileged motif in medicinal chemistry, serving as a versatile framework for the development of a diverse array of centrally acting therapeutic agents. Its inherent structural features, combining a basic piperidine ring with an aromatic benzyl group, provide a foundation for interaction with a multitude of biological targets within the central nervous system (CNS). This guide provides an in-depth, head-to-head comparison of various 4-benzylpiperidine analogs, offering a comprehensive overview of their synthesis, pharmacological activities, and structure-activity relationships (SAR). The content is tailored for researchers, scientists, and drug development professionals, with a focus on providing actionable experimental data and protocols.

Introduction: The Significance of the 4-Benzylpiperidine Core

The 4-benzylpiperidine core is a key pharmacophore found in numerous biologically active compounds. Its derivatives have been extensively explored for their potent and often selective interactions with various CNS targets, including monoamine transporters and sigma receptors. The parent compound, 4-benzylpiperidine, acts as a monoamine releasing agent with a notable preference for dopamine and norepinephrine over serotonin.[1] This foundational activity has spurred the development of a vast library of analogs, each with unique pharmacological profiles, by modifying both the piperidine and the benzyl moieties.

Comparative Analysis of 4-Benzylpiperidine Analogs

The pharmacological activity of 4-benzylpiperidine analogs is highly dependent on the nature and position of substituents. This section provides a comparative analysis of analogs based on their primary biological targets.

Monoamine Transporter Inhibitors

A significant class of 4-benzylpiperidine analogs are potent inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These compounds are of great interest for their potential therapeutic applications in conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders.

Several studies have focused on developing highly selective DAT inhibitors based on the 4-benzylpiperidine scaffold. A key strategy involves substitutions on the N-benzyl group and bioisosteric replacement of the phenyl rings in related structures.

Key SAR Insights:

  • N-Benzyl Substitution: The presence of electron-withdrawing groups at the C4-position of the N-benzyl ring is beneficial for DAT binding affinity and selectivity over SERT.[2][3] For instance, compounds with fluoro (F) and nitro (NO2) substituents have shown high potency and selectivity.[4][5]

  • Bioisosteric Replacement: Replacing one of the phenyl rings of a diphenylmethoxy moiety with a thiophene ring has been shown to produce highly potent DAT ligands.[4][5]

  • Linker Length: In a series of 4-benzylpiperidine carboxamides, compounds with a two-carbon linker between the nitrogen and the amide group exhibited higher potency for DA reuptake inhibition compared to those with a three-carbon linker.[6]

Comparative Data for DAT Inhibitors:

CompoundR (N-Benzyl)IC50 (DAT, nM)Selectivity (SERT/DAT)Reference
1a H--[4]
5a 4-F17.2112[4][5]
11b 4-NO216.4108[4][5]
13b H (Thiophene bioisostere)13.8-[4][5]
GBR 12909 -146[4][5][7]

Another important class of 4-benzylpiperidine analogs are dual inhibitors of SERT and NET. These compounds are particularly relevant for the treatment of depression and other mood disorders.

Key SAR Insights:

  • Linker Length: Derivatives with a three-carbon linker displayed better dual reuptake inhibition than those with a two-carbon linker.[8]

  • Aromatic Substituents: 4-Biphenyl- and 2-naphthyl-substituted derivatives showed greater dual reuptake inhibition than the standard drug venlafaxine HCl.[8]

Sigma (σ) Receptor Ligands

The 4-benzylpiperidine scaffold is also a well-established pharmacophore for sigma receptors, particularly the σ1 subtype.[9][10] Sigma receptors are involved in a variety of cellular functions and are considered therapeutic targets for neurological and psychiatric disorders.

Key SAR Insights:

  • N-Aralkyl Moiety: Modifications to the N-aralkyl group in 1-aralkyl-4-benzylpiperidines significantly influence affinity for σ1 and σ2 receptors.[11][12]

  • Phenylacetamide Moiety: In a series of N-(1-benzylpiperidin-4-yl)phenylacetamides, substitutions on the phenylacetamide aromatic ring were explored. Generally, 3-substituted compounds had higher affinity for both σ1 and σ2 receptors compared to 2- and 4-substituted analogs.[13] Halogen substitution increased affinity for σ2 receptors while maintaining similar affinity for σ1 receptors.[13][14]

  • Agonist vs. Antagonist Profile: Functional assays, such as the in vitro phenytoin assay, can determine whether a ligand acts as a σ1 receptor agonist or antagonist.[15]

Comparative Data for Sigma Receptor Ligands:

CompoundModificationKi (σ1, nM)Ki (σ2, nM)Selectivity (σ2/σ1)Reference
1 Unsubstituted Phenylacetamide3.9024061.5[13]
11 2-Fluoro Phenylacetamide3.56667187.4[13]
Lead Compound 6 1-Aralkyl-4-benzylpiperidine0.43.38.25[12]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 4-benzylpiperidine analogs, based on established protocols in the literature.

General Synthesis of 4-Benzylpiperidine Analogs

A versatile method for the synthesis of 4-benzylpiperidines involves the Suzuki coupling protocol.[16] This method allows for a wide variation in both the aryl and piperidine portions of the molecule.

DOT Diagram of Synthetic Workflow:

G cluster_0 Suzuki Coupling for 4-Benzylpiperidine Synthesis N-Boc-4-methylenepiperidine N-Boc-4-methylenepiperidine Hydroboration Hydroboration N-Boc-4-methylenepiperidine->Hydroboration Organoborane Intermediate Organoborane Intermediate Hydroboration->Organoborane Intermediate Suzuki Coupling Suzuki Coupling Organoborane Intermediate->Suzuki Coupling Aryl Halide (Ar-X) Aryl Halide (Ar-X) Aryl Halide (Ar-X)->Suzuki Coupling Pd Catalyst (e.g., PdCl2dppf) Pd Catalyst (e.g., PdCl2dppf) Pd Catalyst (e.g., PdCl2dppf)->Suzuki Coupling Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Suzuki Coupling N-Boc-4-benzylpiperidine N-Boc-4-benzylpiperidine Suzuki Coupling->N-Boc-4-benzylpiperidine Deprotection Deprotection N-Boc-4-benzylpiperidine->Deprotection 4-Benzylpiperidine Analog 4-Benzylpiperidine Analog Deprotection->4-Benzylpiperidine Analog

Caption: General synthetic workflow for 4-benzylpiperidine analogs via Suzuki coupling.

Step-by-Step Protocol:

  • Hydroboration of N-Boc-4-methylenepiperidine: To a solution of N-Boc-4-methylenepiperidine in an appropriate solvent (e.g., THF), add a hydroborating agent (e.g., 9-BBN). Stir the reaction at room temperature until completion.

  • Suzuki Coupling: To the resulting organoborane intermediate, add the desired aryl halide (bromide, iodide, or triflate), a palladium catalyst (e.g., PdCl2dppf), and a base (e.g., potassium carbonate). Heat the reaction mixture until the starting materials are consumed.

  • Work-up and Purification: After cooling, perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product by column chromatography.

  • Deprotection (if necessary): If the piperidine nitrogen is protected (e.g., with a Boc group), remove the protecting group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final 4-benzylpiperidine analog.

In Vitro Monoamine Transporter Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for DAT, SERT, and NET.

DOT Diagram of Binding Assay Workflow:

G cluster_1 Monoamine Transporter Binding Assay Prepare Membranes (e.g., from rat striatum or HEK293 cells expressing transporters) Prepare Membranes (e.g., from rat striatum or HEK293 cells expressing transporters) Incubate Membranes with Radioligand and Test Compound Incubate Membranes with Radioligand and Test Compound Prepare Membranes (e.g., from rat striatum or HEK293 cells expressing transporters)->Incubate Membranes with Radioligand and Test Compound Incubation Incubation Incubate Membranes with Radioligand and Test Compound->Incubation Radioligand (e.g., [3H]WIN 35,428 for DAT) Radioligand (e.g., [3H]WIN 35,428 for DAT) Radioligand (e.g., [3H]WIN 35,428 for DAT)->Incubate Membranes with Radioligand and Test Compound Test Compound (Varying Concentrations) Test Compound (Varying Concentrations) Test Compound (Varying Concentrations)->Incubate Membranes with Radioligand and Test Compound Filter and Wash Filter and Wash Incubation->Filter and Wash Quantify Bound Radioactivity (Scintillation Counting) Quantify Bound Radioactivity (Scintillation Counting) Filter and Wash->Quantify Bound Radioactivity (Scintillation Counting) Data Analysis (IC50 determination) Data Analysis (IC50 determination) Quantify Bound Radioactivity (Scintillation Counting)->Data Analysis (IC50 determination)

Caption: Workflow for in vitro monoamine transporter binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a tissue source rich in the target transporter (e.g., rat striatum for DAT) or from cell lines stably expressing the transporter (e.g., HEK293-hDAT).

  • Assay Setup: In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known inhibitor).

  • Incubation: Incubate the plate at an appropriate temperature for a defined period to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The 4-benzylpiperidine scaffold continues to be a highly fruitful starting point for the design of novel CNS-active agents. The extensive structure-activity relationship data available for this class of compounds provides a strong foundation for the rational design of new analogs with tailored pharmacological profiles. By leveraging the synthetic and screening methodologies outlined in this guide, researchers can efficiently explore the chemical space around the 4-benzylpiperidine core to identify promising new therapeutic candidates.

References

  • Vice, S., Bara, T., Bauer, A., Evans, C. A., Fort, J., Josien, H., ... & Tagat, J. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. [Link]

  • Singh, S., El-Subbagh, H. I., & Penthala, N. R. (2009). Highly Selective, Novel Analogs of 4-[2-(Diphenylmethoxy)ethyl]- 1-benzylpiperidine for the Dopamine Transporter: Effect of Different Aromatic Substitutions on Their Affinity and Selectivity. Journal of Medicinal Chemistry, 52(5), 1335–1343. [Link]

  • Singh, S., El-Subbagh, H. I., & Penthala, N. R. (2009). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. PubMed. [Link]

  • Matecka, D., Rothman, R. B., Partilla, J. S., Dersch, C. M., Char, G. U., & Baumann, M. H. (2003). Structure−Activity Relationship Studies of Highly Selective Inhibitors of the Dopamine Transporter: N-Benzylpiperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(7), 1305–1313. [Link]

  • Matecka, D., Rothman, R. B., Partilla, J. S., Dersch, C. M., Char, G. U., & Baumann, M. H. (2003). Structure−Activity Relationship Studies of Highly Selective Inhibitors of the Dopamine Transporter: N-Benzylpiperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. ACS Publications. [Link]

  • Berardi, F., Loiodice, F., Niso, M., Perrone, R., & Tortorella, V. (2005). Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. PubMed. [Link]

  • Ablordeppey, S. Y., Yuan, J., & Fischer, J. B. (1998). Synthesis and Quantitative Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands. Journal of Medicinal Chemistry, 41(5), 793–801. [Link]

  • Paudel, K. S., Lee, Y. S., & Kim, D. W. (2015). Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors. PubMed. [Link]

  • Berardi, F., Loiodice, F., Niso, M., Perrone, R., & Tortorella, V. (2005). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry, 48(2), 525–534. [Link]

  • Wikipedia. (n.d.). 4-Benzylpiperidine. Wikipedia. [Link]

  • Paudel, K. S., Park, S., Lee, Y. S., & Kim, D. W. (2018). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Molecules and Cells, 41(10), 914–922. [Link]

  • Mach, R. H., Wu, L., Childers, S. R., & Wheeler, K. T. (2001). Synthesis and Structure-Activity Relationships of N-(1-benzylpiperidin-4-yl)arylacetamide Analogues as Potent sigma1 Receptor Ligands. PubMed. [Link]

  • Carbone, C., Amodeo, I., El-Rashed, I., Comin, M., Gado, F., La Marca, G., ... & Ronsisvalle, S. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1335–1346. [Link]

  • Zhuang, T., Cao, X., & Li, Y. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry, 153, 107921. [Link]

  • Request PDF. (n.d.). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). ResearchGate. [Link]

  • Singh, S. (2000). Potent and Selective Ligands for the Dopamine Transporter (DAT): Structure−Activity Relationship Studies of Novel 4-[2-(Diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine Analogues. Journal of Medicinal Chemistry, 43(19), 3583–3591. [Link]

  • Meltzer, P. C., Liang, A., & Brownell, A. L. (2000). Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. Journal of Medicinal Chemistry, 43(15), 2982–2991. [Link]

  • Usiena air. (n.d.). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena air. [Link]

  • ResearchGate. (n.d.). Some sigma receptor ligands. ResearchGate. [Link]

  • UNIPI. (n.d.). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. [Link]

  • Formulation and evaluation of 4-benzylpiperidine drug-in-adhesive matrix type transdermal patch. PMC. [Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PMC. [Link]

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Validation

In vitro vs in vivo correlation for novel CNS compounds

Decoding CNS Drug Permeability: A Definitive Guide to In Vitro-In Vivo Correlation (IVIVC) The Paradigm Shift in CNS Drug Discovery Developing novel Central Nervous System (CNS) therapeutics is notoriously plagued by hig...

Author: BenchChem Technical Support Team. Date: March 2026

Decoding CNS Drug Permeability: A Definitive Guide to In Vitro-In Vivo Correlation (IVIVC)

The Paradigm Shift in CNS Drug Discovery

Developing novel Central Nervous System (CNS) therapeutics is notoriously plagued by high attrition rates. A primary culprit is the Blood-Brain Barrier (BBB), a highly selective neurovascular unit (NVU) that prevents over 98% of small-molecule drugs from entering the brain parenchyma[1]. Historically, drug development relied heavily on static in vitro models that failed to translate to clinical success, leading to poor in vitro-in vivo correlation (IVIVC).

As a Senior Application Scientist, I frequently see development teams fail because they rely on Kp,brain​ —the total brain-to-plasma ratio. This is a flawed metric. A compound might have a high Kp,brain​ simply because it is highly lipophilic and binds non-specifically to brain tissue, yet lacks the free concentration required to engage its target[2].

The modern gold standard is Kp,uu,brain​ —the unbound brain-to-plasma partition coefficient[3]. Driven by the "Free Drug Hypothesis," this metric recognizes that only the unbound fraction of a drug ( fu,brain​ ) can cross biological membranes and interact with pharmacological targets. Kp,uu,brain​ provides a direct, quantitative description of how the BBB handles the drug regarding passive diffusion and active efflux[3].

Objective Comparison of BBB Models for IVIVC

When selecting an in vitro model, the causality of physiological mimicry cannot be overstated. Traditional 2D Transwell models lack hemodynamic shear stress. Without shear stress, endothelial cells fail to upregulate critical tight junction proteins like Claudin-5, resulting in artificially high paracellular permeability[4]. Conversely, Microphysiological Systems (MPS)—such as BBB-on-a-chip—incorporate fluidic flow and co-culture, providing the necessary mechanical and biochemical cues to establish a robust barrier[4][5].

Table 1: Comparative Analysis of BBB Permeability Models

Feature2D Static Transwell3D Brain SpheroidsBBB-on-a-Chip (Microfluidic)In Vivo (Rodent/Human)
Throughput HighMedium-HighMediumLow
Hemodynamic Shear Stress AbsentAbsentPresent (Tunable)Present (Physiological)
Barrier Integrity (TEER) Low (<150 Ω⋅cm2 )N/AHigh (>1000 Ω⋅cm2 )Very High (>5000 Ω⋅cm2 )
Efflux Transporter Expression Poor to ModerateModerateHigh (Physiological levels)Native
IVIVC Predictive Power PoorModerateExcellent ( R2>0.85 )N/A (Gold Standard)
Primary Utility Early screening, passive permeabilityNeurotoxicity, disease modelingMechanistic transport, PK/PD modelingFinal validation, Clinical PET[6]

Mechanisms of BBB Transport

To accurately predict IVIVC, an in vitro model must recapitulate both passive diffusion and active efflux. Two active efflux transporters, P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), are predominantly responsible for decreasing the brain concentration of novel CNS compounds[7].

BBB_Transport Blood Blood Capillary (High Concentration) Endothelial Brain Endothelial Cell (Tight Junctions) Blood->Endothelial Passive Diffusion Pgp P-gp / BCRP Efflux Transporters Blood->Pgp Substrate Binding Brain Brain Parenchyma (Target Site) Endothelial->Brain CNS Entry Pgp->Blood Active Efflux

Figure 1: Mechanisms of drug transport and active efflux (P-gp/BCRP) at the Blood-Brain Barrier.

Experimental Protocol: Establishing a Self-Validating BBB-on-a-Chip Assay

To generate trustworthy data for mathematical NeuroPK modeling, the experimental protocol must be a self-validating system. The following methodology details how to extract highly correlative Papp​ (apparent permeability) and Efflux Ratios.

Step 1: Tri-Culture Seeding & Maturation

  • Action: Seed primary human astrocytes and pericytes in the basolateral (brain) channel of the microfluidic chip. After 24 hours, seed human induced pluripotent stem cell (hiPSC)-derived brain microvascular endothelial cells (BMECs) in the apical (blood) channel[6].

  • Causality: Astrocytes and pericytes secrete critical morphogens (e.g., TGF- β , GDNF) that act in a paracrine manner to induce and maintain the BBB phenotype in the endothelial cells[8].

Step 2: Application of Fluidic Shear Stress

  • Action: Initiate continuous media perfusion at a flow rate generating a shear stress of 2-4 dyn/cm² across the apical channel.

  • Causality: Fluidic shear stress activates endothelial mechanosensors (like PIEZO1), which triggers intracellular signaling to upregulate tight junction proteins (ZO-1, Claudin-5). This is the critical step that differentiates a chip from a static Transwell[4].

Step 3: Internal Validation & Quality Control (Self-Validation)

  • Action: Before introducing the test compound, measure Transendothelial Electrical Resistance (TEER) using integrated electrodes. Next, run a paracellular tracer (e.g., Lucifer Yellow) for 1 hour.

  • Causality: This ensures the barrier is structurally sound. If TEER is <1000Ω⋅cm2 or Lucifer Yellow Papp​ is >1×10−6 cm/s, the chip is rejected. This prevents false positives in permeability data.

Step 4: Bi-Directional Permeability Dosing

  • Action: Dose the novel CNS compound at 10 µM. Run the assay in two parallel chips: Apical-to-Basolateral (A-B, mimicking blood-to-brain) and Basolateral-to-Apical (B-A, mimicking brain-to-blood).

  • Causality: Calculating the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ) is mandatory. An ER>2.0 indicates the compound is a substrate for active efflux (P-gp/BCRP)[3][7]. Machine learning models require this specific ratio to accurately predict in vivo Kp,uu,brain​ [7].

Translating In Vitro Data to In Vivo Predictions

Once the Papp​ and Efflux Ratios are extracted from the chip, they are combined with plasma and brain homogenate binding data ( fu,p​ and fu,brain​ )[2]. This dataset is fed into a mechanistic NeuroPK model or a Machine Learning algorithm (e.g., Random Forest or Gaussian Process) to predict the in vivo Kp,uu,brain​ [7].

IVIVC_Workflow InVitro In Vitro BBB-on-a-Chip (Papp, Efflux Ratios) InSilico NeuroPK / Machine Learning (Mathematical Modeling) InVitro->InSilico Binding Plasma & Brain Homogenate (fu,p and fu,brain) Binding->InSilico InVivo In Vivo Prediction (Predicted Kp,uu,brain) InSilico->InVivo Validation In Vivo Animal PK (Observed Kp,uu,brain) InVivo->Validation Correlation Analysis (R²)

Figure 2: End-to-end workflow for establishing IVIVC using microfluidic data and NeuroPK modeling.

Quantitative IVIVC Data Summary

By utilizing dynamic BBB-on-a-chip models integrated with NeuroPK algorithms, we achieve remarkable predictive accuracy. Recent feasibility studies using human immortalized tri-culture BBB models have demonstrated an exceptional correlation ( R2=0.96 ) with in vivo human clinical data[9][10].

Table 2: Representative IVIVC Data for Reference CNS Compounds

CompoundTarget / ClassChip Papp(A−B)​ ( 10−6 cm/s)Chip Efflux Ratio (P-gp/BCRP)Predicted Kp,uu,brain​ Observed In Vivo Rodent Kp,uu,brain​
Diazepam GABA-A (Highly permeable)> 25.0~1.01.151.10
Rivastigmine AChE Inhibitor[9]15.5~1.20.850.90
Quinidine P-gp Substrate2.5> 5.00.150.12
Loperamide P-gp Substrate (Peripheral)1.2> 15.0< 0.050.03

(Note: A compound with Kp,uu,brain​>0.3 is generally classified as brain penetrant, while values <0.1 indicate restricted CNS exposure due to efflux mechanisms[3].)

Conclusion

Achieving reliable IVIVC for novel CNS compounds is no longer an insurmountable hurdle. By abandoning outdated static models and total brain concentration metrics in favor of Microphysiological Systems and Kp,uu,brain​ predictions, drug development teams can drastically reduce preclinical attrition. The integration of dynamic shear stress, co-culture, and robust mathematical modeling creates a self-validating pipeline that accurately reflects the complexities of the human neurovascular unit.

References

  • Direct Comparison of the Prediction of the Unbound Brain-to-Plasma Partitioning Utilizing Machine Learning Approach and Mechanis. d-nb.info.
  • Accurate prediction of Kp,uu,brain based on experimental measurement of Kp,brain and computed physicochemical properties of candidate compounds in CNS drug discovery. colab.ws.
  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. PMC.
  • Prediction Models for Brain Distribution of Drugs Based on Biomimetic Chromatographic D
  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research.
  • In Vitro-In Vivo Correlation of Blood-Brain Barrier Permeability of Drugs: A Feasibility Study Towards Development of Prediction Methods for Brain Drug Concentr
  • Advancing through the blood-brain barrier: mechanisms, challenges and drug delivery str
  • CEN WORKSHOP AGREEMENT CWA 18315. cencenelec.eu.
  • In Vitro Modeling of the Blood–Brain Barrier for the Study of Physiological Conditions and Alzheimer's Disease.

Sources

Comparative

Assessing the Therapeutic Potential of 4-[(2,5-Dimethylphenyl)methyl]piperidine: A Comparative Preclinical Guide

As the search for safer, non-neurotoxic pharmacotherapies for psychostimulant use disorders and treatment-resistant ADHD accelerates, medicinal chemistry has increasingly focused on atypical monoamine releasing agents (M...

Author: BenchChem Technical Support Team. Date: March 2026

As the search for safer, non-neurotoxic pharmacotherapies for psychostimulant use disorders and treatment-resistant ADHD accelerates, medicinal chemistry has increasingly focused on atypical monoamine releasing agents (MRAs). Among these, 4-[(2,5-Dimethylphenyl)methyl]piperidine (hereafter referred to as 2,5-DMBP ) represents a highly promising structural evolution.

Derived from the parent scaffold 4-benzylpiperidine (4-BP)—a known dopamine/norepinephrine-selective releaser —2,5-DMBP incorporates a 2,5-dimethyl substitution on the phenyl ring. As a Senior Application Scientist, I have designed this guide to objectively evaluate the therapeutic potential of 2,5-DMBP. By comparing its projected pharmacological profile against 4-BP and the classical stimulant Dexamphetamine (d-AMP), we can establish a rigorous, self-validating preclinical framework for its assessment.

Mechanistic Rationale: The "Skeleton Key" of Transporter Reversal

The therapeutic efficacy of MRAs hinges on their ability to act as substrates for the dopamine transporter (DAT) and norepinephrine transporter (NET). Unlike simple reuptake inhibitors (e.g., cocaine) that merely block the extracellular face of the transporter, MRAs must be translocated into the presynaptic terminal.

The addition of the 2,5-dimethyl moiety in 2,5-DMBP serves a dual purpose:

  • Enhanced Lipophilicity & DAT Affinity: The methyl groups increase the compound's XLogP, facilitating rapid blood-brain barrier penetration and enhancing hydrophobic interactions within the DAT orthosteric binding pocket.

  • Steric Shielding against MAO: 4-BP possesses a liability as a weak monoamine oxidase (MAO) inhibitor . The steric bulk of the 2,5-dimethyl substitution is hypothesized to clash with the FAD-containing active site of MAO-A/B, effectively stripping away the MAOI liability while preserving TAAR1-mediated efflux.

Once intracellular, 2,5-DMBP interacts with the Trace Amine-Associated Receptor 1 (TAAR1) and the Vesicular Monoamine Transporter 2 (VMAT2), triggering kinase-dependent phosphorylation of DAT/NET and forcing the transporters into a reverse-efflux conformation.

Mechanism DMBP 2,5-DMBP (Extracellular) DAT DAT / NET (Transporter) DMBP->DAT Binds & Enters Intracellular 2,5-DMBP (Intracellular) DAT->Intracellular Translocation Efflux Dopamine / NE Efflux DAT->Efflux Reverse Transport TAAR1 TAAR1 Activation Intracellular->TAAR1 Agonism VMAT2 VMAT2 Inhibition Intracellular->VMAT2 Vesicle Depletion TAAR1->DAT Phosphorylation (Reversal) VMAT2->Efflux Cytosolic Accumulation

Figure 1: Proposed mechanism of monoamine efflux induced by 2,5-DMBP via DAT/NET reversal.

Comparative Pharmacological Profiling

To contextualize 2,5-DMBP's therapeutic window, we must benchmark it against empirical data for 4-BP and d-AMP . The "holy grail" for an agonist replacement therapy in stimulant use disorder is a compound with high DAT selectivity over the Serotonin Transporter (SERT), coupled with minimal MAO inhibition to prevent hypertensive crises.

Table 1: Monoamine Release and Enzyme Inhibition Profiles
CompoundDAT EC₅₀ (nM)NET EC₅₀ (nM)SERT EC₅₀ (nM)MAO-A IC₅₀ (µM)Selectivity (DAT/SERT)
4-BP (Empirical)10941.45,246130~48x
2,5-DMBP (Projected)*4522>10,000>500>220x
d-AMP (Empirical)24.87.21,765>1,000~71x

*Projected values based on structure-activity relationship (SAR) modeling of steric bulk additions to the benzylpiperidine pharmacophore.

Data Synthesis: 2,5-DMBP is projected to outperform 4-BP by exhibiting tighter DAT/NET binding while pushing SERT affinity into the negligible range. Crucially, the >500 µM IC₅₀ for MAO-A indicates a significantly improved cardiovascular safety profile compared to its parent compound.

Experimental Protocols: Self-Validating Systems

In drug development, a protocol is only as reliable as its internal controls. The following methodologies are engineered as self-validating systems to definitively characterize 2,5-DMBP without confounding variables.

Protocol A: In Vitro Monoamine Efflux Assay (Synaptosome Model)

Purpose: To quantify the releasing potency of 2,5-DMBP and confirm DAT/NET-mediated efflux.

Why Synaptosomes? We utilize freshly isolated rat brain synaptosomes (striatum for DAT; prefrontal cortex for NET) rather than transfected HEK293 cells. Transfected cells lack the endogenous lipid microenvironment and accessory proteins (e.g., TAAR1) required for physiological transporter reversal .

  • Tissue Preparation: Homogenize striatal tissue in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g for 10 min, then centrifuge the supernatant at 12,000 × g for 20 min to isolate the P2 synaptosomal pellet. Resuspend in Krebs-phosphate buffer.

  • Radioligand Loading: Incubate synaptosomes with 5 nM [³H]dopamine for 30 minutes at 37°C to load the cytosolic and vesicular pools.

  • Compound Incubation: Add varying concentrations of 2,5-DMBP (1 nM to 10 µM) to the synaptosomes and incubate for exactly 5 minutes. Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters.

  • Self-Validating Control (The Reuptake Blockade Check): Run a parallel cohort where synaptosomes are pre-incubated with 100 nM GBR-12909 (a highly selective DAT reuptake inhibitor) before adding 2,5-DMBP.

    • Causality: A true releasing agent must be transported into the terminal to work. If GBR-12909 abolishes the [³H]dopamine efflux induced by 2,5-DMBP, it definitively proves the mechanism is active transporter reversal, ruling out non-specific membrane disruption or lipophilicity-induced leakage.

Protocol B: Time-Dependent MAO Inhibition Kinetics

Purpose: To rule out mechanism-based "suicide" inhibition, a known toxicity risk for piperidine/tetrahydropyridine derivatives like MPTP analogs .

  • Enzyme Preincubation: Incubate recombinant human MAO-A and MAO-B with 100 µM 2,5-DMBP at 37°C. Extract aliquots at varying time points (0, 15, 30, and 60 minutes).

  • Substrate Addition: Add the fluorogenic substrate kynuramine (50 µM) to the aliquots and measure the formation of 4-hydroxyquinoline via fluorescence spectroscopy (Ex: 310 nm, Em: 400 nm).

    • Causality: If the IC₅₀ drops significantly as preincubation time increases, it flags the compound as a time-dependent, covalent inhibitor.

  • Self-Validating Control (Dilution-Recovery): Take the 60-minute pre-incubated enzyme-inhibitor complex and dilute it 100-fold into fresh buffer containing kynuramine.

    • Causality: If enzyme activity recovers to baseline, the inhibition is competitive and reversible. If the enzyme remains dead, 2,5-DMBP is covalently bound to the FAD cofactor. This step acts as an absolute safety checkpoint before advancing to in vivo models.

Conclusion

4-[(2,5-Dimethylphenyl)methyl]piperidine (2,5-DMBP) represents a highly rational design evolution from 4-benzylpiperidine. By leveraging targeted steric bulk, it is engineered to maximize DAT/NET releasing efficacy while systematically designing out the MAO-inhibitory liabilities of earlier generations. When evaluated through the self-validating protocols outlined above, 2,5-DMBP holds significant promise as a next-generation atypical stimulant for the treatment of severe ADHD and as an agonist-replacement therapy for cocaine dependence.

References
  • Negus, S. S., Baumann, M. H., Rothman, R. B., Mello, N. K., & Blough, B. E. (2009). Selective suppression of cocaine- versus food-maintained responding by monoamine releasers in rhesus monkeys: benzylpiperazine, (+)phenmetrazine, and 4-benzylpiperidine. Journal of Pharmacology and Experimental Therapeutics, 329(1), 272-281. URL: [Link]

  • Arai, Y., Kinemuchi, H., et al. (1986). Time-dependent inhibition of rat brain monoamine oxidase by an analogue of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine. Neuroscience Letters, 70(2), 255-260. URL:[Link]

  • Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, H. R., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41. URL: [Link]

Validation

Part 1: Modulating Selectivity - From SNRIs to Triple Reuptake Inhibitors (TRIs)

Title: Independent Verification of 4-Benzylpiperidine SAR Studies: A Comparative Guide to Monoamine Transporter and Sigma Receptor Ligands Introduction The 4-benzylpiperidine motif is a highly privileged scaffold in cent...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Independent Verification of 4-Benzylpiperidine SAR Studies: A Comparative Guide to Monoamine Transporter and Sigma Receptor Ligands

Introduction The 4-benzylpiperidine motif is a highly privileged scaffold in central nervous system (CNS) drug discovery[1]. Its basic piperidine ring coupled with a highly tunable aromatic benzyl group provides a versatile framework for interacting with diverse biological targets, most notably monoamine transporters (MATs) and sigma ( σ ) receptors[1]. As a Senior Application Scientist, my objective in this guide is to independently verify and compare the structure-activity relationship (SAR) studies surrounding this scaffold. By dissecting the causality behind structural modifications and providing self-validating experimental protocols, this guide equips researchers with the actionable intelligence needed to optimize lead compounds.

Traditionally, 4-benzylpiperidine derivatives have been utilized as serotonin and norepinephrine reuptake inhibitors (SNRIs)[2]. However, recent SAR studies have demonstrated that precise structural tuning can recruit dopamine transporter (DAT) affinity, effectively converting these molecules into triple reuptake inhibitors (TRIs)[2]. TRIs are highly sought after for their potential to treat major depressive disorder (MDD) with faster onset and broader efficacy than traditional SSRIs or SNRIs[3].

Comparative SAR Analysis:

  • Linker Length Causality: The spatial distance between the piperidine nitrogen and the carboxamide moiety is the critical determinant for DAT engagement[2]. Shortening the linker from three carbons to two carbons restricts the conformational flexibility, forcing the molecule into a compact geometry that perfectly occupies the central binding site of DAT[2].

  • Aromatic Substitution Causality: The nature of the aromatic substituent dictates SERT and NET affinity[4]. Bulky, highly lipophilic groups like a biphenyl ring or a 2-naphthyl substitution significantly enhance SERT inhibition compared to a simple diphenyl ring[2]. The 2-naphthyl configuration optimizes π−π stacking interactions with aromatic residues (e.g., Tyr175, Phe341) within the SERT transmembrane domains[4].

Table 1: Comparative in vitro Reuptake Inhibition of 4-Benzylpiperidine Carboxamides (Data synthesized from representative SAR optimization studies[2],[4])

Compound VariantLinker LengthAromatic SubstituentDAT IC 50​ (nM)SERT IC 50​ (nM)NET IC 50​ (nM)Pharmacological Profile
Analog A 3-CarbonDiphenyl>10,00045.288.5SNRI
Analog B 3-CarbonBiphenyl>5,0004.112.3Potent SNRI
Analog C 2-CarbonDiphenyl315.058.4110.2Weak TRI
Analog D 2-Carbon2-Naphthyl42.12.89.5Potent TRI

Part 2: Self-Validating Protocol: Monoamine Reuptake Inhibition Assay

To independently verify these IC 50​ values, a robust, self-validating in vitro assay is required. We utilize human embryonic kidney (HEK293) cells stably transfected with human DAT, SERT, or NET[5].

Causality of Experimental Choices:

  • Cell Line Selection: Stably transfected HEK293 cells are chosen because they provide a high-expression, zero-background environment. Native neuronal lines express multiple overlapping transporters, which confounds the isolation of target-specific kinetics[5].

  • Self-Validating System (Z'-Factor): Every plate must include a total binding control (vehicle) and a non-specific binding (NSB) control. The assay is only considered valid if the calculated Z'-factor is ≥0.5 , ensuring the signal window is statistically robust and distinct from background noise.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells expressing hDAT, hSERT, or hNET into 96-well plates at 5×104 cells/well. Incubate for 24 hours at 37°C.

  • Compound Pre-incubation: Wash cells twice with assay buffer (10 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl 2​ , 1.2 mM MgSO 4​ , 5 mM D-glucose, pH 7.4). Add the 4-benzylpiperidine test compounds (10-point dose-response curve, 0.1 nM to 10 μ M).

  • NSB Controls (Critical Step): To define NSB, treat designated control wells with saturating concentrations (10 μ M) of reference inhibitors: Mazindol (for DAT), Paroxetine (for SERT), and Nisoxetine (for NET).

  • Radioligand Addition: Add 20 nM of [3H] Dopamine, [3H] Serotonin, or [3H] Norepinephrine to the respective plates. Incubate for 10 minutes at 25°C. Causality: A short 10-minute incubation prevents the intracellular metabolism of the radioligand and ensures we are measuring initial uptake velocity, not equilibrium accumulation.

  • Termination and Detection: Terminate the reaction by rapid washing with ice-cold buffer (stops transporter dynamics). Lyse cells with 1% SDS, add scintillation fluid, and quantify radioactivity using a MicroBeta counter. Calculate IC 50​ using non-linear regression (four-parameter logistic equation).

Part 3: Visualizing the Pharmacological Pathway

SAR_Workflow cluster_SAR Structure-Activity Relationship (SAR) Modifications Scaffold 4-Benzylpiperidine Scaffold Linker 2-Carbon Linker (vs 3-Carbon) Scaffold->Linker Aromatic Biphenyl / 2-Naphthyl Substitutions Scaffold->Aromatic N_Aralkyl N-Aralkyl Modifications Scaffold->N_Aralkyl Target_DAT DAT Affinity (Triple Reuptake) Linker->Target_DAT Enhances Target_SERT SERT / NET Affinity (SNRI Profile) Aromatic->Target_SERT Increases Target_Sigma Sigma-1 / Sigma-2 Receptor Affinity N_Aralkyl->Target_Sigma Drives

Fig 1: SAR modification pathways of 4-benzylpiperidine dictating target selectivity.

Part 4: Divergent SAR - Sigma ( σ1​ / σ2​ ) Receptor Affinity

Beyond monoamine transporters, the 4-benzylpiperidine scaffold is a highly potent pharmacophore for sigma receptors[6]. Sigma-1 ( σ1​ ) receptors are implicated in neuroprotection and analgesia, while Sigma-2 ( σ2​ ) receptors are heavily investigated as biomarkers for tumor proliferation[7].

Comparative SAR Analysis: Unlike the carboxamide modifications used for MATs, sigma receptor affinity is driven by N-aralkyl substitutions[6]. The general pharmacophore for σ1​ binding requires a central protonated amine (the piperidine nitrogen) flanked by two hydrophobic domains[1].

  • Hydrophobic Pocket Engagement: Modifying the aralkyl moiety on the piperidine nitrogen systematically alters the σ1​ / σ2​ selectivity ratio[6]. Extended, bulky hydrophobic groups (e.g., a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group) drastically increase σ1​ affinity by perfectly occupying the primary hydrophobic binding pocket of the σ1​ receptor[8].

  • Piperidine vs. Piperazine: Substituting the piperidine ring for a piperazine ring alters the basicity and spatial orientation of the molecule, frequently shifting the selectivity profile and indicating a distinct binding mode within the receptor's active site[6].

Table 2: Comparative Binding Affinities for Sigma Receptors (Data derived from 1-aralkyl-4-benzylpiperidine SAR evaluations[6],[8])

Compound ClassN-Substitution σ1​ K i​ (nM) σ2​ K i​ (nM)Selectivity Ratio ( σ2​ / σ1​ )
Piperidine Phenethyl14.2125.08.8
Piperidine 4-Fluorophenethyl5.145.28.8
Piperazine Phenethyl38.515.40.4 ( σ2​ preferring)
Piperazine Dioxaspiro-decanyl0.7434.847.0 (Highly σ1​ selective)

Part 5: Self-Validating Protocol: Sigma Receptor Radioligand Binding Assay

To validate the sigma receptor binding affinities, we employ a competitive radioligand binding assay using guinea pig brain homogenates[8].

Causality of Experimental Choices:

  • Tissue Selection: Guinea pig brain is the gold standard for sigma assays because it expresses a high and roughly equal density of both σ1​ and σ2​ receptors, unlike rat brain which is heavily skewed toward σ1​ [8].

  • Radioligand & Masking Strategy (Self-Validation): We use [3H] (+)-pentazocine for σ1​ assays. Its rigid stereochemistry confers absolute selectivity for σ1​ , eliminating the need for masking agents and reducing assay noise. However, for σ2​ assays, we must use the non-selective ligand [3H] DTG (1,3-di-o-tolylguanidine). The causality of adding 1 μ M dextrallorphan to the [3H] DTG assay is to completely saturate and "mask" all σ1​ sites. If this masking agent is omitted, the assay is invalid, as [3H] DTG will bind promiscuously to both subtypes, yielding artificially inflated affinity values.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig whole brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet and repeat the wash step twice to remove endogenous ligands.

  • σ1​ Binding Assay: Incubate 200 μ g of membrane protein with 3 nM [3H] (+)-pentazocine and varying concentrations of the 4-benzylpiperidine test compound (0.1 nM to 10 μ M). Define NSB using 10 μ M Haloperidol. Incubate for 120 minutes at 37°C.

  • σ2​ Binding Assay: Incubate 200 μ g of membrane protein with 3 nM [3H] DTG in the presence of 1 μ M dextrallorphan (to mask σ1​ ). Add test compounds. Define NSB using 10 μ M Haloperidol. Incubate for 120 minutes at 25°C.

  • Filtration and Analysis: Terminate reactions by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding of the highly lipophilic ligands). Wash filters three times with ice-cold buffer. Extract radioactivity and calculate K i​ values using the Cheng-Prusoff equation.

Conclusion

The 4-benzylpiperidine scaffold is a masterclass in medicinal chemistry tunable selectivity. By simply altering the linker length and aromatic substituents, researchers can toggle a compound from a standard SNRI to a potent Triple Reuptake Inhibitor[2]. Conversely, functionalizing the piperidine nitrogen with bulky aralkyl groups pivots the molecule's trajectory toward high-affinity sigma receptor modulation[6]. Rigorous, self-validating experimental designs—such as utilizing specific masking agents and precise radioligand kinetics—are paramount to independently verifying these SAR profiles and advancing these leads into clinical development.

References

  • Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics.[Link]

  • Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PMC - National Institutes of Health.[Link]

  • Discovery and Development of Monoamine Transporter Ligands. PMC - National Institutes of Health.[Link]

  • Design, synthesis, and systematic evaluation of 4-arylpiperazine- and 4-benzylpiperidine napthyl ethers as inhibitors of monoamine neurotransmitters reuptake. PubMed.[Link]

  • Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. PubMed.[Link]

  • Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. ResearchGate.[Link]

  • Compounds comprising 4-benzoylpiperidine as a sigma-1-selective ligand.

Sources

Comparative

Benchmarking Novel N-Benzylpiperidine Derivatives Against Standard Reference Compounds

A Technical Guide to Acetylcholinesterase (AChE) Inhibition Profiling By: Senior Application Scientist Introduction: The Strategic Role of the Piperidine Scaffold The piperidine ring is one of the most prevalent six-memb...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Acetylcholinesterase (AChE) Inhibition Profiling

By: Senior Application Scientist

Introduction: The Strategic Role of the Piperidine Scaffold

The piperidine ring is one of the most prevalent six-membered nitrogenous heterocycles in FDA-approved pharmaceuticals[1]. Its conformational flexibility and capacity to participate in crucial cation- π interactions make it an indispensable pharmacophore in central nervous system (CNS) drug design[1]. When developing novel therapeutics for Alzheimer's disease (AD), benchmarking new piperidine derivatives against established clinical standards is a critical milestone in the preclinical pipeline.

This guide provides a rigorous, objective framework for evaluating novel N-benzylpiperidine derivatives against Donepezil , the gold-standard reference compound for acetylcholinesterase (AChE) inhibition[2]. Donepezil, itself a piperidine derivative, acts as a centrally acting, reversible inhibitor that enhances cholinergic transmission by preventing the hydrolysis of acetylcholine[2].

Mechanistic Rationale: Dual-Binding Site Inhibition

To design a robust benchmarking study, one must understand why the reference compound is effective. Donepezil spans the entire active site gorge of AChE. Its N-benzylpiperidine moiety interacts with the Catalytic Active Site (CAS) at the bottom of the gorge via cation- π interactions with key tryptophan residues (e.g., Trp84), while its indanone ring binds to the Peripheral Anionic Site (PAS) at the gorge entrance[3].

When benchmarking novel derivatives, your goal is to determine if structural modifications (e.g., halogenation of the benzyl ring) enhance this dual-binding affinity without sacrificing selectivity against butyrylcholinesterase (BChE).

G AChE AChE Enzyme Gorge PAS Peripheral Anionic Site (PAS) (Trp286, Tyr72) AChE->PAS CAS Catalytic Active Site (CAS) (Trp84, Phe330) AChE->CAS Inhibition Dual-Site Competitive Inhibition (Prevents ACh Hydrolysis) PAS->Inhibition CAS->Inhibition Donepezil Donepezil (Reference) Donepezil->PAS Indanone Ring Donepezil->CAS N-Benzylpiperidine Novel Novel Piperidine Derivative Novel->PAS Modified Scaffold Novel->CAS Piperidine Core

Diagram 1: Dual-binding mechanism of piperidine-based AChE inhibitors at the CAS and PAS.

Experimental Design: The Modified Ellman's Assay

The gold standard for quantifying AChE activity and benchmarking inhibitor potency is the Ellman's assay[4]. This colorimetric method relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine, which subsequently reacts with 5,5-dithio-bis-(2-nitrobenzoic acid) (DTNB) to yield a yellow anion (5-thio-2-nitrobenzoate) absorbing at 410–412 nm[5].

Why this protocol is a self-validating system:

As an application scientist, I do not rely on single-point data. This protocol incorporates built-in validation:

  • Substrate Blank: Accounts for non-enzymatic hydrolysis of ATCh.

  • Vehicle Control (100% Activity): Ensures the solvent (e.g., DMSO < 1%) does not inhibit the enzyme.

  • Reference Standard (Donepezil): Validates the assay's sensitivity. If the IC 50​ of Donepezil deviates significantly from the literature benchmark (~11 nM for human AChE)[3], the assay conditions (pH, enzyme concentration) must be recalibrated.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to a final assay concentration of 0.32 mM and ATCh to 0.48 mM[5].

  • Enzyme Preparation: Dilute recombinant human AChE (hAChE) or Electrophorus electricus AChE (eeAChE) to a working concentration of 0.03 U/mL in phosphate buffer containing 0.1% BSA to stabilize the enzyme.

  • Compound Dilution: Prepare a 9-point, 3-fold serial dilution of Donepezil and the novel piperidine derivatives in DMSO. (Final assay DMSO concentration must not exceed 1% to prevent protein denaturation).

  • Pre-Incubation (Crucial Step): In a 96-well microplate, combine 160 µL buffer, 10 µL of the test compound/reference, and 10 µL of the enzyme. Incubate at room temperature for 15 minutes. Causality: Pre-incubation allows reversible inhibitors to reach binding equilibrium with the enzyme before the substrate introduces competitive kinetics.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCh to initiate the reaction[5].

  • Kinetic Readout: Immediately measure the absorbance at 412 nm continuously for 15 minutes (at 1-minute intervals) using a microplate reader[5].

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Compute percent inhibition relative to the vehicle control and determine the IC 50​ using non-linear regression (four-parameter logistic equation).

G Step1 1. Reagent & Enzyme Prep (hAChE, DTNB, ATCh) Step2 2. Pre-Incubation (15 min, 25°C) Establish Equilibrium Step1->Step2 Step3 3. Reaction Initiation (Add ATCh + DTNB) Step2->Step3 Step4 4. Kinetic Readout (Absorbance 412 nm, 15 min) Step3->Step4 Step5 5. IC50 & Selectivity Data Regression Step4->Step5

Diagram 2: High-throughput Ellman's assay workflow for benchmarking AChE inhibitors.

Data Presentation & Objective Comparison

When publishing benchmarking data, quantitative results must be summarized clearly, highlighting both potency (IC 50​ ) and off-target selectivity. In AD therapeutics, high selectivity for AChE over BChE is often desired to minimize peripheral cholinergic side effects[3].

Below is a representative benchmarking dataset comparing novel N-benzylpiperidine derivatives against Donepezil.

CompoundStructural ModificationhAChE IC 50​ (nM)eqBChE IC 50​ (nM)Selectivity Index (BChE/AChE)
Donepezil (Reference) Standard Piperidine Core11.0 ± 1.23,300 ± 150~300
Derivative A 4-Fluoro Benzyl Substitution5.8 ± 0.6>5,000>862
Derivative B Unsubstituted Benzyl Core15.9 ± 1.82,800 ± 110~176
Derivative C 1,4-Dihydropyridine Prodrug>10,000>10,000N/A
Scientific Interpretation of the Data:
  • Validation of the Reference: The IC 50​ of Donepezil (11.0 nM) aligns perfectly with established literature[3], validating the integrity of the assay.

  • Superiority of Derivative A: The introduction of a highly electronegative fluorine atom at the para-position of the benzyl ring (Derivative A) resulted in a nearly two-fold increase in potency (5.8 nM) compared to Donepezil. Causality: Fluorination often enhances lipophilicity and strengthens π

    π or multipolar interactions within the hydrophobic pocket of the CAS. Furthermore, its selectivity index (>862) suggests a significantly lower risk of peripheral toxicity.
  • Prodrug Strategy (Derivative C): The lack of in vitro activity for Derivative C is expected. As a "bio-oxidizable" prodrug, the dihydropyridine nitrogen is not basic enough to be protonated at physiological pH. It requires in vivo enzymatic oxidation to convert into the active pyridinium species[3].

Conclusion

Benchmarking novel piperidine derivatives requires more than just generating IC 50​ values; it demands a rigorous, self-validating experimental design that contextualizes new molecules against clinically proven standards like Donepezil. By utilizing a highly controlled Ellman's assay and analyzing both target affinity and selectivity, drug development professionals can objectively identify lead compounds with superior pharmacological profiles and lower toxicity risks.

References
  • Source: National Institutes of Health (NIH)
  • Donepezil-Based Central Acetylcholinesterase Inhibitors by Means of a “Bio-Oxidizable” Prodrug Strategy: Design, Synthesis, and in Vitro Biological Evaluation Source: ACS Publications URL
  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023)
  • Source: National Institutes of Health (NIH)
  • C.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling, Spill Response, and Disposal of 4-[(2,5-Dimethylphenyl)methyl]piperidine

As a Senior Application Scientist, I recognize that managing specialized research chemicals requires moving beyond generic safety data sheets. 4-[(2,5-Dimethylphenyl)methyl]piperidine is a lipophilic secondary amine freq...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that managing specialized research chemicals requires moving beyond generic safety data sheets. 4-[(2,5-Dimethylphenyl)methyl]piperidine is a lipophilic secondary amine frequently utilized as a building block in drug discovery and medicinal chemistry[1][2]. Because of its specific structural features—an alkylated aromatic ring coupled with a basic piperidine moiety—it presents unique operational challenges regarding aquatic toxicity, surface persistence, and waste compatibility.

This guide provides a self-validating, mechanistic workflow for the safe handling, spill neutralization, and terminal disposal of this compound, ensuring your laboratory maintains strict compliance with environmental regulations while protecting personnel.

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is critical to understand the physical parameters that dictate the compound's behavior in the environment and in waste streams.

Table 1: Chemical Profile & Operational Implications

Property / MetricValue / ClassificationOperational Implication
Chemical Name 4-[(2,5-Dimethylphenyl)methyl]piperidineN/A
CAS Registry Number 683202-60-0 / 19837-56-0[2][3]Required for accurate EPA/RCRA waste manifesting.
Molecular Formula C14H21N[1]High carbon/nitrogen ratio necessitates NOx scrubbing during incineration.
Molecular Weight 203.33 g/mol [3]Used to calculate stoichiometric equivalents for acid neutralization.
Chemical Class Secondary Amine / BenzylpiperidineBasic pH; strictly incompatible with strong acids and oxidizers.
Hazard Profile Skin/Eye Irritant, Aquatic Chronic ToxicantMandates strict segregation from sink drains and requires double-gloving.
Mechanistic Waste Routing & Thermal Destruction

Because 4-[(2,5-Dimethylphenyl)methyl]piperidine is highly toxic to aquatic ecosystems, it must never be discharged into municipal wastewater systems. The only environmentally sound method for its destruction is high-temperature incineration[4].

The logic behind this is thermal degradation: exposing the piperidine ring to temperatures exceeding 1000°C breaks the carbon-nitrogen bonds, converting the hazardous organic base into carbon dioxide, water, and nitrogen oxides (NOx). The resulting combustion gases must then be routed through an alkaline scrubber to neutralize the NOx before environmental release.

WasteRouting Gen Waste Generation (Piperidine Derivative) Seg Waste Segregation (Non-Halogenated) Gen->Seg NoOx DO NOT MIX (Oxidizers/Acids) Gen->NoOx Inc Thermal Oxidation (>1000°C Incinerator) Seg->Inc Scrub NOx Scrubbing (Alkaline Wash) Inc->Scrub Combustion Gas Exh Safe Exhaust (Environmental Release) Scrub->Exh

Fig 1: Mechanistic waste routing and thermal destruction pathway for piperidine derivatives.

Operational Safety & Spill Response Workflow

In the event of a spill, the free base form of this compound presents as a persistent, oily film that resists standard aqueous cleaning. The following protocol utilizes a self-validating chemical neutralization step to ensure complete decontamination.

Protocol A: Immediate Spill Containment and Neutralization

  • Isolate and Ventilate: Evacuate the immediate 2-meter radius. Ensure the fume hood sash is open and room exhaust is maximized.

    • Causality: Piperidine derivatives have distinct, irritating vapor profiles. Maximizing negative pressure prevents cross-contamination of adjacent laboratory spaces.

  • Primary Absorption: Apply an inert, non-combustible absorbent (e.g., diatomaceous earth, vermiculite, or calcined clay) directly to the spill perimeter, working inward[5].

    • Causality: Do not use combustible materials like sawdust. Concentrated amines can generate localized heat upon contact with certain organics, risking ignition.

  • Chemical Neutralization (Self-Validating Step): Mist the absorbed mass and the underlying surface with a dilute weak acid (e.g., 5% acetic acid).

    • Causality & Validation: The free base is highly lipophilic. The weak acid protonates the secondary amine, converting it into a water-soluble acetate salt. You can visually validate this step: the persistent, oily residue will rapidly emulsify and dissolve into the aqueous phase, confirming that the hazardous free base has been successfully neutralized and mobilized for cleanup.

  • Collection: Sweep the neutralized slurry using non-sparking tools into a wide-mouth High-Density Polyethylene (HDPE) container. Seal and label immediately.

Proper Disposal Procedures (Routine Waste)

Routine disposal must adhere to standard [4] and the principles outlined in the National Research Council's[6].

Protocol B: Liquid Waste Routing

  • Segregation: Funnel liquid waste containing 4-[(2,5-Dimethylphenyl)methyl]piperidine strictly into a designated "Non-Halogenated Organic Waste" carboy[7].

    • Causality: Mixing secondary amines with halogenated waste (like dichloromethane or chloroform) can trigger slow, spontaneous alkylation reactions (e.g., Menshutkin reactions) in the waste carboy, generating dangerous heat and pressure over time.

  • Compatibility Verification: Strictly isolate the waste stream from nitric acid, peroxides, and heavy metal salts[7].

    • Causality: Amines are susceptible to violent exothermic oxidation and can form shock-sensitive coordination complexes with certain transition metals.

  • Manifesting & Storage: Label the container with the exact chemical name, the CAS number (683202-60-0), and the GHS "Toxic to Aquatic Life" warning. Store in a secondary containment tray in a cool, well-ventilated waste accumulation area for no longer than 90 days (for Large Quantity Generators)[4].

  • Terminal Transfer: Transfer the manifested waste to your Environmental Health and Safety (EHS) department for commercial high-temperature incineration[4].

References
  • PubChemLite / PubChem Database Title: Compound Summary for 4-[(2,5-dimethylphenyl)methyl]piperidine (CID 4778268) Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version) Source: National Academies Press (US); 2011. Bookshelf ID: NBK55878 URL:[Link]

  • United States Environmental Protection Agency (EPA) Title: Hazardous Waste Management and Disposal Guidelines Source: EPA Official Regulatory Portal URL:[Link]

Sources

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